Product packaging for Stachyose tetrahydrate(Cat. No.:CAS No. 10094-58-3)

Stachyose tetrahydrate

Número de catálogo: B1148405
Número CAS: 10094-58-3
Peso molecular: 684.6 g/mol
Clave InChI: YDBMRUQRXAFOAH-KTDNCYJLSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Stachyose tetrahydrate is an oligosaccharide.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H44O22 B1148405 Stachyose tetrahydrate CAS No. 10094-58-3

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(2S,3R,4S,5R,6R)-2-[[(2R,3R,4S,5R,6S)-6-[[(2R,3S,4S,5R,6R)-6-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H42O21.H2O/c25-1-6-10(28)14(32)17(35)21(41-6)39-3-8-11(29)15(33)18(36)22(42-8)40-4-9-12(30)16(34)19(37)23(43-9)45-24(5-27)20(38)13(31)7(2-26)44-24;/h6-23,25-38H,1-5H2;1H2/t6-,7-,8-,9-,10+,11+,12-,13-,14+,15+,16+,17-,18-,19-,20+,21+,22+,23-,24+;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBMRUQRXAFOAH-KTDNCYJLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OCC3C(C(C(C(O3)OC4(C(C(C(O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@H](O2)OC[C@@H]3[C@H]([C@@H]([C@H]([C@H](O3)O[C@]4([C@H]([C@@H]([C@H](O4)CO)O)O)CO)O)O)O)O)O)O)O)O)O)O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H44O22
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

684.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10094-58-3, 470-55-3
Record name Stachyose tetrahydrate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10094-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name .alpha.-D-Glucopyranoside, .beta.-D-fructofuranosyl O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-O-.alpha.-D-galactopyranosyl-(1.fwdarw.6)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Stachyose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.754
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Stachyose Tetrahydrate: A Comprehensive Physicochemical Profile for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Stachyose tetrahydrate, a non-reducing tetrasaccharide, is a naturally occurring oligosaccharide found in a variety of plants, including soybeans and other legumes. As a functional food ingredient and a subject of interest in pharmaceutical research, a thorough understanding of its physicochemical properties is paramount for its application in drug development and various scientific studies. This technical guide provides a detailed overview of the core physicochemical characteristics of this compound, methods for their determination, and its biological interactions.

Core Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the tables below, providing a consolidated reference for researchers.

Table 1: General and Physical Properties of this compound
PropertyValue
Appearance White to off-white crystalline powder[1]
Molecular Formula C₂₄H₅₀O₂₅[1][2][3] (also cited as C₂₄H₄₂O₂₁·4H₂O[4][5])
Molecular Weight 738.64 g/mol [1][3][4]
Melting Point 95-105 °C[1][6]
Density 1.84 g/cm³[1][6]
Hygroscopicity Hygroscopic[1]
Table 2: Solubility and Optical Properties of this compound
PropertyValue
Solubility in Water Easily soluble[7]; 100 mg/mL[4][8]; 50 mg/mL (clear to very slightly hazy, colorless)[9]
Solubility in Organic Solvents DMSO (Slightly, 100 mg/mL)[4][6][8], Methanol (Slightly, Sonicated)[1][6], Ethanol (Insoluble)[4][8]
Specific Optical Rotation +133° (c=5, H₂O)[1][6]

Experimental Protocols

Accurate determination of physicochemical properties is essential for quality control and research purposes. The following sections outline the general experimental methodologies for key properties of this compound.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. A common and reliable method for determining the melting point of this compound is the capillary method.[8][10]

Principle: A small, finely powdered sample of the substance is packed into a thin-walled capillary tube, which is then heated in a controlled manner. The temperatures at which the substance begins to melt and completely liquefies are recorded as the melting point range.[10][11]

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or similar)[10]

  • Capillary tubes (sealed at one end)[11]

  • Mortar and pestle or spatula for sample powdering

Procedure:

  • A small amount of this compound is finely powdered.[9]

  • The open end of a capillary tube is pressed into the powdered sample to pack a small amount of the material into the tube. The tube is then tapped gently to ensure the sample is compacted at the sealed end.[8]

  • The filled capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, especially near the expected melting point.[10]

  • The temperature at which the first drop of liquid appears is recorded as the onset of melting.

  • The temperature at which the entire sample becomes a clear liquid is recorded as the completion of melting.[10]

  • For accuracy, the determination should be repeated at least twice, and the average value is reported.

Determination of Solubility

Solubility is a crucial parameter for formulation development and in vitro/in vivo studies. The solubility of this compound in various solvents can be determined quantitatively.

Principle: A saturated solution of the compound is prepared in a specific solvent at a given temperature. The concentration of the solute in the resulting solution is then measured to determine its solubility.

Apparatus:

  • Analytical balance

  • Vials or flasks with stoppers

  • Constant temperature shaker or water bath

  • Centrifuge

  • Analytical instrumentation for concentration measurement (e.g., HPLC with a refractive index detector)

Procedure:

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, DMSO, ethanol) in a sealed container.

  • The mixture is agitated in a constant temperature environment until equilibrium is reached (i.e., no more solid dissolves).

  • The saturated solution is then centrifuged to separate the undissolved solid.

  • A known volume of the clear supernatant is carefully removed and diluted appropriately.

  • The concentration of this compound in the diluted solution is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • The solubility is then calculated and expressed in units such as mg/mL or g/100mL.

Measurement of Specific Optical Rotation

As a chiral molecule, this compound rotates the plane of polarized light. The specific rotation is a characteristic property that can be used for identification and quality assessment.

Principle: A solution of the optically active substance is placed in a polarimeter, and the angle of rotation of plane-polarized light passing through the solution is measured. The specific rotation is calculated from the observed rotation, the concentration of the solution, and the path length of the polarimeter tube.

Apparatus:

  • Polarimeter

  • Polarimeter tube (of a known length, typically in decimeters)

  • Volumetric flask

  • Analytical balance

  • Sodium lamp (as a light source)

Procedure:

  • A solution of this compound of a known concentration (c, in g/mL) is accurately prepared in a suitable solvent (e.g., water).[4]

  • The polarimeter tube is first filled with the pure solvent to obtain a blank reading, which is set to zero.

  • The tube is then rinsed and filled with the this compound solution, ensuring no air bubbles are present.[6]

  • The tube is placed in the polarimeter, and the observed angle of rotation (α) is measured.[6]

  • The specific rotation ([α]) is calculated using Biot's law:[2] [α] = α / (l × c) where:

    • α is the observed rotation in degrees.

    • l is the path length of the polarimeter tube in decimeters (dm).

    • c is the concentration of the solution in g/mL.

Biological Interactions and Pathways

This compound is recognized for its prebiotic properties, influencing the composition and activity of the gut microbiota.

Prebiotic Activity of Stachyose

Stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial bacteria, such as Bifidobacteria and Lactobacilli. This fermentation leads to the production of short-chain fatty acids (SCFAs), which have numerous health benefits.

Prebiotic_Activity Stachyose This compound (Consumed) UGI Upper Gastrointestinal Tract (No Digestion) Stachyose->UGI Ingestion Colon Colon UGI->Colon Transit Microbiota Gut Microbiota (Bifidobacteria, Lactobacilli) Colon->Microbiota SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Microbiota->SCFAs Fermentation Health Health Benefits (Improved Gut Barrier, etc.) SCFAs->Health

Caption: Prebiotic mechanism of this compound in the gut.

Biosynthesis of Stachyose

In plants, stachyose is synthesized from sucrose through a series of enzymatic reactions involving raffinose as an intermediate. This pathway is crucial for the accumulation of these oligosaccharides in seeds and other plant tissues.

Stachyose_Biosynthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase Galactinol Galactinol Galactinol->Raffinose Stachyose Stachyose Galactinol->Stachyose Raffinose->Stachyose Stachyose Synthase Extraction_Purification Start Plant Material (e.g., Stachys floridana) Defatting Defatting (e.g., with Chloroform) Start->Defatting Extraction Ethanol Extraction (Reflux) Defatting->Extraction Filtration1 Filtration Extraction->Filtration1 Crude_Extract Crude Stachyose Extract Filtration1->Crude_Extract Purification Purification (e.g., Chromatography) Crude_Extract->Purification Pure_Stachyose Pure this compound Purification->Pure_Stachyose

References

Stachyose Tetrahydrate: A Deep Dive into its Prebiotic Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stachyose, a non-digestible tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, is a functional oligosaccharide recognized for its significant prebiotic properties.[1] As a prebiotic, stachyose is not hydrolyzed by mammalian enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact.[2] There, it is selectively fermented by beneficial gut bacteria, initiating a cascade of events that contribute to host health.[1][2] This technical guide provides a comprehensive overview of the core mechanisms through which stachyose tetrahydrate exerts its prebiotic effects, targeting researchers, scientists, and drug development professionals.

Core Mechanism of Action: A Multi-faceted Approach

The prebiotic action of this compound is not a singular event but a complex interplay of microbial modulation, metabolite production, and host-microbe interactions. The primary mechanisms include the selective promotion of beneficial gut microbiota, the production of short-chain fatty acids (SCFAs), enhancement of the intestinal barrier function, and modulation of the host's immune system.

Modulation of Gut Microbiota

Stachyose serves as a fermentable substrate for specific beneficial bacteria, leading to a significant shift in the composition of the gut microbiota.[3][4] This selective fermentation promotes the proliferation of probiotic genera while inhibiting the growth of potentially pathogenic bacteria.[1][5]

Key Microbial Shifts:

  • Increased Abundance of Beneficial Bacteria: Numerous studies have demonstrated that stachyose supplementation significantly increases the populations of Bifidobacterium and Lactobacillus.[2][3][5][6][7][8][9] It also promotes the growth of other beneficial microbes such as Akkermansia, known for its role in mucin degradation and gut barrier maintenance, and Faecalibacterium, a major butyrate producer.[3][5][6][9][10]

  • Decreased Abundance of Potentially Harmful Bacteria: Conversely, stachyose has been shown to reduce the levels of potentially pathogenic bacteria, including Escherichia-Shigella and Clostridium perfringens.[5][6][7][8][9]

  • Modulation of Microbial Diversity: Stachyose has been observed to enhance the richness and diversity of the gut microbiome, which is generally associated with a healthier gut ecosystem.[3][4]

Microbial GenusEffect of Stachyose SupplementationStudy TypeReference
BifidobacteriumIncreased AbundanceIn vitro, Human[5][6][8]
LactobacillusIncreased AbundanceIn vitro, Animal, Human[3][6][8][9]
AkkermansiaIncreased AbundanceAnimal[3][9]
FaecalibacteriumIncreased AbundanceIn vitro[5][6]
Escherichia-ShigellaDecreased AbundanceIn vitro[5][6]
Clostridium perfringensDecreased AbundanceHuman[7][8][9]
Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by the gut microbiota results in the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[7][9][11][12] These metabolites are crucial mediators of the health benefits associated with prebiotics.

  • Acetate: The most abundant SCFA, acetate, serves as an energy source for peripheral tissues and can be a substrate for the synthesis of other SCFAs like butyrate.[13]

  • Propionate: Primarily produced by Bacteroidetes, propionate is mainly metabolized in the liver and plays a role in regulating glucose metabolism.

  • Butyrate: Butyrate is the preferred energy source for colonocytes (the epithelial cells of the colon) and has potent anti-inflammatory and anti-proliferative properties.[14][15] It plays a critical role in maintaining the integrity of the intestinal barrier.[14]

Studies have consistently shown that stachyose fermentation leads to a significant increase in the concentration of total SCFAs, with notable rises in acetate and butyrate levels.[9][11][16]

Short-Chain Fatty AcidEffect of Stachyose FermentationStudy TypeReference
AcetateIncreased ConcentrationIn vitro, Animal[9][11]
PropionateIncreased ConcentrationAnimal[9]
ButyrateIncreased ConcentrationIn vitro, Animal[11][16]
Total SCFAsIncreased ConcentrationIn vitro, Animal[9][16]
Enhancement of Intestinal Barrier Function

A healthy intestinal barrier is crucial for preventing the translocation of harmful substances from the gut into the bloodstream. Stachyose and its fermentation-derived SCFAs contribute to the strengthening of this barrier through several mechanisms.

  • Upregulation of Tight Junction Proteins: The intestinal epithelial cells are linked by tight junction proteins, which regulate paracellular permeability.[17][18] Stachyose has been shown to upregulate the expression of key tight junction proteins, including occludin, claudin-3, and zonula occludens-1 (ZO-1).[19][20][21] This leads to a "tighter" intestinal barrier, reducing permeability.

  • Increased Mucin Production: Stachyose supplementation can increase the secretion of mucin-2, a primary component of the mucus layer that protects the intestinal epithelium.[20] The promotion of Akkermansia muciniphila, a mucin-degrading bacterium, is also thought to contribute to a healthy mucus layer turnover.[19]

  • Energy for Colonocytes: Butyrate produced from stachyose fermentation provides energy to colonocytes, which is essential for their proper function and the maintenance of the intestinal barrier.[14]

Modulation of the Host Immune System

The gut microbiota and its metabolites play a pivotal role in shaping the host's immune response. By modulating the gut environment, stachyose can exert significant immunomodulatory effects.

  • Anti-inflammatory Effects: Stachyose administration has been shown to reduce the levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[3][16] This anti-inflammatory effect is partly mediated by butyrate, which can inhibit histone deacetylases (HDACs) and suppress inflammatory signaling pathways.[14]

  • Promotion of Anti-inflammatory Cytokines: Some studies suggest that stachyose can increase the levels of anti-inflammatory cytokines like transforming growth factor-beta (TGF-β).[16]

  • Regulation of Immune Cells: Stachyose has been observed to antagonize the decrease of peripheral CD4+ T cell populations in high-fat diet-fed mice, suggesting a role in regulating immune cell homeostasis.[22][23]

Experimental Protocols

In Vitro Fermentation Model
  • Objective: To assess the effect of stachyose on the composition and metabolic activity of the human gut microbiota.

  • Methodology:

    • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least three months.

    • Inoculum Preparation: A fecal slurry is prepared by homogenizing the feces in an anaerobic buffer.

    • Fermentation: The fecal inoculum is added to a basal nutrient medium containing stachyose as the sole carbon source. A control group without stachyose is also included. The fermentation is carried out under anaerobic conditions at 37°C for 24-48 hours.[11][24]

    • Analysis: At the end of the fermentation, samples are collected for 16S rRNA gene sequencing to analyze the microbial composition and for gas chromatography (GC) to quantify SCFA concentrations.[11][24]

Dextran Sulfate Sodium (DSS)-Induced Colitis Mouse Model
  • Objective: To evaluate the protective effect of stachyose against intestinal inflammation in vivo.

  • Methodology:

    • Animal Model: C57BL/6 mice are typically used. Colitis is induced by administering DSS in the drinking water for a set period (e.g., 7 days).

    • Treatment Groups: Mice are divided into groups: a control group, a DSS-only group, a stachyose-only group, and a DSS + stachyose group. Stachyose is administered orally before and/or during DSS treatment.[3]

    • Assessment of Colitis: Disease activity index (DAI), which includes body weight loss, stool consistency, and rectal bleeding, is monitored daily. At the end of the experiment, colon length is measured, and colon tissue is collected for histological analysis (H&E staining) to assess inflammation and tissue damage.[3]

    • Biomarker Analysis: Serum levels of inflammatory cytokines (e.g., TNF-α, IL-6) are measured by ELISA. Fecal samples are collected for 16S rRNA gene sequencing to analyze gut microbiota changes.[3]

Visualizations

Stachyose_Mechanism_of_Action stachyose This compound fermentation Bacterial Fermentation in Colon stachyose->fermentation microbiota Modulation of Gut Microbiota fermentation->microbiota scfa Increased SCFA Production fermentation->scfa barrier Enhanced Intestinal Barrier Function microbiota->barrier scfa->barrier immune Immune System Modulation scfa->immune barrier->immune health Improved Host Health barrier->health immune->health

Caption: Overall mechanism of action of this compound as a prebiotic.

Experimental_Workflow start Start: In Vivo (Animal Model) or In Vitro (Fecal Fermentation) treatment Stachyose Administration start->treatment sampling Sample Collection (Feces, Blood, Tissues) treatment->sampling analysis Multi-omics Analysis sampling->analysis microbiota 16S rRNA Sequencing (Microbiota Composition) analysis->microbiota metabolomics GC/MS (SCFA Profiling) analysis->metabolomics host_response ELISA, qPCR, Histology (Immune & Barrier Markers) analysis->host_response data Data Interpretation & Conclusion microbiota->data metabolomics->data host_response->data Intestinal_Barrier_Signaling cluster_lumen Intestinal Lumen cluster_cell Enterocyte stachyose Stachyose microbiota Beneficial Microbiota (e.g., Bifidobacterium, Faecalibacterium) stachyose->microbiota Fermentation butyrate Butyrate microbiota->butyrate Production gene_expression Increased Gene Expression butyrate->gene_expression Energy Source & Signaling tj_proteins Tight Junction Proteins (Occludin, Claudin, ZO-1) barrier Strengthened Intestinal Barrier tj_proteins->barrier gene_expression->tj_proteins Upregulation

References

The In Vitro Biological Activity of Stachyose Tetrahydrate: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

An in-depth exploration of the current scientific understanding of stachyose tetrahydrate's biological activities in vitro, tailored for researchers, scientists, and professionals in drug development.

This compound, a naturally occurring tetrasaccharide, has garnered significant interest within the scientific community for its potential health benefits. Primarily known for its role as a prebiotic, in vitro studies have begun to unravel a broader spectrum of biological activities, including anti-proliferative, antioxidant, and immunomodulatory effects. This technical guide synthesizes the current in vitro research, presenting key quantitative data, detailed experimental protocols, and visual representations of the implicated signaling pathways to facilitate further investigation and drug development efforts.

Prebiotic Activity and Modulation of Gut Microbiota

The most extensively studied in vitro biological activity of stachyose is its role as a prebiotic, fostering a healthy gut microbiome.

Experimental Protocol: In Vitro Fecal Fermentation

A common method to assess the prebiotic potential of stachyose involves in vitro fermentation of human fecal samples. The following provides a generalized protocol:

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors are homogenized in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine HCl).

  • Incubation: The fecal slurry is incubated with this compound at various concentrations (typically ranging from 0.5% to 2% w/v) under strict anaerobic conditions at 37°C. A control group without stachyose is run in parallel.

  • Sample Analysis: Aliquots are collected at different time points (e.g., 0, 12, 24, 48 hours) for analysis.

    • Microbial Composition: 16S rRNA gene sequencing is performed to determine changes in the bacterial population.

    • Short-Chain Fatty Acid (SCFA) Analysis: Gas chromatography (GC) or high-performance liquid chromatography (HPLC) is used to quantify the production of SCFAs such as acetate, propionate, and butyrate.

    • Gas Production: Gas chromatography can be employed to measure the production of gases like hydrogen sulfide (H₂S), hydrogen (H₂), and ammonia (NH₃).[1][2]

Quantitative Data from In Vitro Fermentation Studies

Bacterial GenusEffect of Stachyose SupplementationReference
BifidobacteriumIncreased abundance[1]
FaecalibacteriumIncreased abundance[1]
LactobacillusIncreased abundance[3]
Escherichia-ShigellaDecreased abundance[1][2]
ParabacteroidesDecreased abundance[1][2]
EggerthellaDecreased abundance[1][2]
FlavonifractorDecreased abundance[1][2]
Clostridium perfringensInhibited growth[1]
MetaboliteEffect of Stachyose SupplementationReference
AcetateIncreased production[1]
PropionateDecreased production[1]
ButyrateIncreased production[3]
Isobutyric acidDecreased production[3]
Pentanoic acidDecreased production[3]
Isopentanoic acidDecreased production[3]
H₂S, H₂, NH₃Reduced generation[1][2]

Logical Relationship: Stachyose's Prebiotic Mechanism

Prebiotic_Mechanism Stachyose This compound GutMicrobiota Gut Microbiota Stachyose->GutMicrobiota BeneficialBacteria ↑ Bifidobacterium ↑ Lactobacillus GutMicrobiota->BeneficialBacteria HarmfulBacteria ↓ Pathogenic Bacteria GutMicrobiota->HarmfulBacteria SCFAs ↑ Short-Chain Fatty Acids (e.g., Butyrate, Acetate) BeneficialBacteria->SCFAs GutHealth Improved Gut Health SCFAs->GutHealth Apoptosis_Pathway Stachyose This compound Caco2 Caco-2 Cell Stachyose->Caco2 IntrinsicPathway Intrinsic Apoptotic Pathway (Mitochondrial) Caco2->IntrinsicPathway Induces Caspase9 Caspase-9 Activation IntrinsicPathway->Caspase9 Caspase37 Caspase-3/7 Activation Caspase9->Caspase37 Apoptosis Apoptosis Caspase37->Apoptosis Antioxidant_Workflow cluster_generation Hydroxyl Radical Generation FeSO4 FeSO₄ H2O2 H₂O₂ Radical Hydroxyl Radical (•OH) Scavenging Radical Scavenging Radical->Scavenging Stachyose Stachyose Stachyose->Scavenging Measurement Spectrophotometric Measurement Scavenging->Measurement Result Quantification of Antioxidant Capacity Measurement->Result

References

Stachyose Tetrahydrate and its Role in Gut Microbiota: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-digestible tetrasaccharide, is gaining significant attention as a potent prebiotic for its selective modulation of the gut microbiota. This technical guide provides a comprehensive overview of the role of stachyose tetrahydrate in shaping the composition and function of the intestinal microbiome. It details the impact of stachyose on the proliferation of beneficial bacteria and the production of key metabolites, primarily short-chain fatty acids (SCFAs). This document summarizes quantitative data from various studies, presents detailed experimental protocols for in vitro and in vivo research, and visualizes the key signaling pathways involved in the host-microbiota interaction mediated by stachyose. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development exploring the therapeutic potential of this compound.

Introduction: Chemical Properties and Prebiotic Nature of this compound

Stachyose is a functional oligosaccharide belonging to the raffinose family.[1] Its structure consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[2] As a non-digestible carbohydrate, stachyose passes through the upper gastrointestinal tract intact and is selectively fermented by the resident microbiota in the colon.[3] This selective fermentation is the basis of its prebiotic activity, promoting the growth of beneficial bacteria such as Bifidobacterium and Lactobacillus species.[2][4]

PropertyDescription
Chemical Formula C24H42O21 (Anhydrous)
Molar Mass 666.58 g/mol (Anhydrous)
Structure Gal(α1→6)Gal(α1→6)Glc(α1↔2β)Fru
Solubility Soluble in water
Digestibility Not digestible by human enzymes

Quantitative Impact of Stachyose on Gut Microbiota Composition

Multiple studies have demonstrated the significant impact of stachyose on the composition of the gut microbiota. Supplementation with stachyose leads to a notable increase in the relative abundance of beneficial bacteria while concurrently reducing the populations of potentially pathogenic microbes.

Table 1: Summary of Quantitative Changes in Gut Microbiota Composition Following Stachyose Supplementation
Study ModelStachyose Dosage/ConcentrationDurationKey Bacterial Changes (Relative Abundance)Reference
In vitro fermentation (human fecal microbiota from obese children)Not specified24 hoursIncreased: Bifidobacterium (6.15% vs. 55.08%), Faecalibacterium (0.49% vs. 2.56%) Decreased: Escherichia-Shigella (49.11% vs. 13.21%), Parabacteroides (1.06% vs. 0.24%)[2]
In vitro fermentation (human fecal microbiota)0.2%, 0.4%, 0.8%24 hoursIncreased: Actinobacteria (phylum) from 5.7% to 17.7-19.2%, Bifidobacterium, Faecalibacterium, Lactobacillus, PrevotellaDecreased: Bacteroides, Escherichia-Shigella[5][6]
Mice with DSS-induced colitisNot specifiedNot specifiedIncreased: Akkermansia (0.102 vs 0.004), Lactobacillus (0.355 vs 0.175) Decreased: Escherichia-Shigella (0.036 vs 0.175 in DSS group)[7]
Mice with high-fat diet-induced hyperlipidemiaNot specifiedNot specifiedIncreased: Beneficial gut microbiota Decreased: Harmful gut microbiota[8]
Weanling pigs1% and 2% of diet3 weeksNegative effect on performance observed[9]
BroilersNot specifiedNot specifiedIncreased: Lactobacillus[10]
In vitro fermentation (swine fecal microflora)Not specified12 hoursReadily fermented, leading to changes in SCFA production[11]
In ovo administration (chickens)50 and 100 mg/mLEmbryonic day 17 to hatchIncreased: Bifidobacterium, LactobacillusDecreased: Clostridium[12]

Stachyose Fermentation and Short-Chain Fatty Acid (SCFA) Production

The fermentation of stachyose by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate. These metabolites play a crucial role in maintaining gut homeostasis and have systemic effects on host health.

Table 2: Quantitative Analysis of SCFA Production from Stachyose Fermentation
Study ModelStachyose Dosage/ConcentrationDurationKey SCFA ChangesReference
In vitro fermentation (human fecal microbiota from obese children)Not specified24 hoursIncreased: Acetate Decreased: Propionate[2][13]
In vitro fermentation (human fecal microbiota)0.2%, 0.4%, 0.8%24 hoursIncreased: Acetic acid, Butyric acid Decreased: Isobutyric acid, Pentanoic acid, Isopentanoic acid[5]
Mice with acute hypobaric hypoxiaNot specifiedNot specifiedIncreased: Butyric acid[14]
In vitro fermentation (swine fecal microflora)Not specified12 hoursGreatest rate and earliest time to maximal SCFA production compared to other oligosaccharides.[11]

Experimental Protocols

In Vitro Batch Culture Fermentation of Stachyose

This protocol is adapted from studies investigating the in vitro effects of stachyose on human gut microbiota.[5]

1. Media Preparation (Anaerobic YCFA medium):

  • Prepare the basal YCFA (Yeast extract, Casitone, and Fatty Acids) medium. The detailed composition can be found in established protocols.
  • Prepare stachyose solutions at desired concentrations (e.g., 0.2%, 0.4%, and 0.8% w/v) as the sole carbon source in the YCFA medium.
  • Autoclave the media at 115°C for 15 minutes.

2. Fecal Sample Collection and Preparation:

  • Collect fresh fecal samples from healthy human donors who have not taken antibiotics for at least 3 months.
  • Prepare a 10% (w/v) fecal slurry by suspending the feces in anaerobic phosphate-buffered saline (PBS, pH 7.0).
  • Homogenize the slurry using an automatic fecal homogenizer.

3. In Vitro Fermentation:

  • In an anaerobic chamber, inoculate 1% of the fecal slurry into vials containing the basal YCFA medium (control) and the stachyose-containing media.
  • Incubate the vials at 37°C for 24 hours.

4. Sample Analysis:

  • After incubation, collect samples for microbiota and SCFA analysis.

16S rRNA Gene Sequencing for Gut Microbiota Analysis

This protocol provides a general workflow for analyzing the gut microbial composition from fecal samples.[15][16][17][18]

1. DNA Extraction:

  • Extract bacterial genomic DNA from fecal samples using a commercially available kit, such as the QIAamp DNA Stool Mini Kit, following the manufacturer's instructions.

2. PCR Amplification:

  • Amplify the hypervariable regions (e.g., V3-V4) of the 16S rRNA gene using universal primers such as 341F (5'-CCTAYGGGRBGCASCAG-3') and 806R (5'-GGACTACHVGGGTWTCTAAT-3').[2]
  • Perform PCR with appropriate cycling conditions.

3. Library Preparation and Sequencing:

  • Purify the PCR amplicons.
  • Prepare sequencing libraries and perform paired-end sequencing on a platform such as the Illumina NovaSeq.

4. Bioinformatic Analysis:

  • Process the raw sequencing reads using pipelines like QIIME2 or DADA2 for quality filtering, denoising, and taxonomic assignment against a reference database (e.g., SILVA or Greengenes).

Gas Chromatography-Mass Spectrometry (GC-MS) for SCFA Analysis

This protocol is a generalized method for the quantification of SCFAs in fecal samples.[19][20][21][22]

1. Sample Preparation and Extraction:

  • Homogenize a known weight of fecal sample with an internal standard (e.g., 2-ethylbutyric acid) and an acidic solution (e.g., metaphosphoric acid).
  • Centrifuge the mixture to pellet solid debris.
  • Collect the supernatant for derivatization.

2. Derivatization:

  • Derivatize the SCFAs in the supernatant to make them volatile for GC analysis. A common method is esterification using reagents like isobutyl chloroformate/isobutanol.[19]

3. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled with a mass spectrometer (GC-MS).
  • Use an appropriate GC column (e.g., a wax column) and temperature program to separate the SCFA derivatives.
  • Identify and quantify the SCFAs based on their retention times and mass spectra compared to known standards.

Key Signaling Pathways Modulated by Stachyose and its Metabolites

The beneficial effects of stachyose are largely mediated by its fermentation product, butyrate. Butyrate acts as a key signaling molecule, influencing various cellular processes in the host.

Stachyose Fermentation and SCFA Production

Stachyose_Fermentation Stachyose Stachyose Tetrahydrate GutMicrobiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus, Faecalibacterium) Stachyose->GutMicrobiota Fermentation SCFAs Short-Chain Fatty Acids (SCFAs) GutMicrobiota->SCFAs Acetate Acetate SCFAs->Acetate Propionate Propionate SCFAs->Propionate Butyrate Butyrate SCFAs->Butyrate

Caption: Fermentation of stachyose by gut microbiota to produce SCFAs.

Butyrate Signaling in Intestinal Epithelial Cells

Butyrate influences intestinal epithelial cells through two primary mechanisms: as an energy source and as a signaling molecule that inhibits histone deacetylases (HDACs) and activates G-protein coupled receptors (GPCRs).[23][24][25]

Butyrate_Signaling Butyrate Butyrate HDAC Histone Deacetylase (HDAC) Inhibition Butyrate->HDAC GPCRs GPCR Activation (FFAR2/GPR43, FFAR3/GPR41) Butyrate->GPCRs Barrier Enhanced Barrier Function (Tight Junction Protein Expression) Butyrate->Barrier GeneExpression Altered Gene Expression HDAC->GeneExpression Inflammation Reduced Inflammation (NF-κB inhibition) GPCRs->Inflammation CellCycle Cell Cycle Arrest (Anti-proliferative) GeneExpression->CellCycle Apoptosis Apoptosis Induction (Anti-cancer) GeneExpression->Apoptosis GeneExpression->Inflammation

Caption: Key signaling pathways of butyrate in intestinal epithelial cells.

Stachyose and the Gut-Brain Axis

The SCFAs produced from stachyose fermentation can also influence the gut-brain axis, impacting neurological health. This communication occurs through neural, endocrine, and immune pathways.

Gut_Brain_Axis Stachyose Stachyose GutMicrobiota Gut Microbiota Stachyose->GutMicrobiota SCFAs SCFAs (Butyrate) GutMicrobiota->SCFAs Enteroendocrine Enteroendocrine Cells (L-cells) SCFAs->Enteroendocrine ImmuneSystem Immune System Modulation SCFAs->ImmuneSystem Hormones Gut Hormones (GLP-1, PYY) Enteroendocrine->Hormones VagusNerve Vagus Nerve Stimulation Hormones->VagusNerve Brain Brain (Neuroinflammation, Neurogenesis) VagusNerve->Brain ImmuneSystem->Brain

Caption: Influence of stachyose-derived SCFAs on the gut-brain axis.

Conclusion

This compound is a well-established prebiotic that exerts significant and beneficial effects on the gut microbiota. Its fermentation leads to an increase in beneficial bacteria and the production of SCFAs, particularly butyrate, which plays a pivotal role in maintaining intestinal health and influencing systemic host physiology. The quantitative data, detailed experimental protocols, and signaling pathway diagrams presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of stachyose in a variety of health and disease contexts. Further research is warranted to elucidate the precise dose-response relationships and long-term effects of stachyose supplementation in human populations.

References

Unveiling Stachyose Tetrahydrate: A Historical and Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a non-reducing tetrasaccharide, has garnered significant interest for its prebiotic properties and potential therapeutic applications. This technical guide delves into the core of its initial discovery and the historical context of its scientific journey. We will explore the early methodologies employed for its isolation and characterization, providing a detailed look at the experimental protocols of the late 19th and early 20th centuries. Furthermore, this guide will touch upon the modern understanding of stachyose's biological interactions, including its biosynthetic pathway and its influence on cellular signaling, primarily through the gut-brain axis.

Initial Discovery and Historical Context

The discovery of stachyose is rooted in the burgeoning field of carbohydrate chemistry in the late 19th century, a period marked by foundational work on the structure and function of sugars. While the precise timeline can be pieced together from various historical scientific journals, the initial isolation and characterization of stachyose are largely attributed to the work of German chemist C. Scheibler and later expanded upon by A. von Planta and E. Schulze .

The name "stachyose" itself is a direct reference to the plant genus from which it was first isolated in significant quantities: Stachys. Specifically, the tubers of Stachys tuberifera (Chinese artichoke) served as the primary source for early researchers.

The scientific landscape of this era was dominated by pioneering figures like Emil Fischer, whose work on the configuration of sugars laid the groundwork for understanding complex carbohydrates. The analytical tools available were rudimentary by modern standards, relying heavily on techniques such as polarimetry, elemental analysis, and chemical derivatization to deduce the structure of new compounds.

Chemical Properties of Stachyose Tetrahydrate

Stachyose (C₂₄H₄₂O₂₁) is a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. In its common hydrated form, this compound, four molecules of water are associated with each molecule of the sugar.

PropertyValue
Molecular Formula C₂₄H₄₂O₂₁·4H₂O
Molecular Weight 738.64 g/mol
Appearance White to off-white crystalline powder
Solubility Readily soluble in water, sparingly soluble in ethanol, and practically insoluble in non-polar organic solvents.
Structure α-D-Galactosyl-(1→6)-α-D-galactosyl-(1→6)-α-D-glucosyl-(1→2)-β-D-fructofuranoside
Optical Rotation Stachyose is optically active, a key property utilized in its initial characterization. The specific rotation is a defining characteristic used in polarimetry.

Historical Experimental Protocols

The initial isolation and characterization of stachyose from Stachys tuberifera tubers in the late 19th and early 20th centuries involved a multi-step process that, while lacking the sophistication of modern techniques, was meticulous and effective for its time.

Extraction of Stachyose from Stachys tuberifera

The foundational method for extracting stachyose from its natural source involved the following key steps:

  • Tuber Preparation: Freshly harvested tubers of Stachys tuberifera were thoroughly washed to remove soil and debris. They were then finely grated or mashed to disrupt the plant cell walls and facilitate the release of the soluble sugars.

  • Aqueous Extraction: The macerated tuber pulp was then subjected to extraction with hot water. This process was typically repeated multiple times to ensure the maximum possible yield of the water-soluble carbohydrates.

  • Clarification: The resulting aqueous extract, a complex mixture of sugars, proteins, and other plant materials, was clarified. A common method of the era was the addition of a lead acetate solution. This would precipitate proteins and other impurities, which could then be removed by filtration.

  • Removal of Lead: The excess lead from the clarification step was then carefully removed from the filtrate. This was often achieved by bubbling hydrogen sulfide gas through the solution, which would precipitate the lead as lead sulfide. The lead sulfide was then removed by filtration.

  • Concentration: The clarified and de-leaded sugar solution was then concentrated by evaporation under reduced pressure to a thick syrup.

  • Crystallization: Ethanol was gradually added to the concentrated syrup. Stachyose, being less soluble in ethanol than some other sugars, would precipitate out as crystals. This crystallization process was often slow and could be repeated to improve the purity of the final product. The resulting crystals were the tetrahydrate form.

Early Structural Analysis

With a purified sample of stachyose, early chemists employed a combination of techniques to elucidate its structure:

  • Elemental Analysis: Combustion analysis was used to determine the empirical formula of stachyose, establishing the ratio of carbon, hydrogen, and oxygen atoms.

  • Polarimetry: The optical rotation of a solution of stachyose was measured using a polarimeter. This was a critical technique for characterizing sugars, and the specific rotation of stachyose was a key identifying feature.

  • Hydrolysis: Stachyose was subjected to acid hydrolysis, which breaks the glycosidic bonds. The resulting mixture of monosaccharides was then analyzed. Early methods for identifying these monosaccharides included their optical rotation and the formation of characteristic crystalline derivatives, such as osazones, upon reaction with phenylhydrazine. This process revealed that stachyose was composed of galactose, glucose, and fructose.

  • Enzymatic Hydrolysis: The use of specific enzymes, such as invertase, which was known to hydrolyze sucrose, helped to deduce the arrangement of the monosaccharide units.

Modern Understanding of Stachyose

Biosynthesis of Stachyose

Modern biochemical studies have elucidated the enzymatic pathway for stachyose synthesis in plants. This process begins with sucrose and involves the sequential addition of galactose units from a donor molecule, galactinol.

Stachyose_Biosynthesis Sucrose Sucrose Raffinose Raffinose Sucrose->Raffinose Raffinose Synthase Galactinol Galactinol Galactinol->Raffinose Stachyose Stachyose Raffinose->Stachyose Stachyose Synthase Galactinol2 Galactinol Galactinol2->Stachyose

Biosynthesis of Stachyose from Sucrose.
Signaling Pathways and Biological Effects

Stachyose is not readily digested by human enzymes in the upper gastrointestinal tract and passes largely intact to the colon. Here, it is fermented by the gut microbiota, leading to the production of short-chain fatty acids (SCFAs) such as butyrate, propionate, and acetate. These SCFAs are known to have profound effects on host physiology, including serving as an energy source for colonocytes and influencing various signaling pathways.

Recent research has highlighted the role of stachyose in the gut-brain axis . Studies have shown that stachyose can modulate the composition of the gut microbiota, which in turn can influence neurological function. For instance, stachyose has been observed to affect the expression of proteins involved in neurotransmitter release, such as ASC-1 and VAMP2 , in the hippocampus. This suggests an indirect mechanism by which stachyose can impact synaptic plasticity and cognitive function.

Gut_Brain_Axis Stachyose Stachyose (Oral Intake) Gut_Microbiota Gut Microbiota Stachyose->Gut_Microbiota Fermentation SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Gut_Microbiota->SCFAs Production Systemic_Circulation Systemic Circulation SCFAs->Systemic_Circulation Absorption Brain Brain Systemic_Circulation->Brain Transport Signaling Modulation of ASC-1 and VAMP2 Brain->Signaling Influence on Neurotransmitter Release

Stachyose's Influence on the Gut-Brain Axis.

Conclusion

From its initial discovery in the tubers of Stachys tuberifera to its current status as a well-researched prebiotic, this compound has had a significant journey in the realm of carbohydrate science. The early, meticulous work of chemists in the late 19th and early 20th centuries laid the foundation for our modern understanding of this complex sugar. Today, research continues to uncover the multifaceted roles of stachyose, particularly its influence on the gut microbiome and its subsequent impact on host health, opening new avenues for its application in functional foods and therapeutics. This guide provides a foundational understanding for researchers and professionals in the field, bridging the historical context with current scientific knowledge.

Stachyose Tetrahydrate: A Comprehensive Technical Review of Safety and Toxicity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a non-digestible tetrasaccharide, is a member of the raffinose family of oligosaccharides. Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, it is found naturally in various plants, including soybeans and other legumes.[1][2] Due to its prebiotic properties and potential health benefits, stachyose is of increasing interest in the food and pharmaceutical industries. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, with a focus on preclinical and clinical evidence. While direct and extensive toxicological data for this compound is limited, this guide synthesizes relevant information from studies on closely related galacto-oligosaccharides (GOS) and provides context from the toxicological profiles of its constituent monosaccharides.

Preclinical Safety and Toxicity

Acute Oral Toxicity

No definitive LD50 value for this compound has been established from available literature. However, a study on a novel GOS product in rats indicated no mortality or toxic signs at a single oral dose of 5000 mg/kg.[3] This suggests a very low order of acute toxicity.

Subchronic Oral Toxicity

A 90-day subchronic oral toxicity study in Sprague-Dawley rats was conducted on a novel GOS product. The study established a No-Observed-Adverse-Effect-Level (NOAEL) of at least 2000 mg/kg/day for both male and female rats.[4] In this study, there were no treatment-related adverse effects observed in clinical signs, body weight, food and water intake, urinalysis, ophthalmology, hematology, blood chemistry, organ weights, or gross and histopathology.[4] Another study in juvenile rats also determined a NOAEL of 2000 mg/kg/day for a GOS product administered for 6 weeks.[5]

Table 1: Summary of Subchronic Oral Toxicity Study of a Galacto-oligosaccharide (GOS) Product in Rats

ParameterDetailsReference
Test Substance Novel Galacto-oligosaccharide (GOS)[4]
Species Sprague-Dawley Rats (male and female)[4]
Duration 90 days[4]
Dose Levels 0, 500, 1000, and 2000 mg/kg/day[4]
Route of Administration Oral[4]
Key Findings No treatment-related adverse effects observed.[4]
NOAEL ≥ 2000 mg/kg/day[4]
Genotoxicity

Genotoxicity studies on a novel GOS product, a relevant surrogate for stachyose, have been conducted. The results indicated no mutagenic potential in the Ames test (bacterial reverse mutation assay) or in Escherichia coli WP2uvrA, with or without metabolic activation.[4] Furthermore, no chromosomal aberrations were observed in cultured Chinese hamster lung (CHL/IU) cells.[4] An in vivo micronucleus test in mice also showed no induction of micronuclei in reticulocytes following oral administration of GOS.[4]

Table 2: Summary of Genotoxicity Studies on a Galacto-oligosaccharide (GOS) Product

AssayTest SystemResultsReference
Bacterial Reverse Mutation Assay (Ames Test) Salmonella typhimurium strainsNegative[4]
Bacterial Reverse Mutation Assay Escherichia coli WP2uvrANegative[4]
In Vitro Chromosomal Aberration Test Chinese Hamster Lung (CHL/IU) cellsNegative[4]
In Vivo Micronucleus Test Mouse reticulocytesNegative[4]
Chronic Toxicity and Carcinogenicity

There are no specific chronic toxicity or carcinogenicity studies available for this compound or closely related GOS in the public literature.

Reproductive and Developmental Toxicity

Specific reproductive and developmental toxicity studies for this compound are not available. A study in juvenile rats fed a novel GOS at doses up to 2000 mg/kg/day for 6 weeks from postnatal day 4 showed no effects on postnatal development.[5]

Clinical Safety

A clinical study investigating the safety and efficacy of "Deshipu stachyose granules" (DSG), a stachyose-enriched α-galacto-oligosaccharide preparation, provides valuable human safety data. In a study with 100 healthy adults, daily consumption of 5 grams of DSG for 14 days was well-tolerated and did not cause significant adverse effects.[6] The study also demonstrated beneficial effects on the gut microbiota, including an increase in beneficial bacteria like Bifidobacterium and Lactobacillus.[6]

Table 3: Summary of a Clinical Safety Study of Stachyose-Enriched α-Galacto-oligosaccharides

ParameterDetailsReference
Test Substance Deshipu stachyose granules (DSG)[6]
Study Population 100 healthy adults[6]
Dosage 5 grams per day[6]
Duration 14 days[6]
Key Safety Findings No significant adverse effects reported.[6]
Key Efficacy Findings Significant increase in fecal bifidobacteria and lactobacilli.[6]

Metabolism and Toxicology of Constituent Monosaccharides

Stachyose is largely indigestible in the human upper gastrointestinal tract and is fermented by gut bacteria in the colon.[7] The toxicological profiles of its constituent monosaccharides—galactose, glucose, and fructose—are well-characterized.

  • Glucose: Generally considered safe and is the primary source of energy for the body. However, chronic high levels of glucose in the blood (hyperglycemia) can lead to "glucose toxicity," which is implicated in the pathogenesis of diabetes and its complications.[8][9][10][11][12]

  • Galactose: While a natural component of the diet, high concentrations of galactose can be toxic, particularly in individuals with galactosemia, a genetic disorder affecting galactose metabolism.[13][14][15][16][17]

  • Fructose: Excessive consumption of fructose has been linked to adverse metabolic effects, including non-alcoholic fatty liver disease, dyslipidemia, and insulin resistance.[18][19][20][21][22]

It is important to note that the toxic effects of these monosaccharides are generally associated with high levels of free monosaccharides in the bloodstream, which is not expected to occur with stachyose consumption due to its limited digestion and absorption.

Experimental Protocols

Subchronic Oral Toxicity Study in Rats (based on GOS study)
  • Test System: Sprague-Dawley rats, typically 5-6 weeks old at the start of the study, with equal numbers of males and females per group.

  • Groups: A control group receiving the vehicle (e.g., distilled water) and at least three dose groups receiving the test substance (GOS) at geometrically spaced concentrations (e.g., 500, 1000, and 2000 mg/kg body weight/day).

  • Administration: The test substance is administered orally, often by gavage, once daily for 90 consecutive days.

  • Observations: Daily clinical observations, weekly body weight and food consumption measurements. Ophthalmoscopic examinations are performed before and at the end of the study.

  • Clinical Pathology: Blood and urine samples are collected at termination for hematology, clinical chemistry, and urinalysis.

  • Pathology: At the end of the 90-day period, all animals are euthanized, and a full necropsy is performed. Organ weights are recorded, and a comprehensive set of tissues is collected and preserved for histopathological examination.

Bacterial Reverse Mutation Assay (Ames Test) (based on GOS study)
  • Test System: Multiple strains of Salmonella typhimurium (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli (e.g., WP2uvrA) that are sensitive to different types of mutagens.

  • Procedure: The test is conducted both with and without an exogenous metabolic activation system (S9 mix from rat liver). The test substance is incubated with the bacterial strains at various concentrations.

  • Endpoint: The number of revertant colonies (colonies that have regained the ability to grow in the absence of a specific amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Diagrams

Experimental_Workflow_Subchronic_Toxicity cluster_acclimatization Acclimatization cluster_dosing Dosing Phase (90 days) cluster_observation In-life Observations cluster_termination Termination & Analysis Acclimatization Sprague-Dawley Rats (5-6 weeks old) Control Control Group (Vehicle) Acclimatization->Control Randomization Dose1 Low Dose Group (e.g., 500 mg/kg/day) Acclimatization->Dose1 Randomization Dose2 Mid Dose Group (e.g., 1000 mg/kg/day) Acclimatization->Dose2 Randomization Dose3 High Dose Group (e.g., 2000 mg/kg/day) Acclimatization->Dose3 Randomization ClinicalSigns Daily Clinical Observations BodyWeight Weekly Body Weight & Food Consumption Ophthalmo Ophthalmology (Pre & Post) Necropsy Gross Necropsy Control->Necropsy Euthanasia Dose1->Necropsy Euthanasia Dose2->Necropsy Euthanasia Dose3->Necropsy Euthanasia OrganWeight Organ Weights Necropsy->OrganWeight ClinPath Clinical Pathology (Hematology, Chemistry, Urinalysis) Necropsy->ClinPath Histo Histopathology OrganWeight->Histo Ames_Test_Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_analysis Analysis TestSubstance Test Substance (Stachyose/GOS) Plate_S9_plus Plate with S9 TestSubstance->Plate_S9_plus Plate_S9_minus Plate without S9 TestSubstance->Plate_S9_minus Bacteria Bacterial Strains (S. typhimurium, E. coli) Bacteria->Plate_S9_plus Bacteria->Plate_S9_minus S9 S9 Metabolic Activation System S9->Plate_S9_plus Count Count Revertant Colonies Plate_S9_plus->Count Plate_S9_minus->Count Compare Compare to Controls (Negative & Positive) Count->Compare Result Determine Mutagenicity Compare->Result Stachyose_Metabolism_Pathway Stachyose This compound (Oral Ingestion) UpperGI Upper GI Tract (Stomach, Small Intestine) Stachyose->UpperGI Minimal Digestion Colon Colon UpperGI->Colon Transit Microbiota Gut Microbiota (e.g., Bifidobacteria) Colon->Microbiota Excretion Fecal Excretion Colon->Excretion Undigested Portion Fermentation Fermentation Microbiota->Fermentation Metabolizes Stachyose SCFA Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFA Gas Gases (CO2, H2, CH4) Fermentation->Gas Absorption Systemic Absorption SCFA->Absorption HealthEffects Systemic Health Effects Absorption->HealthEffects

References

Unveiling the Architecture of Stachyose: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a non-reducing tetrasaccharide, is a member of the raffinose family of oligosaccharides.[1][2] Found in a variety of plants, particularly legumes like soybeans and green beans, it plays a significant role in plant physiology, serving as a transport and storage carbohydrate.[1][2] From a biomedical perspective, stachyose is recognized for its prebiotic properties, selectively promoting the growth of beneficial gut bacteria.[3] This technical guide provides an in-depth exploration of the core tetrasaccharide structure of stachyose, detailing its molecular composition, physicochemical properties, and the experimental methodologies employed for its structural elucidation.

Core Structure and Composition

Stachyose is composed of four monosaccharide units: two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] These units are sequentially linked by glycosidic bonds. The systematic name for stachyose is β-D-fructofuranosyl O-α-D-galactopyranosyl-(1→6)-O-α-D-galactopyranosyl-(1→6)-α-D-glucopyranoside.[1]

The glycosidic linkages defining the structure of stachyose are:

  • Galactose (α1→6) Galactose

  • Galactose (α1→6) Glucose

  • Glucose (α1↔2β) Fructose[1]

This specific arrangement of monosaccharides and their linkages dictates the unique three-dimensional conformation and ultimately the biological function of the molecule.

Physicochemical and Quantitative Data

A summary of the key quantitative data for stachyose is presented in the table below, offering a comparative overview of its fundamental properties.

PropertyValueReference(s)
Molecular Formula C₂₄H₄₂O₂₁[1]
Molar Mass 666.578 g/mol [1]
Appearance White to off-white solid/powder[4][5]
Melting Point 170 °C[6]
Solubility in Water 50 mg/mL (clear, colorless solution)[4]
Optical Activity ([α]D) +131.3°[6]
Hydrogen Bond Donors 14[4]
Hydrogen Bond Acceptors 21[4]
Rotatable Bond Count 11[4]

Experimental Protocols for Structural Elucidation

The determination of the intricate structure of stachyose relies on a combination of sophisticated analytical techniques. The following sections detail the generalized experimental protocols for the key methods used in oligosaccharide structural analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful non-destructive technique for elucidating the complete structure, including the sequence of monosaccharides, glycosidic linkage positions, and anomeric configurations.

Protocol:

  • Sample Preparation: Dissolve a purified sample of stachyose (typically 1-10 mg) in a suitable deuterated solvent, most commonly deuterium oxide (D₂O). Ensure complete dissolution.

  • Data Acquisition: Acquire one-dimensional (1D) ¹H and ¹³C NMR spectra, as well as two-dimensional (2D) correlation spectra such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation).

  • Spectral Analysis:

    • ¹H NMR: Identify the anomeric proton signals, which typically resonate in a distinct downfield region. The coupling constants (J-values) of these signals provide information about the anomeric configuration (α or β).

    • ¹³C NMR: Identify the anomeric carbon signals. The chemical shifts of these carbons also correlate with the anomeric configuration.

    • COSY/TOCSY: Establish the proton-proton spin systems within each monosaccharide residue, allowing for the assignment of all proton resonances.

    • HSQC: Correlate each proton to its directly attached carbon, enabling the assignment of the carbon skeleton of each monosaccharide.

    • HMBC: Identify long-range (2-3 bond) correlations between protons and carbons. Crucially, this experiment reveals correlations across the glycosidic bonds, allowing for the determination of the linkage positions between the monosaccharide units.

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of stachyose, which aids in confirming the monosaccharide composition and sequence.

Protocol:

  • Sample Preparation: Dissolve a purified sample of stachyose in a suitable solvent, often a mixture of water and acetonitrile. For techniques like Electrospray Ionization (ESI), the sample is introduced directly. For Matrix-Assisted Laser Desorption/Ionization (MALDI), the sample is co-crystallized with a suitable matrix on a target plate.

  • Data Acquisition: Acquire a full scan mass spectrum to determine the molecular weight of the intact molecule. Subsequently, perform tandem mass spectrometry (MS/MS) experiments by selecting the parent ion and inducing fragmentation.

  • Spectral Analysis:

    • Full Scan MS: The mass of the parent ion confirms the molecular formula of stachyose (C₂₄H₄₂O₂₁).

    • MS/MS: The fragmentation pattern reveals characteristic losses of monosaccharide units. The masses of the fragment ions correspond to the cleavage of glycosidic bonds, providing information about the sequence of the monosaccharides. For instance, the loss of a hexose unit (162 Da) is a common fragmentation pathway.

Enzymatic Hydrolysis

Enzymatic hydrolysis utilizes specific glycosidases to cleave particular glycosidic bonds, allowing for the determination of monosaccharide composition and linkage analysis.

Protocol:

  • Enzyme Selection: Choose specific glycosidases, such as α-galactosidase, which is known to hydrolyze the terminal α-galactosyl linkages in stachyose.

  • Reaction Conditions: Incubate a solution of stachyose with the selected enzyme under optimal conditions of pH, temperature, and buffer. For example, α-galactosidase from Gibberella fujikuroi has optimal activity at pH 5.5-6.0 and 55°C.[7]

  • Reaction Monitoring and Analysis: At various time points, take aliquots of the reaction mixture and stop the enzymatic reaction (e.g., by boiling). Analyze the resulting mixture of smaller oligosaccharides and monosaccharides using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC).

  • Data Interpretation: The identification of the hydrolysis products confirms the presence of specific monosaccharides and their linkages. For example, the release of galactose upon treatment with α-galactosidase confirms the presence of terminal α-galactose units.

X-ray Crystallography

X-ray crystallography can provide the most detailed three-dimensional structure of a molecule, including precise bond lengths and angles, if a suitable single crystal can be obtained.

Protocol:

  • Crystallization: Grow single crystals of stachyose from a supersaturated solution. This is often the most challenging step and involves screening various solvents, temperatures, and crystallization techniques (e.g., vapor diffusion). A study on stachyose hydrate used X-ray data collected at 119 K.[8]

  • X-ray Diffraction: Mount a single crystal on a goniometer and expose it to a monochromatic X-ray beam. The crystal diffracts the X-rays, producing a unique diffraction pattern that is recorded on a detector.

  • Data Processing and Structure Solution: The diffraction pattern is processed to determine the unit cell dimensions and the intensities of the diffracted spots. This information is then used to calculate an electron density map of the molecule.

  • Structure Refinement: A molecular model is built into the electron density map and refined to best fit the experimental data, resulting in a detailed three-dimensional structure of stachyose.

Visualizations

To further aid in the understanding of the structure and analysis of stachyose, the following diagrams have been generated.

Stachyose_Structure Gal1 α-D-Galactose Gal2 α-D-Galactose Gal1->Gal2 α(1→6) Glc α-D-Glucose Gal2->Glc α(1→6) Fru β-D-Fructose Glc->Fru α(1↔2)β Oligosaccharide_Structure_Workflow cluster_Purification Sample Preparation cluster_Analysis Structural Analysis cluster_Data Data Interpretation Purification Purification of Stachyose NMR NMR Spectroscopy (1D, 2D) Purification->NMR MS Mass Spectrometry (MS, MS/MS) Purification->MS Enzymatic Enzymatic Hydrolysis Purification->Enzymatic Xray X-ray Crystallography Purification->Xray Structure_Det Structure Determination (Composition, Linkages, Stereochemistry) NMR->Structure_Det MS->Structure_Det Enzymatic->Structure_Det Xray->Structure_Det

References

Stachyose Tetrahydrate vs. Stachyose Anhydrous: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive comparison of stachyose tetrahydrate and stachyose anhydrous for research applications. This document outlines the core physicochemical properties, details relevant experimental protocols, and visualizes key biological signaling pathways and experimental workflows to aid researchers in making informed decisions for their study designs.

Physicochemical Properties: A Comparative Analysis

Stachyose, a tetrasaccharide naturally found in various plants, is available for research in both its anhydrous and tetrahydrate forms.[1][2] The primary distinction between the two lies in the presence of four molecules of water of hydration within the crystal structure of the tetrahydrate form.[3] This difference in hydration state influences their molecular weight and may have implications for their handling, stability, and use in experimental settings.

While direct comparative studies on the physicochemical properties of this compound versus anhydrous stachyose are not extensively available in the reviewed literature, we can infer key differences based on the general principles of hydrated and anhydrous compounds.[4][5]

PropertyThis compoundStachyose AnhydrousReference(s)
Molecular Formula C24H50O25C24H42O21[3][6][7]
Molecular Weight 738.64 g/mol 666.58 g/mol [6][7]
Appearance White to off-white crystalline powderWhite crystalline powder[8][9]
Solubility in Water SolubleSoluble[6]
Storage Store at -20°C, protected from moistureStore at -20°C, protected from moisture[6][10]

Key Considerations for Researchers:

  • Hygroscopicity: Anhydrous forms of compounds are generally more hygroscopic than their hydrated counterparts.[11] This means stachyose anhydrous is more likely to absorb moisture from the atmosphere, which can affect its stability and the accuracy of weighing for solution preparation. For researchers in humid environments, using this compound may offer better handling and stability.

  • Solubility and Dissolution Rate: In some cases, the anhydrous form of a compound may have a faster dissolution rate than the hydrated form due to the energy released upon hydration. However, the ultimate solubility in aqueous solutions should be comparable once dissolved. For experiments where rapid dissolution is critical, the anhydrous form might be considered, provided it is handled in a low-humidity environment.

  • Concentration Calculations: It is crucial to use the correct molecular weight when preparing solutions of a specific molarity. Using the molecular weight of the anhydrous form to weigh out the tetrahydrate form will result in a lower actual concentration, and vice versa.

Biological Activity and Signaling Pathways

Stachyose is primarily recognized for its prebiotic effects, influencing the composition and metabolic activity of the gut microbiota.[12][13] As a non-digestible oligosaccharide, it passes through the upper gastrointestinal tract intact and is fermented by beneficial bacteria in the colon, particularly Bifidobacterium and Lactobacillus species.[14]

This fermentation process leads to the production of short-chain fatty acids (SCFAs), such as acetate, propionate, and butyrate.[12] These SCFAs play a crucial role in maintaining gut health and have systemic effects on the host's metabolism and immune system.

Below are diagrams illustrating the key signaling pathways influenced by stachyose.

Stachyose_Metabolism_and_SCFA_Production Stachyose Metabolism by Gut Microbiota and SCFA Production Stachyose Stachyose Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Stachyose->Gut_Microbiota Fermentation Fermentation Gut_Microbiota->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Acetate Acetate SCFAs->Acetate Propionate Propionate SCFAs->Propionate Butyrate Butyrate SCFAs->Butyrate

Caption: Stachyose fermentation by gut microbiota into short-chain fatty acids.

SCFA_Signaling_Pathways Signaling Pathways Activated by Short-Chain Fatty Acids cluster_SCFAs Short-Chain Fatty Acids cluster_Receptors G-protein Coupled Receptors cluster_Cellular_Responses Cellular Responses Acetate Acetate GPR43 GPR43 (FFAR2) Acetate->GPR43 Propionate Propionate GPR41 GPR41 (FFAR3) Propionate->GPR41 Propionate->GPR43 Butyrate Butyrate Butyrate->GPR41 Butyrate->GPR43 HDAC_Inhibition HDAC Inhibition (Butyrate) Butyrate->HDAC_Inhibition Anti_inflammatory Anti-inflammatory Effects GPR41->Anti_inflammatory Metabolic_Regulation Metabolic Regulation GPR41->Metabolic_Regulation GPR43->Anti_inflammatory GPR43->Metabolic_Regulation HDAC_Inhibition->Anti_inflammatory Improved_Gut_Barrier Improved Gut Barrier Function HDAC_Inhibition->Improved_Gut_Barrier

Caption: SCFA-mediated signaling pathways leading to cellular responses.

Experimental Protocols

The choice between this compound and anhydrous stachyose in experimental protocols often depends on the specific requirements of the assay, including the need for anhydrous conditions or the practicalities of handling and storage. When a protocol simply states "stachyose," it is advisable to check with the supplier to confirm the hydration state of the product.

In Vitro Gut Fermentation Model

This protocol is adapted from studies investigating the prebiotic effects of stachyose on human gut microbiota.[12][13][14][15][16]

Objective: To assess the fermentation of stachyose by fecal microbiota and its impact on microbial composition and SCFA production.

Materials:

  • Stachyose (tetrahydrate or anhydrous, with molecular weight accounted for)

  • Fresh human fecal samples from healthy donors

  • Anaerobic fermentation medium (e.g., YCFA medium)

  • Anaerobic chamber or jars with gas packs

  • Sterile, anaerobic tubes or vials

  • Phosphate buffered saline (PBS), anaerobic

  • Gas chromatograph-mass spectrometer (GC-MS) for SCFA analysis

  • DNA extraction kits and sequencing platform for 16S rRNA analysis

Methodology:

  • Fecal Slurry Preparation:

    • Within 2 hours of collection, homogenize the fecal sample in anaerobic PBS to create a 10-20% (w/v) slurry inside an anaerobic chamber.

    • Filter the slurry through sterile gauze to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the anaerobic fermentation medium and dispense into sterile tubes or vials inside the anaerobic chamber.

    • Prepare a stock solution of stachyose in anaerobic water. The concentration should be calculated based on the desired final concentration in the fermentation vessel.

    • Add the stachyose stock solution to the fermentation tubes to achieve the desired final concentration (e.g., 1-2% w/v). Include a control group with no added stachyose.

    • Inoculate each tube with the fecal slurry (e.g., 5-10% v/v).

  • Incubation:

    • Tightly seal the tubes and incubate under anaerobic conditions at 37°C for 24-48 hours.

  • Sample Collection:

    • At the end of the incubation period, collect samples for SCFA analysis and microbial community analysis.

    • For SCFA analysis, centrifuge a portion of the fermentation broth and store the supernatant at -80°C.

    • For microbial analysis, pellet the bacteria by centrifugation and store the pellet at -80°C for DNA extraction.

In_Vitro_Fermentation_Workflow Experimental Workflow for In Vitro Gut Fermentation of Stachyose Fecal_Sample Fecal Sample Collection Slurry_Prep Fecal Slurry Preparation (Anaerobic) Fecal_Sample->Slurry_Prep Fermentation_Setup Fermentation Setup (Stachyose & Control Groups) Slurry_Prep->Fermentation_Setup Incubation Anaerobic Incubation (37°C, 24-48h) Fermentation_Setup->Incubation Sample_Harvest Sample Harvesting Incubation->Sample_Harvest SCFA_Analysis SCFA Analysis (GC-MS) Sample_Harvest->SCFA_Analysis Microbial_Analysis Microbial Community Analysis (16S rRNA Sequencing) Sample_Harvest->Microbial_Analysis

Caption: Workflow for in vitro gut fermentation of stachyose.

Short-Chain Fatty Acid (SCFA) Analysis by GC-MS

This protocol provides a general outline for the analysis of SCFAs from fecal fermentation samples.[17][18][19][20]

Objective: To quantify the concentration of acetate, propionate, and butyrate in fermentation samples.

Materials:

  • Fermentation supernatant

  • Internal standards (e.g., deuterated SCFAs)

  • Derivatization agent (e.g., N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide - MTBSTFA)

  • Solvent (e.g., ethyl acetate)

  • GC-MS system with a suitable column

Methodology:

  • Sample Preparation:

    • Thaw the fermentation supernatant samples.

    • Add an internal standard solution to each sample.

    • Acidify the samples with an appropriate acid (e.g., hydrochloric acid).

  • Extraction:

    • Perform a liquid-liquid extraction by adding a solvent (e.g., ethyl acetate), vortexing, and centrifuging to separate the phases.

    • Transfer the organic layer containing the SCFAs to a new tube.

  • Derivatization:

    • Add the derivatization agent to the extracted SCFAs.

    • Incubate at a specific temperature and time to allow the reaction to complete (e.g., 60°C for 30 minutes).

  • GC-MS Analysis:

    • Inject the derivatized sample into the GC-MS.

    • Use an appropriate temperature program to separate the SCFA derivatives.

    • Identify and quantify the SCFAs based on their retention times and mass spectra compared to a standard curve.

Preparation of Stachyose Stock Solutions for Cell Culture

Objective: To prepare a sterile stock solution of stachyose for use in cell culture experiments.

Materials:

  • This compound or anhydrous

  • Sterile, nuclease-free water or appropriate cell culture medium

  • Sterile conical tubes

  • 0.22 µm sterile syringe filter

Methodology:

  • Weighing:

    • In a sterile environment (e.g., a laminar flow hood), accurately weigh the desired amount of stachyose using the correct molecular weight for the form you are using (tetrahydrate or anhydrous).

  • Dissolving:

    • Add the weighed stachyose to a sterile conical tube.

    • Add a portion of the sterile solvent (water or medium) and vortex until the stachyose is completely dissolved.

    • Bring the solution to the final desired volume with the solvent.

  • Sterilization:

    • Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

  • Storage:

    • Store the sterile stock solution at -20°C in aliquots to avoid repeated freeze-thaw cycles.

Conclusion and Recommendations

Both this compound and stachyose anhydrous are suitable for a wide range of research applications, particularly in studies related to gut microbiology, prebiotics, and metabolic health. The choice between the two forms should be guided by the specific requirements of the experiment and the environmental conditions of the laboratory.

  • For general aqueous solution-based experiments , where precise anhydrous conditions are not critical, This compound is often a practical choice due to its potentially lower hygroscopicity and greater stability during handling.

  • Stachyose anhydrous may be preferred in experiments where the presence of water could interfere with the reaction or when a faster dissolution rate is desired. However, it requires careful handling in a low-humidity environment to prevent moisture absorption.

  • Accurate molecular weight calculations are imperative when preparing solutions of either form to ensure the correct final concentration.

  • Researchers should clearly document which form of stachyose is used in their experimental methods to ensure the reproducibility of their findings.

This guide provides a foundational understanding of the key considerations when working with this compound and anhydrous stachyose. As research in this area continues to evolve, further studies directly comparing the physicochemical properties of these two forms will be valuable to the scientific community.

References

Preliminary studies on Stachyose tetrahydrate's health benefits

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Preliminary Health Benefits of Stachyose Tetrahydrate

Introduction

Stachyose is a naturally occurring tetrasaccharide, a functional oligosaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1][2] It is found in various plants, including legumes like soybeans and green beans.[1][3] As a prebiotic, stachyose is resistant to digestion by human enzymes in the upper gastrointestinal tract, allowing it to reach the colon intact where it selectively promotes the growth of beneficial gut bacteria.[1][3][4] This targeted fermentation by the gut microbiota is believed to be the primary mechanism behind its various health benefits.[5] This technical guide provides a comprehensive overview of the preliminary scientific studies on the health benefits of stachyose, focusing on its anti-inflammatory, metabolic, and gut-modulating properties. It is intended for researchers, scientists, and professionals in the field of drug development.

Anti-inflammatory Effects

Preliminary studies, both in vitro and in vivo, have demonstrated the anti-inflammatory potential of stachyose. The primary mechanism identified is the inhibition of the Toll-like receptor 4 (TLR4)/NF-κB signaling pathway.[6]

Mechanism of Action: Inhibition of TLR4/NF-κB Signaling

Stachyose has been shown to suppress the expression of TLR4 and the phosphorylation of the nuclear factor-κB (NF-κB) p65 subunit.[6] This inhibition leads to a downstream reduction in the production of pro-inflammatory mediators. In models of ulcerative colitis, stachyose treatment significantly alleviated symptoms and inhibited the production of inflammatory cytokines.[6][7]

TLR4_NFKB_Pathway cluster_cell Macrophage LPS LPS TLR4 TLR4 LPS->TLR4 NFKB_p65_I NF-κB p65-IκBα (Inactive) TLR4->NFKB_p65_I Activates NFKB_p65_A NF-κB p65 (Active) NFKB_p65_I->NFKB_p65_A Phosphorylation (IκBα degradation) nucleus Nucleus NFKB_p65_A->nucleus Translocation Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6, NO) nucleus->Cytokines Gene Transcription Stachyose Stachyose Stachyose->TLR4 Inhibits Expression Stachyose->NFKB_p65_I Suppresses Phosphorylation

Caption: Stachyose inhibits the LPS-induced TLR4/NF-κB signaling pathway.

Quantitative Data on Inflammatory Markers

The anti-inflammatory effects of stachyose have been quantified in various experimental models.

Experimental ModelTreatmentInflammatory MarkerResultCitation
LPS-stimulated RAW264.7 macrophagesStachyoseNitric Oxide (NO) secretionDose-dependent inhibition[6]
LPS-stimulated RAW264.7 macrophagesStachyosePro-inflammatory cytokines (IL-1β, IL-6, TNF-α)Dose-dependent inhibition[6]
DSS-induced colitis in miceStachyoseInflammatory cytokines (serum)Significant inhibition[7]
HFD/STZ-induced diabetic ratsStachyoseSerum LPS, pancreatic IL-6, TNF-α mRNA expressionSignificant decrease[8]
Experimental Protocol: In Vivo Anti-Inflammatory Study

A representative experimental protocol for evaluating the anti-inflammatory effects of stachyose in a dextran sodium sulfate (DSS)-induced colitis mouse model is detailed below.[6][7]

  • Animal Model : Male BALB/c mice are used.

  • Induction of Colitis : Acute colitis is induced by administering 3-5% (w/v) DSS in drinking water for 7 days.

  • Treatment Groups : Mice are randomly divided into groups:

    • Control group (no DSS, no treatment).

    • DSS model group (DSS + vehicle).

    • Stachyose treatment groups (DSS + varying doses of stachyose, e.g., low, medium, high, administered orally).

  • Parameters Monitored :

    • Daily monitoring of body weight, stool consistency, and presence of blood in feces to calculate the Disease Activity Index (DAI).

    • At the end of the experiment, colon length and weight are measured.

  • Analysis :

    • Histological Analysis : Colon tissue samples are stained with Hematoxylin and Eosin (H&E) to assess tissue damage and inflammation.[6][7]

    • Cytokine Measurement : Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in serum or colon tissue homogenates are measured using ELISA.[6][7]

    • Myeloperoxidase (MPO) Activity : MPO activity in the colon is measured as an indicator of neutrophil infiltration.[6]

    • Western Blot/PCR : Expression levels of proteins and genes in the TLR4/NF-κB pathway (TLR4, p-p65) are analyzed in colon tissues.[6]

DSS_Colitis_Workflow cluster_setup Experimental Setup cluster_induction Induction & Treatment (7 days) cluster_monitoring Daily Monitoring cluster_analysis Terminal Analysis A Acclimatize BALB/c Mice B Randomly Divide into Groups (Control, DSS, DSS+Stachyose) A->B C Induce Colitis with DSS in Drinking Water B->C D Administer Stachyose (Oral Gavage) B->D E Record Body Weight, Stool Consistency, Fecal Blood B->E F Calculate Disease Activity Index (DAI) E->F G Sacrifice & Collect Samples (Colon, Blood) E->G H Measure Colon Length & Weight G->H I Histology (H&E) G->I J Biochemical Assays (ELISA for Cytokines, MPO) G->J K Molecular Analysis (Western Blot, PCR) G->K

Caption: Experimental workflow for the DSS-induced colitis mouse model.

Modulation of Gut Microbiota

Stachyose is a well-established prebiotic that beneficially alters the composition of the gut microbiota.[7] It promotes the growth of health-associated bacteria and can inhibit the proliferation of potential pathogens.

Prebiotic Effects

Stachyose stimulates the growth of beneficial bacteria, particularly Bifidobacterium and Lactobacillus.[7][9][10][11] Studies have also shown it increases the abundance of Akkermansia, a bacterium associated with improved gut barrier function and metabolic health.[7][12] By fermenting stachyose, these bacteria produce short-chain fatty acids (SCFAs), which can lower intestinal pH, inhibit pathogens, and provide energy for colonocytes.[13]

Quantitative Data on Gut Microbiota Changes
Study Population/ModelTreatmentKey Bacterial ChangesCitation
Healthy Human Adults5 g/day DSG* for 14 days↑ Bifidobacteria, ↑ Lactobacilli, ↓ Clostridium perfringens[11][14]
DSS-induced colitis in miceStachyose↑ Akkermansia, ↑ Lactobacillus[7]
Obese Children (in vitro fermentation)Stachyose↑ Bifidobacterium, ↑ Faecalibacterium, ↓ Escherichia-Shigella[10]
HFD-induced hyperlipidemic miceStachyose↑ Akkermansia[12]
T2D ratsStachyose↑ Phascolarctobacterium, Bilophila, Oscillospira[8]
*DSG: Deshipu stachyose granules, a stachyose-enriched α-galacto-oligosaccharide mixture.

Metabolic Regulation

Stachyose has shown promise in managing metabolic disorders such as hyperlipidemia and hyperglycemia, often associated with obesity and type 2 diabetes.

Effects on Hyperlipidemia and Hyperglycemia

In high-fat diet (HFD)-induced obese mice, stachyose supplementation, particularly in combination with isoflavones, effectively prevented body weight gain, fat accumulation, dyslipidemia, and hyperglycemia.[15] It significantly reduced serum levels of total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), while increasing high-density lipoprotein cholesterol (HDL-C).[12][15] The mechanism is partly attributed to its modulation of the gut microbiota and regulation of metabolic pathways like phenylalanine metabolism.[12]

Quantitative Data on Metabolic Parameters
Experimental ModelTreatmentKey Metabolic ParametersResultCitation
HFD-fed miceStachyose + IsoflavonesBody weight gain, adipose tissueSignificant reduction[15]
HFD-fed miceStachyose + IsoflavonesSerum TC, TG, LDL-CSignificant decrease[15]
HFD-fed hyperlipidemic miceStachyose (high dose)Serum TG, TC, LDL-CSignificant decrease[12]
HFD-fed hyperlipidemic miceStachyose (high dose)Serum HDL-CSignificant increase[12]
T2D KKAy miceStachyose + BerberineBlood glucose, insulin resistanceImproved more than berberine alone[16]

Improvement of Gastrointestinal Function

Clinical studies have validated the efficacy of stachyose in improving bowel function, particularly in individuals with constipation.

Mechanism of Action

As a soluble dietary fiber, stachyose can increase intestinal motility and the moisture content of feces by altering osmotic pressure within the gut.[1] This leads to softer stools and more frequent bowel movements, effectively relieving constipation.[1][14]

Clinical Trial Protocol: Functional Constipation Study

A representative protocol from a human intervention study on constipated patients is outlined below.[11][14]

  • Study Population : Patients diagnosed with functional constipation.

  • Study Design : A randomized, placebo-controlled trial.

  • Intervention :

    • Treatment Group: Receives 5 g/day of stachyose-enriched α-galacto-oligosaccharides (DSG).

    • Placebo Group: Receives a placebo.

    • Duration: 30 days.

  • Efficacy Assessment : Bowel function is evaluated based on:

    • Defecation frequency (bowel movements per week).

    • Stool consistency (using a standardized scale, e.g., Bristol Stool Scale).

    • Ease of defecation (subjective scoring).

  • Safety Assessment : Monitoring for any adverse effects throughout the study.[11][14]

Constipation_Trial_Workflow cluster_eval Evaluation Parameters Recruit Recruit Patients with Functional Constipation Randomize Randomize into Two Groups Recruit->Randomize Intervention 30-Day Intervention Randomize->Intervention Group_A Group A: 5g/day Stachyose (DSG) Intervention->Group_A Treatment Group_B Group B: Placebo Intervention->Group_B Control Evaluation Bowel Function Evaluation (Pre- and Post-Intervention) Group_A->Evaluation Group_B->Evaluation Analysis Data Analysis: Compare changes between groups Evaluation->Analysis Freq Defecation Frequency Evaluation->Freq Consistency Stool Consistency Evaluation->Consistency Ease Ease of Defecation Evaluation->Ease Safety Adverse Events Evaluation->Safety

Caption: Workflow for a human clinical trial on functional constipation.

Neuroprotection via the Gut-Brain Axis

Emerging research suggests stachyose may exert neuroprotective effects through the gut-brain axis. In a mouse model of corticosterone-induced stress, oral administration of stachyose protected against the impairment of long-term potentiation (LTP), a cellular mechanism underlying learning and memory.[17] This effect was linked to its ability to modulate gut microbiota and restore the D-serine metabolic pathway in the brain, which is crucial for NMDA receptor function.[17]

Gut_Brain_Axis Stachyose Stachyose (Oral) Gut Gut Microbiota Modulation (e.g., ↓ Deferribacteres) Stachyose->Gut Modulates Brain Brain Gut->Brain Signals via Gut-Brain Axis DSerine Restoration of D-serine Pathway (↑ ASC-1, VAMP2) Brain->DSerine NMDA NMDA Receptor Function DSerine->NMDA LTP Protection against LTP Impairment NMDA->LTP

Caption: Logical flow of stachyose's effect on the gut-brain axis.

Conclusion

Preliminary studies provide compelling evidence for the health benefits of this compound. Its primary role as a prebiotic allows it to beneficially modulate the gut microbiota, which in turn mediates its anti-inflammatory, metabolic-regulating, and neuroprotective effects. The consistent findings across in vitro, animal, and human studies highlight its potential as a therapeutic agent or functional food ingredient for conditions related to gut dysbiosis, inflammation, metabolic syndrome, and constipation. Further large-scale clinical trials are warranted to confirm these benefits and establish optimal dosages for specific health applications.

References

The Multifaceted Role of Stachyose Tetrahydrate in Plant Physiology: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose, a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), plays a pivotal and multifaceted role in plant physiology. Far from being a mere storage carbohydrate, stachyose is integral to carbon transport, stress tolerance, and cellular signaling. This technical guide provides an in-depth exploration of the biosynthesis, transport, and physiological functions of stachyose tetrahydrate in plants. It summarizes quantitative data on its accumulation under various stress conditions, details experimental protocols for its quantification and the characterization of key biosynthetic enzymes, and presents visual representations of its metabolic and signaling pathways. This document is intended to serve as a comprehensive resource for researchers in plant biology and drug development seeking to understand and leverage the physiological importance of stachyose.

Introduction

Stachyose is a non-reducing sugar composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[1]. As a member of the raffinose family of oligosaccharides (RFOs), it is widely distributed throughout the plant kingdom, particularly in the seeds of legumes[2][3]. Beyond its role as a storage carbohydrate, stachyose is a key transport sugar in many plant families and a significant player in the plant's response to both abiotic and biotic stresses[4][5]. Recent evidence also points to its involvement in programmed cell death, suggesting a role as a signaling molecule[6][7]. This guide will delve into the core aspects of this compound's function in plant physiology, providing quantitative data, detailed experimental methodologies, and pathway visualizations to facilitate a deeper understanding of this important molecule.

Biosynthesis of Stachyose

The biosynthesis of stachyose is a multi-step enzymatic process that occurs in the cytoplasm. It is an extension of the sucrose synthesis pathway and involves the sequential addition of galactose moieties from a donor molecule, galactinol.

The key enzymes involved in this pathway are:

  • Galactinol Synthase (GolS): Catalyzes the first committed step in RFO biosynthesis, transferring a galactose residue from UDP-galactose to myo-inositol to form galactinol[4][6][8].

  • Raffinose Synthase (RS): Transfers a galactose unit from galactinol to sucrose to produce the trisaccharide raffinose[6][9].

  • Stachyose Synthase (STS): Catalyzes the final step in stachyose biosynthesis, adding a second galactose unit from galactinol to raffinose to form stachyose[6][10].

Stachyose_Biosynthesis UDP_Gal UDP-Galactose Galactinol Galactinol UDP_Gal->Galactinol Galactinol Synthase (GolS) myo_Inositol myo-Inositol myo_Inositol->Galactinol Raffinose Raffinose Galactinol->Raffinose Raffinose Synthase (RS) Stachyose Stachyose Galactinol->Stachyose Stachyose Synthase (STS) Sucrose Sucrose Sucrose->Raffinose Raffinose->Stachyose

Figure 1: Stachyose Biosynthesis Pathway.
Enzyme Kinetics

The activities of the biosynthetic enzymes are critical for determining the flux through the RFO pathway. The kinetic parameters for these enzymes have been characterized in several plant species.

EnzymePlant SpeciesSubstrateKm (mM)VmaxSpecific ActivityOptimal pHOptimal Temp. (°C)Reference
Galactinol Synthase (GolSI)Populus alba x grandidentataUDP-galactose0.80657.5 nM min-1-7.0-8.035-40[8]
Galactinol Synthase (GolSII)Populus alba x grandidentataUDP-galactose0.651245 nM min-1-7.535[8]
Raffinose Synthase (AtRS5)Arabidopsis thalianaSucrose-2.05 nkat mg-1 protein-~6.0-7.025[9]
Stachyose SynthaseLens culinaris (Lentil)Raffinose38.6 (with galactinol)-9.09 nkat mg-1 protein--[9][10]
Stachyose SynthaseVigna angularis (Adzuki Bean)Raffinose13.2 (with galactosylononitol)--7.030[9]

Transport of Stachyose: The Polymer Trap Model

In many plant species, particularly those in the Cucurbitaceae and Lamiaceae families, stachyose is a primary long-distance transport sugar in the phloem. The "polymer trap model" explains how stachyose is loaded into the phloem against a concentration gradient. In this model, sucrose diffuses from the mesophyll cells into specialized companion cells called intermediary cells. Within the intermediary cells, sucrose is converted into larger oligosaccharides like raffinose and stachyose. These larger molecules are too big to diffuse back into the mesophyll through the narrow plasmodesmata, effectively "trapping" them within the phloem, from where they are then exported to sink tissues.

Polymer_Trap_Model cluster_mesophyll Mesophyll cluster_intermediary Intermediary Cell cluster_phloem Phloem Mesophyll Mesophyll Cell Intermediary Intermediary Cell Sieve_Element Sieve Element Sucrose_M Sucrose Sucrose_I Sucrose Sucrose_M->Sucrose_I Diffusion via Plasmodesmata Sucrose_I->Sucrose_M Diffusion blocked Raffinose_I Raffinose Sucrose_I->Raffinose_I RS Raffinose_I->Sucrose_M Diffusion blocked Stachyose_I Stachyose Raffinose_I->Stachyose_I STS Stachyose_I->Sucrose_M Diffusion blocked Stachyose_P Stachyose Stachyose_I->Stachyose_P Transport to Sieve Element

Figure 2: The Polymer Trap Model for Phloem Loading.

Role in Stress Physiology

A significant body of evidence indicates that stachyose and other RFOs accumulate in plants in response to a variety of abiotic and biotic stresses, where they are thought to function as osmoprotectants, antioxidants, and potentially as signaling molecules.

Abiotic Stress

The accumulation of stachyose has been observed under conditions of drought, salinity, and cold stress. As compatible solutes, RFOs can help maintain cellular turgor and protect cellular structures and enzymes from damage caused by dehydration and ionic stress.

Table 2: Stachyose and Raffinose Accumulation under Abiotic Stress

Plant SpeciesTissueStress ConditionStachyose ContentRaffinose ContentReference
Glycine max (Soybean)SeedDecreasing soil moistureIncreased significantly-[11]
Glycine max (Soybean)Seed-25.28 to 45.43 mg/g5.07 to 6.88 mg/g[12]
Vitis vinifera (Grapevine)CaneCold (4°C for 14 days)~3.40 mg/g DW~0.80 mg/g DW[13]
Phaseolus vulgaris (Common Bean)Primary LeavesDrought (early stage)Not detected0.70 mg/g FW[14]
Phaseolus vulgaris (Common Bean)Primary LeavesDrought (severe)Not detectedIncreased, but not significantly[14]
Phaseolus vulgaris (Common Bean)Primary LeavesSalt stressNot detected0.55 mg/g FW[14]
Biotic Stress

RFOs also play a role in plant defense against pathogens and herbivores. Their accumulation in infected tissues may serve to limit pathogen growth or act as signaling molecules to activate defense responses. For instance, aphid infestation can lead to changes in the phloem sap composition, including its sugar content, which can in turn affect aphid performance[15][16].

Stachyose as a Signaling Molecule

Emerging research suggests that stachyose may function as a signaling molecule, particularly in the context of stress-induced programmed cell death (PCD). In drought-sensitive plants, the application of stachyose has been shown to trigger hallmarks of apoptosis, such as DNA laddering[7]. This suggests a potential role for stachyose in mediating cell fate decisions under severe stress. This signaling pathway may involve caspase-like proteases, although the precise molecular components and their interactions are still under investigation[17][18][19].

Stachyose_Signaling Drought_Stress Drought Stress Stachyose_Accumulation Stachyose Accumulation Drought_Stress->Stachyose_Accumulation Unknown_Receptor Putative Receptor (?) Stachyose_Accumulation->Unknown_Receptor Signaling_Cascade Signaling Cascade (Ca2+, ROS?) Unknown_Receptor->Signaling_Cascade Caspase_Activation Activation of Caspase-like Proteases Signaling_Cascade->Caspase_Activation PCD Programmed Cell Death Caspase_Activation->PCD

Figure 3: Putative Stachyose-Induced PCD Pathway.

Experimental Protocols

Quantification of Stachyose by HPLC-RID

This protocol provides a general framework for the quantification of stachyose in plant tissues using High-Performance Liquid Chromatography with a Refractive Index Detector (HPLC-RID).

Workflow:

HPLC_Workflow A Plant Tissue Sampling (freeze in liquid N2) B Lyophilization & Grinding A->B C Extraction with 80% Ethanol B->C D Centrifugation & Supernatant Collection C->D E Filtration (0.22 µm filter) D->E F HPLC-RID Analysis E->F

Figure 4: Stachyose Quantification Workflow.

Methodology:

  • Sample Preparation: Harvest plant tissue and immediately freeze in liquid nitrogen to quench metabolic activity. Lyophilize the frozen tissue to a constant dry weight and grind to a fine powder.

  • Extraction: Extract soluble sugars by incubating a known weight of the powdered tissue (e.g., 100 mg) in 80% (v/v) ethanol at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour). The extraction can be repeated to ensure complete recovery.

  • Clarification: Centrifuge the extract to pellet insoluble material. Collect the supernatant.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter before HPLC analysis.

  • HPLC Analysis:

    • Column: A carbohydrate analysis column (e.g., amino- or lead-based column) is typically used.

    • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 75:25, v/v) is common for amino columns, while degassed HPLC-grade water is used for lead-based columns[20].

    • Flow Rate: A typical flow rate is between 0.5 and 1.0 mL/min.

    • Column Temperature: Maintain the column at a constant temperature (e.g., 30-85°C) to ensure reproducible retention times[20].

    • Detector: Refractive Index Detector (RID).

    • Quantification: Prepare a standard curve using known concentrations of this compound. The concentration of stachyose in the sample is determined by comparing the peak area to the standard curve.

Stachyose Synthase Activity Assay

This protocol outlines a method for determining the activity of stachyose synthase in plant extracts.

Methodology:

  • Enzyme Extraction: Homogenize fresh or frozen plant tissue in an ice-cold extraction buffer (e.g., 50 mM HEPES-NaOH, pH 7.0, containing 1 mM DTT and protease inhibitors). Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C to pellet cellular debris. The supernatant contains the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing:

    • Extraction buffer

    • Galactinol (e.g., 10 mM)

    • Raffinose (e.g., 50 mM)[21]

    • Enzyme extract

  • Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 30-60 minutes)[21].

  • Reaction Termination: Stop the reaction by heating the mixture (e.g., boiling for 5 minutes) to denature the enzyme[21].

  • Product Quantification: Centrifuge the terminated reaction mixture and analyze the supernatant for the production of stachyose using the HPLC-RID method described above.

  • Activity Calculation: The specific activity of stachyose synthase is typically expressed as nkat (nanokatals) or µmol of stachyose produced per minute per milligram of protein in the extract.

Conclusion and Future Perspectives

This compound is a molecule of significant physiological importance in plants, with established roles in carbon metabolism and transport, and a growing body of evidence supporting its function in stress mitigation and signaling. The quantitative data and experimental protocols presented in this guide provide a foundation for further research into the multifaceted roles of this oligosaccharide.

Future research should focus on several key areas. A more comprehensive quantification of stachyose and other RFOs across a wider range of plant species and under various precisely controlled stress conditions is needed to build a more complete picture of their dynamic regulation. The elucidation of the complete signaling pathway initiated by stachyose, including the identification of its putative receptor and downstream components, will be crucial for understanding its role in programmed cell death and other signaling events. Furthermore, the potential for manipulating stachyose biosynthesis to enhance stress tolerance in crop plants represents an exciting avenue for future agricultural biotechnology. For drug development professionals, understanding the biosynthesis and physiological roles of stachyose in plants could provide insights into novel enzymatic targets and the biological activities of complex carbohydrates.

References

The Metabolic Journey of Stachyose Tetrahydrate: An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachyose tetrahydrate, a functional oligosaccharide, is not hydrolyzed by mammalian enzymes in the upper gastrointestinal tract, and thus transits to the colon where it is selectively fermented by the resident microbiota. This process yields significant physiological benefits, primarily through the production of short-chain fatty acids (SCFAs) and the modulation of the gut microbiome composition. This technical guide provides a comprehensive exploration of the metabolic fate of this compound, detailing its fermentation, the functional consequences of its metabolic byproducts, and the intricate signaling pathways it influences. The guide includes detailed experimental protocols for studying its metabolism, quantitative data from various studies, and visualizations of key biological processes to facilitate a deeper understanding for research and development applications.

Introduction

Stachyose is a non-digestible tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Due to the absence of α-galactosidase in the human small intestine, stachyose passes intact to the large intestine.[1] There, it serves as a fermentable substrate for beneficial gut bacteria, classifying it as a prebiotic.[2][3] The microbial fermentation of stachyose leads to the production of SCFAs, such as acetate, propionate, and butyrate, which play a crucial role in maintaining gut homeostasis and influencing host health.[4] This guide elucidates the metabolic pathway of this compound, its impact on the gut microbial ecosystem, and the subsequent host-microbe interactions.

Metabolic Fate of this compound

The metabolic journey of stachyose is a testament to the symbiotic relationship between the host and its gut microbiota.

Digestion and Absorption

Human digestive enzymes cannot break down the α-1,6-glycosidic linkages in stachyose. Consequently, it is not absorbed in the small intestine and arrives in the colon in its intact form. This resistance to digestion is a key characteristic of its prebiotic nature.

Microbial Fermentation in the Colon

In the colon, stachyose is readily fermented by specific members of the gut microbiota. This fermentation process is the primary metabolic pathway for stachyose.

Stachyose selectively stimulates the growth and activity of beneficial bacteria, including:

  • Bifidobacterium spp.: Numerous studies have demonstrated a significant increase in the abundance of Bifidobacteria following stachyose consumption.[5][6]

  • Lactobacillus spp.: Stachyose consumption has also been associated with an increase in the population of Lactobacilli.[1][7]

  • Faecalibacterium spp.: This butyrate-producing bacterium is also promoted by the presence of stachyose.[2]

Conversely, stachyose has been shown to inhibit the growth of certain pathogenic bacteria, such as some species of Clostridium and Escherichia-Shigella.[2]

The fermentation of stachyose results in the production of SCFAs, with acetate, propionate, and butyrate being the most abundant.[3][4][8] These SCFAs are rapidly absorbed by the colonocytes and exert a wide range of physiological effects.

Quantitative Data on Stachyose Metabolism

The following tables summarize quantitative data from various in vitro and in vivo studies on the metabolic fate of stachyose.

Table 1: Short-Chain Fatty Acid Production from In Vitro Fecal Fermentation of Stachyose
Study ReferenceStachyose ConcentrationFermentation Time (hours)Acetate (μmol/g feces)Propionate (μmol/g feces)Butyrate (μmol/g feces)Total SCFAs (μmol/g feces)
Wang et al., 2023[6]2% (w/v)241105.87 ± 147.84306.86 ± 78.30Not ReportedNot Reported
Li et al., 2021[9]Not Specified24Significantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Pi et al., 2021[4]0.5%, 1%, 2% (w/v)24Increased with concentrationIncreased with concentrationIncreased with concentrationIncreased with concentration
Liu et al., 2024[2]Not Specified24Significantly IncreasedSignificantly ReducedNot ReportedNot Reported
Table 2: Impact of Stachyose on Gut Microbiota Composition (in vivo - Mice)
Study ReferenceStachyose DosageDurationChange in Bifidobacterium AbundanceChange in Lactobacillus Abundance
Wang et al., 2023[6]2% in diet8 weeksNot ReportedNot Reported
Li et al., 2021[9]Not ReportedNot ReportedSignificantly IncreasedSignificantly Increased
Sun et al., 2021[1]Not ReportedNot ReportedNot ReportedSignificantly Increased

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the metabolic fate of stachyose.

In Vitro Fecal Fermentation

This model simulates the conditions of the human colon to study the fermentation of substrates by fecal microbiota.

Protocol:

  • Fecal Sample Collection: Fresh fecal samples are collected from healthy human donors who have not taken antibiotics for at least 3 months.

  • Preparation of Fecal Slurry: A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate buffer.

  • Fermentation Medium: A basal medium containing nutrients for bacterial growth is prepared and sterilized.

  • Incubation: this compound is added to the fermentation medium as the primary carbon source. The fecal slurry is then inoculated into the medium under anaerobic conditions.

  • Sampling: Samples are collected at various time points (e.g., 0, 12, 24, 48 hours) for SCFA and microbial analysis.

Quantification of Short-Chain Fatty Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a standard method for the separation and quantification of SCFAs.

Protocol:

  • Sample Preparation: Fermentation samples are centrifuged, and the supernatant is collected. An internal standard (e.g., 2-ethylbutyric acid) is added.

  • Derivatization: SCFAs are often derivatized to increase their volatility for GC analysis. A common method is esterification with an alcohol (e.g., propanol) in the presence of an acid catalyst.

  • GC-MS Analysis: The derivatized samples are injected into a gas chromatograph equipped with a suitable column for SCFA separation. The separated compounds are then detected and quantified by a mass spectrometer.

  • Data Analysis: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve.

Gut Microbiota Analysis by 16S rRNA Gene Sequencing

This technique is used to determine the composition of the bacterial community.

Protocol:

  • DNA Extraction: Total DNA is extracted from fecal or fermentation samples using a commercially available kit.

  • PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using universal primers.

  • Library Preparation and Sequencing: The PCR products are purified, and sequencing libraries are prepared and sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq).

  • Bioinformatic Analysis: The sequencing reads are processed to remove low-quality sequences and chimeras. The remaining sequences are clustered into operational taxonomic units (OTUs) at a 97% similarity threshold. Taxonomic assignment is performed by comparing the OTU sequences to a reference database (e.g., Greengenes, SILVA).

Signaling Pathways Influenced by Stachyose Metabolites

The SCFAs produced from stachyose fermentation act as signaling molecules, primarily through the activation of G-protein coupled receptors (GPCRs) on intestinal epithelial and immune cells.[10][11][12]

GPR43 (FFAR2) Signaling

GPR43 is activated by acetate and propionate. Its activation leads to multiple downstream effects.

GPR43_Signaling Stachyose Stachyose Tetrahydrate Microbiota Gut Microbiota Fermentation Stachyose->Microbiota SCFAs Acetate & Propionate Microbiota->SCFAs GPR43 GPR43 (FFAR2) SCFAs->GPR43 Gq Gαq GPR43->Gq Gi Gαi GPR43->Gi PLC PLC Gq->PLC AC Adenylate Cyclase Gi->AC PIP2 PIP2 PLC->PIP2 cAMP ↓ cAMP AC->cAMP IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca ↑ [Ca2+]i IP3->Ca PKC PKC DAG->PKC MAPK MAPK Activation Ca->MAPK PKC->MAPK PKA ↓ PKA cAMP->PKA Inflammation Modulation of Inflammation MAPK->Inflammation GutBarrier Strengthened Gut Barrier MAPK->GutBarrier

GPR43 Signaling Pathway
GPR41 (FFAR3) Signaling

GPR41 is primarily activated by propionate and butyrate.

GPR41_Signaling Stachyose Stachyose Tetrahydrate Microbiota Gut Microbiota Fermentation Stachyose->Microbiota SCFAs Propionate & Butyrate Microbiota->SCFAs GPR41 GPR41 (FFAR3) SCFAs->GPR41 Gi Gαi GPR41->Gi AC Adenylate Cyclase Gi->AC cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA PYY ↑ PYY Secretion PKA->PYY L-cells GLP1 ↑ GLP-1 Secretion PKA->GLP1 L-cells Satiety Increased Satiety PYY->Satiety GlucoseHomeostasis Improved Glucose Homeostasis GLP1->GlucoseHomeostasis

GPR41 Signaling Pathway
GPR109A (HCAR2) Signaling

GPR109A is a high-affinity receptor for butyrate.

GPR109A_Signaling Stachyose Stachyose Tetrahydrate Microbiota Gut Microbiota Fermentation Stachyose->Microbiota Butyrate Butyrate Microbiota->Butyrate GPR109A GPR109A (HCAR2) Butyrate->GPR109A HDAC HDAC Inhibition Butyrate->HDAC Gi Gαi GPR109A->Gi AC Adenylate Cyclase Gi->AC AntiInflammatory Anti-inflammatory Effects HDAC->AntiInflammatory Treg Treg Differentiation HDAC->Treg cAMP ↓ cAMP AC->cAMP Apoptosis Induction of Apoptosis (in cancer cells) cAMP->Apoptosis

GPR109A Signaling Pathway

Conclusion

The metabolic fate of this compound is a compelling example of the intricate interplay between diet, the gut microbiota, and host physiology. Its inability to be digested in the upper gastrointestinal tract allows it to become a valuable substrate for beneficial colonic bacteria. The resulting fermentation products, particularly short-chain fatty acids, exert a plethora of beneficial effects, from nourishing the colonic epithelium to modulating systemic immune and metabolic responses through specific receptor-mediated signaling pathways. A thorough understanding of these mechanisms, supported by robust experimental methodologies, is crucial for harnessing the full potential of this compound in the development of functional foods, dietary supplements, and therapeutic interventions aimed at promoting gut health and overall well-being. This guide provides a foundational resource for researchers and professionals dedicated to advancing our knowledge in this exciting field.

References

Methodological & Application

Application Note: Quantification of Stachyose Tetrahydrate using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides a detailed methodology for the quantitative analysis of stachyose tetrahydrate in various samples using HPLC-RID.

Introduction

Stachyose is a non-digestible oligosaccharide with potential prebiotic properties, making its accurate quantification crucial in food science, nutrition, and pharmaceutical development. High-Performance Liquid Chromatography (HPLC) coupled with a Refractive Index Detector (RID) is a robust and reliable method for analyzing underivatized sugars like stachyose. This technique separates compounds based on their affinity to a stationary phase, and the RID detects changes in the refractive index of the eluent, providing a universal detection method for non-chromophoric compounds.

Experimental Principle

The separation of stachyose is typically achieved using an amino-based or a ligand-exchange chromatography column. An isocratic mobile phase, commonly a mixture of acetonitrile and water, is used to elute the analytes. The eluting compounds are then detected by the RID, which measures the difference in refractive index between the mobile phase and the sample components. The resulting peak area is directly proportional to the concentration of stachyose in the sample.

Experimental Workflow

Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing Standard_Prep Standard Preparation HPLC_System HPLC-RID System Setup Standard_Prep->HPLC_System Sample_Prep Sample Preparation Sample_Prep->HPLC_System Data_Acquisition Data Acquisition HPLC_System->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Calibration_Curve Calibration Curve Generation Peak_Integration->Calibration_Curve Quantification Quantification Calibration_Curve->Quantification

Caption: Experimental workflow for stachyose quantification.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (purity ≥ 98%)

  • Acetonitrile (HPLC grade)

  • Ultrapure water (18.2 MΩ·cm)

  • Syringe filters (0.22 µm or 0.45 µm, PTFE or RC)

Instrumentation
  • HPLC system equipped with a quaternary or binary pump, autosampler, column oven, and a refractive index detector (RID).

  • Analytical column: Amino column (e.g., 4.6 x 250 mm, 5 µm) or a specialized carbohydrate analysis column.

Chromatographic Conditions

The following table summarizes typical chromatographic conditions for stachyose analysis.

ParameterCondition 1 (Amino Column)Condition 2 (Ligand-Exchange Column)
Column Amino (NH2) Column (e.g., Agilent ZORBAX NH2, 4.6 x 250 mm, 5 µm)[1]COSMOSIL Sugar-D (4.6 x 250 mm)[2]
Mobile Phase Acetonitrile:Water (70:30, v/v)[1][2]Acetonitrile:Water (70:30, v/v)[2]
Flow Rate 1.0 mL/min[1]0.5 mL/min[2]
Column Temperature 35 °C[1][3]30 °C[2]
Injection Volume 10 - 20 µL[2][3]10 µL[2]
RID Temperature 35 °C[3]30 °C[2]
Run Time Approximately 20-45 minutes, depending on the separation[1][3]Approximately 25 minutes
Standard Solution Preparation
  • Stock Solution (e.g., 10 mg/mL): Accurately weigh 100 mg of this compound reference standard and dissolve it in 10 mL of ultrapure water in a volumetric flask.

  • Working Standards: Prepare a series of working standards by serially diluting the stock solution with ultrapure water to achieve a concentration range that brackets the expected sample concentrations (e.g., 0.25, 0.5, 1.0, 2.5, 5.0 mg/mL)[3].

Sample Preparation
  • Extraction (for solid samples): Accurately weigh a known amount of the homogenized sample. Extract the sugars with a known volume of ultrapure water, potentially with the aid of sonication or heating.

  • Dilution: Dilute the sample extract as necessary to bring the stachyose concentration within the linear range of the calibration curve.

  • Filtration: Filter the diluted sample through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system[3][4].

Analysis Procedure
  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared standard solutions in triplicate, starting from the lowest concentration.

  • Inject the prepared sample solutions in triplicate.

  • After the analysis, flush the column with a suitable solvent (e.g., a higher percentage of water) and store it according to the manufacturer's instructions.

Data Analysis and Quantification

Calibration Curve

Generate a calibration curve by plotting the peak area of the stachyose standard against its corresponding concentration. Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A good linearity is indicated by an R² value ≥ 0.999.

Quantification of Stachyose in Samples

The concentration of stachyose in the prepared sample solution is calculated using the linear regression equation from the calibration curve. The final concentration in the original sample is then determined by accounting for the dilution factor used during sample preparation.

Method Validation Parameters

The following table presents typical method validation parameters for the HPLC-RID quantification of sugars, including stachyose.

ParameterTypical Range/Value
Linearity (R²) ≥ 0.999[3]
Limit of Detection (LOD) 0.01 - 0.09 mg/mL (Analyte and matrix dependent)[3][5]
Limit of Quantification (LOQ) 0.03 - 0.22 mg/mL (Analyte and matrix dependent)[3][5]
Precision (RSD%) < 5%[5]
Accuracy (Recovery %) 95 - 105%

Logical Relationship of Key Parameters

G cluster_method Method Parameters cluster_performance Performance Metrics cluster_results Quantitative Results Column Column Chemistry Resolution Resolution Column->Resolution MobilePhase Mobile Phase Composition MobilePhase->Resolution RetentionTime Retention Time MobilePhase->RetentionTime FlowRate Flow Rate FlowRate->RetentionTime Temperature Temperature Temperature->RetentionTime Accuracy Accuracy Resolution->Accuracy Sensitivity Sensitivity (LOD/LOQ) Resolution->Sensitivity Precision Precision RetentionTime->Precision PeakShape Peak Shape PeakShape->Precision

Caption: Interrelationship of HPLC parameters and results.

Troubleshooting

IssuePotential CauseSuggested Solution
Poor Peak Shape Column contamination or degradationFlush or replace the column.
Inappropriate mobile phase compositionAdjust the acetonitrile/water ratio.
Baseline Drift RID temperature fluctuationAllow the detector to stabilize completely. Ensure a constant room temperature.
Mobile phase contamination or degassing issuesUse fresh, high-purity solvents and ensure proper degassing.
Variable Retention Times Fluctuation in flow rate or temperatureCheck the pump for leaks and ensure the column oven is maintaining a stable temperature.
Changes in mobile phase compositionPrepare fresh mobile phase and ensure consistent mixing.

Conclusion

The HPLC-RID method provides a reliable and straightforward approach for the quantification of this compound. Proper method development, validation, and adherence to the outlined protocol are essential for obtaining accurate and reproducible results. This application note serves as a comprehensive guide for researchers and professionals in the field.

References

Application Note and Protocol: Quantitative Analysis of Stachyose Tetrahydrate in Food Matrices

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Stachyose is a naturally occurring tetrasaccharide, a type of functional oligosaccharide found in various plants such as green beans, soybeans, and other legumes[1][2]. Structurally, it consists of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[2]. Due to its low sweetness, low-calorie content, and stability, stachyose is utilized to enhance food quality and in the development of functional foods[1]. While beneficial as a prebiotic that can be selectively utilized by gut microbiota, stachyose, along with other raffinose family oligosaccharides (RFOs), is not fully digestible by humans[2][3]. This is due to the absence of the α-galactosidase enzyme required to hydrolyze the α-1,6-galactosidic linkages[4]. Consequently, its fermentation by intestinal bacteria can lead to flatulence and gastrointestinal discomfort[4][5]. Accurate and reliable quantification of stachyose tetrahydrate in food matrices is therefore crucial for quality control, functional food development, and nutritional labeling.

This document provides detailed protocols for the extraction and analysis of this compound from food matrices using High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID), a widely used and robust method. Alternative methods such as Thin-Layer Chromatography (TLC) and enzymatic assays are also discussed.

Experimental Workflow

The overall workflow for the analysis of this compound in food matrices is depicted below. It encompasses sample preparation, extraction, analytical determination, and data analysis.

Stachyose Analysis Workflow cluster_prep Sample Preparation cluster_extract Extraction & Purification cluster_analysis Analytical Determination cluster_data Data Processing Sample Food Sample Homogenize Homogenization (Grinding/Milling) Sample->Homogenize Defat Defatting (if high fat content) Homogenize->Defat Extract Solvent Extraction (e.g., 80% Ethanol) Defat->Extract Centrifuge Centrifugation/ Filtration Extract->Centrifuge Purify Purification (e.g., Carrez reagents) Centrifuge->Purify HPLC HPLC-RID Analysis Purify->HPLC Primary Method TLC TLC Analysis Purify->TLC Screening Enzyme Enzymatic Assay Purify->Enzyme Specific Assay Calibrate Calibration Curve HPLC->Calibrate Quantify Quantification Calibrate->Quantify Report Report Results Quantify->Report

Caption: Overall workflow for stachyose analysis.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and Extraction

This protocol describes a general method for extracting stachyose and other soluble carbohydrates from solid food matrices, particularly legumes.

Materials and Reagents:

  • Food sample (e.g., soybean flour, pea powder)

  • 80% (v/v) Ethanol in deionized water

  • Chloroform (for defatting, optional)[6]

  • Deionized water

  • Carrez Reagent I and II (for clarification, optional)[7]

  • Homogenizer or grinder

  • Reflux or sonication apparatus

  • Centrifuge and centrifuge tubes

  • 0.45 µm syringe filters

Procedure:

  • Homogenization: Grind the food sample to a fine, homogeneous powder.

  • Defatting (for high-fat samples): For samples with high fat content, such as soybeans, a defatting step is recommended. Place the dried powder (e.g., 5.0 g) into 50 mL of chloroform and reflux for 2 hours at 60°C.[6] Filter the mixture to remove the solvent and retain the defatted residue.[6]

  • Extraction:

    • Weigh a known amount of the homogenized (and defatted, if applicable) sample into a flask.

    • Add an 80% ethanol-water mixture at a specific solid-to-liquid ratio (e.g., 1:10)[6].

    • Extract the oligosaccharides. This can be achieved by:

      • Boiling under reflux: Heat the mixture at a controlled temperature (e.g., 60°C) for a defined period (e.g., 40 minutes)[6].

      • Sonication: Sonicate the mixture for a specified time[4].

  • Clarification:

    • After extraction, filter the mixture. The supernatant contains the crude stachyose extract[6].

    • For some samples, clarification may be needed to remove interfering compounds like proteins[7]. This can be done by adding Carrez reagents[7].

  • Final Preparation:

    • Centrifuge the extract at high speed (e.g., 4000 r/min for 8 min) to pellet any remaining solids[8].

    • Filter the supernatant through a 0.45 µm membrane filter prior to HPLC analysis[4].

Protocol 2: High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This method is highly effective for the simultaneous quantification of stachyose, raffinose, and other sugars[9][10].

Apparatus and Chromatographic Conditions:

ParameterSpecification
HPLC System Quaternary pump, autosampler, column oven, refractive index detector (RID)
Column Agilent Zorbax Carbohydrate Column (or similar amino/carbohydrate column)[9][10]
Mobile Phase Acetonitrile:Water (75:25, v/v)[9][10]
Flow Rate 0.5 - 1.0 mL/min (e.g., 0.5 mL/min)[11]
Column Temperature 30°C[11]
Injection Volume 10 - 20 µL[4][11]
Detector Refractive Index Detector (RID)[11]

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the mobile phase. Also prepare standards for other relevant sugars like sucrose, raffinose, and galactose for identification and quantification.

  • Calibration: Inject the standard solutions into the HPLC system to generate a calibration curve by plotting peak area against concentration. The curve should exhibit good linearity (R² > 0.998)[9][10].

  • Sample Analysis: Inject the prepared sample extracts into the HPLC system.

  • Quantification: Identify the stachyose peak in the sample chromatogram by comparing its retention time with that of the standard. Quantify the amount of stachyose in the sample using the calibration curve.

HPLC System Configuration Solvent Mobile Phase Acetonitrile:Water Pump HPLC Pump Solvent->Pump Injector Autosampler Pump->Injector Column Column Oven Carbohydrate Column Injector->Column Detector Refractive Index Detector (RID) Column->Detector DataSystem Data Acquisition System Detector->DataSystem

Caption: Basic configuration of an HPLC-RID system.

Quantitative Data Summary

The performance of an HPLC-RID method for sugar analysis is summarized in the table below.

AnalyteLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Recovery (%)
Stachyose 0.137[9][10]0.452[9][10]97.71 - 102.61[9][12]
Raffinose 0.301[9][10]0.993[9][10]97.71 - 102.61[9][12]
Galactose 0.386[9][10]1.25[9][10]97.71 - 102.61[9][12]
Data derived from a study on the enzymatic degradation of stachyose.

Alternative Analytical Methodologies

Thin-Layer Chromatography (TLC)

TLC is a simpler and less expensive method suitable for screening or semi-quantitative analysis of oligosaccharides[8][13].

Protocol:

  • Plate Preparation: Use silica gel TLC plates.

  • Sample Application: Spot the prepared sample extracts and standards onto the plate[8].

  • Development: Place the plate in a chromatography chamber containing a suitable solvent system (e.g., a mixture of acetonitrile, ethyl acetate, propanol, and water) and allow the solvent to move up the plate[13].

  • Visualization: After development, dry the plate and spray with a visualizing agent (e.g., a sulfuric acid-based reagent). Heat the plate in an oven for color development[8].

  • Quantification: Scrape the colored spots corresponding to stachyose into a tube, elute the sugar with water, and determine the concentration using a colorimetric method, such as the phenol-sulfuric acid method[5][8].

Enzymatic Assay

Enzymatic methods offer high specificity for stachyose analysis. The principle involves the hydrolysis of stachyose into its constituent monosaccharides by specific enzymes, followed by the quantification of one of the products.

Enzymatic Hydrolysis of Stachyose Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose  α-Galactosidase Galactose Galactose Stachyose->Galactose Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose  α-Galactosidase Raffinose->Galactose Glucose Glucose Sucrose->Glucose  Invertase/ β-Fructofuranosidase

Caption: Principle of enzymatic stachyose hydrolysis.

Protocol:

  • Enzymatic Reaction: Incubate the sample extract with α-galactosidase enzyme under optimal conditions (pH, temperature) to hydrolyze stachyose and raffinose, releasing galactose[3]. Alternatively, a β-D-fructofuranosidase can be used which hydrolyzes the sucrose linkage[14].

  • Product Quantification: Measure the amount of a released monosaccharide (e.g., glucose or galactose) using a specific assay kit (e.g., a glucose-oxidase kit)[14].

  • Calculation: Calculate the initial stachyose concentration based on the stoichiometry of the reaction and the amount of product formed.

Summary and Conclusion

The accurate quantification of this compound in food is essential for both industrial quality control and nutritional research. The HPLC-RID method presented here offers a reliable and robust approach for the separation and quantification of stachyose and other oligosaccharides. While simpler methods like TLC can be used for screening, and enzymatic assays provide high specificity, HPLC remains the gold standard for comprehensive carbohydrate profiling in complex food matrices. The choice of method will depend on the specific analytical objectives, available instrumentation, and the nature of the food matrix being analyzed[15]. Proper sample preparation, including efficient extraction and clarification, is critical for achieving accurate and reproducible results regardless of the chosen analytical technique.

References

Application Notes and Protocols for Stachyose Tetrahydrate as a Carbon Source in Bacterial Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a non-digestible tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, has garnered significant interest as a prebiotic.[1] Its selective fermentation by beneficial gut bacteria, such as Bifidobacterium and Lactobacillus species, leads to the production of short-chain fatty acids (SCFAs), which confer various health benefits.[1] These benefits include the modulation of the gut microbiota, improvement of the intestinal barrier function, and anti-inflammatory effects.[2] This document provides detailed application notes and protocols for utilizing stachyose tetrahydrate as a carbon source for the fermentation of various bacterial species relevant to research and drug development.

Data Presentation

Table 1: Fermentation of Stachyose by Various Bacterial Species
Bacterial SpeciesFermentation ConditionsStachyose Reduction (%)Key MetabolitesReference
Lactobacillus plantarum SMN, 25Soymilk, 41°C, 30h78.0Lactic Acid, Acetic Acid[3]
Lactobacillus plantarum pentosus SMN, 01Soymilk, 41°C, 30h72.5Lactic Acid, Acetic Acid[3]
Bifidobacterium longum CRL 849Soymilk, 37°C, 7h49.3L(+)-Lactate, Acetate[4]
Bacillus subtilis B15Minimal Media, 37°C, 48hup to 85Fructose, Melibiose, Galactose[5]
Mixed Fecal MicrobiotaIn vitro fermentationSignificant increase in BifidobacteriumAcetate, Propionate, Butyrate[1]

Experimental Protocols

Protocol 1: Preparation of Stachyose-Based Minimal Medium

This protocol describes the preparation of a defined minimal medium for the cultivation of bacteria using this compound as the sole carbon source.

Materials:

  • This compound (e.g., Sigma-Aldrich)

  • Ammonium Sulfate ((NH₄)₂SO₄)

  • Potassium Phosphate, Dibasic (K₂HPO₄)

  • Potassium Phosphate, Monobasic (KH₂PO₄)

  • Magnesium Sulfate Heptahydrate (MgSO₄·7H₂O)

  • Trace Mineral Solution (e.g., ATCC® Vitamin and Mineral Supplements)

  • Deionized Water

  • pH meter

  • Autoclave

Procedure:

  • Basal Salt Solution: Prepare a 10X basal salt solution by dissolving the following in 1 L of deionized water:

    • Ammonium Sulfate: 20 g

    • Potassium Phosphate, Dibasic: 70 g

    • Potassium Phosphate, Monobasic: 30 g

    • Magnesium Sulfate Heptahydrate: 2 g

  • Stachyose Stock Solution: Prepare a 20% (w/v) this compound stock solution by dissolving 20 g of this compound in 100 mL of deionized water. Sterilize by filtration through a 0.22 µm filter.

  • Medium Preparation: a. To prepare 1 L of minimal medium, add 100 mL of the 10X basal salt solution to 800 mL of deionized water. b. Add 1 mL of trace mineral solution. c. Adjust the pH to the desired level (e.g., 6.8-7.2 for most neutrophilic bacteria) using sterile NaOH or HCl. d. Bring the final volume to 950 mL with deionized water. e. Autoclave at 121°C for 15 minutes.

  • Final Medium Assembly: a. Aseptically add 50 mL of the sterile 20% stachyose stock solution to the autoclaved and cooled basal medium to achieve a final stachyose concentration of 1% (w/v). b. The medium is now ready for inoculation.

Protocol 2: Bacterial Inoculum Preparation and Fermentation

This protocol outlines the procedure for preparing a bacterial inoculum and conducting a batch fermentation experiment.

Materials:

  • Bacterial strain of interest (e.g., Lactobacillus plantarum, Bifidobacterium longum, Bacillus subtilis)

  • Appropriate growth medium for the selected strain (e.g., MRS broth for Lactobacillus, TPY broth for Bifidobacterium, Nutrient Broth for Bacillus)

  • Stachyose-based minimal medium (from Protocol 1)

  • Sterile culture tubes and flasks

  • Incubator with shaking capabilities

  • Spectrophotometer

Procedure:

  • Inoculum Preparation (Pre-culture): a. Inoculate a single colony of the desired bacterium from an agar plate into 5 mL of its appropriate growth medium. b. Incubate under optimal conditions (e.g., 37°C, anaerobic conditions for Bifidobacterium) for 18-24 hours.

  • Fermentation Setup: a. Inoculate the stachyose-based minimal medium with the pre-culture at a 1% (v/v) ratio (e.g., 1 mL of pre-culture into 100 mL of fermentation medium). b. For anaerobic bacteria like Bifidobacterium, ensure anaerobic conditions are maintained (e.g., using an anaerobic jar or chamber). c. Incubate the fermentation culture at the optimal temperature for the specific bacterium with gentle agitation if required.

  • Monitoring Fermentation: a. At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), aseptically withdraw samples from the fermentation culture. b. Measure the optical density (OD) at 600 nm to monitor bacterial growth. c. Centrifuge the samples to separate the bacterial cells from the supernatant. Store the supernatant at -20°C for later analysis of stachyose consumption and metabolite production.

Protocol 3: Quantification of Stachyose and its Metabolites by HPLC

This protocol provides a general method for the analysis of stachyose and its primary breakdown products (galactose, glucose, fructose) and major SCFA metabolites (acetate, propionate, butyrate) using High-Performance Liquid Chromatography (HPLC).

Materials:

  • HPLC system with a Refractive Index (RI) detector for sugars and a UV detector for SCFAs.

  • Aminex HPX-87H column (for SCFAs and sugars) or a dedicated carbohydrate analysis column.

  • Sulfuric acid (H₂SO₄) solution (e.g., 5 mM) as the mobile phase.

  • Stachyose, galactose, glucose, fructose, acetate, propionate, and butyrate standards.

  • Syringe filters (0.22 µm).

  • Fermentation supernatant samples.

Procedure:

  • Sample Preparation: a. Thaw the frozen supernatant samples. b. Centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes) to remove any remaining cells or debris. c. Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis: a. For Sugars and SCFAs on an Aminex HPX-87H column:

    • Mobile Phase: 5 mM H₂SO₄
    • Flow Rate: 0.6 mL/min
    • Column Temperature: 60°C
    • Detector: RI for sugars, UV at 210 nm for SCFAs. b. For dedicated carbohydrate analysis: Refer to the specific column manufacturer's instructions for optimal mobile phase and conditions. A common mobile phase is an acetonitrile/water gradient.

  • Quantification: a. Prepare standard curves for stachyose, galactose, glucose, fructose, acetate, propionate, and butyrate at known concentrations. b. Inject the standards and samples onto the HPLC system. c. Identify and quantify the peaks in the sample chromatograms by comparing their retention times and peak areas to the standard curves.

Visualizations

Stachyose Metabolism Pathway

Stachyose_Metabolism Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose α-Galactosidase Galactose1 Galactose Stachyose->Galactose1 α-Galactosidase Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase Galactose2 Galactose Raffinose->Galactose2 α-Galactosidase Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose β-Fructosidase Glycolysis Glycolysis / Bifid Shunt Galactose1->Glycolysis Galactose2->Glycolysis Glucose->Glycolysis Fructose->Glycolysis SCFAs Short-Chain Fatty Acids (Acetate, Lactate, etc.) Glycolysis->SCFAs Fermentation_Workflow cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis Media_Prep Prepare Stachyose Minimal Medium Inoculation Inoculate Medium with Bacteria Media_Prep->Inoculation Inoculum_Prep Prepare Bacterial Inoculum (Pre-culture) Inoculum_Prep->Inoculation Incubation Incubate under Optimal Conditions Inoculation->Incubation Sampling Collect Samples at Time Intervals Incubation->Sampling OD_Measurement Measure Optical Density (Bacterial Growth) Sampling->OD_Measurement Supernatant_Separation Separate Supernatant (Centrifugation) Sampling->Supernatant_Separation HPLC_Analysis Analyze Supernatant by HPLC (Stachyose & Metabolites) Supernatant_Separation->HPLC_Analysis Stachyose_Gut_Health Stachyose Stachyose (Prebiotic) Probiotics Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) Stachyose->Probiotics Promotes Growth Fermentation Fermentation Stachyose->Fermentation Probiotics->Fermentation SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Gut_Health Improved Gut Health SCFAs->Gut_Health Lowers pH, Energy for Colonocytes, Anti-inflammatory

References

Application of Stachyose Tetrahydrate in Cell Culture Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a naturally occurring tetrasaccharide, has garnered increasing interest in cell culture research for its potential biological activities. Primarily known as a prebiotic that fosters the growth of beneficial gut microbiota, recent studies have unveiled its direct effects on various cell lines, particularly in the context of cancer research.[1] This document provides detailed application notes and experimental protocols for studying the effects of this compound in cell culture, with a focus on its pro-apoptotic and anti-proliferative properties.

Stachyose is a functional oligosaccharide that has been shown to inhibit the proliferation of human colon cancer Caco-2 cells and hepatocellular carcinoma HepG2 cells and to induce apoptosis.[2][3] The underlying mechanism in Caco-2 cells involves the activation of the caspase-dependent mitochondrial apoptosis pathway.[3] These findings suggest that this compound may be a valuable compound for investigation in oncology and other fields where modulation of cell growth and death is of interest.

Data Presentation

The following tables summarize the quantitative data from studies on the effects of this compound on cancer cell lines.

Cell LineTreatment Concentration (mg/mL)Incubation TimeEffectReference
Caco-2 (Human Colon Carcinoma)0.448 hours15.31% ± 3.20% inhibition of proliferation[3]
0.848 hours28.45% ± 2.10% inhibition of proliferation[3]
1.648 hours40.23% ± 5.70% inhibition of proliferation[3]
3.248 hours55.67% ± 4.50% inhibition of proliferation[3]
HepG2 (Human Hepatocellular Carcinoma)1.6Not SpecifiedSignificant inhibition of cell proliferation and migration[2]

Table 1: Effect of this compound on Cancer Cell Proliferation

Cell LineTreatment Concentration (mg/mL)ObservationReference
Caco-20.4, 0.8, 1.6, 3.2Dose-dependent increase in apoptosis[3]
Down-regulation of Bcl-2[3]
Up-regulation of Bax[3]
Release of Cytochrome C[3]
Increased activity of Caspase-9 and Caspase-3[3]

Table 2: Pro-Apoptotic Effects of this compound on Caco-2 Cells

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the effects of this compound on cultured cells.

Cell Culture and this compound Treatment

This protocol describes the general procedure for culturing cells and treating them with this compound.

  • Materials:

    • Caco-2 or HepG2 cells

    • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

    • This compound (purity ≥98%)

    • Phosphate Buffered Saline (PBS)

    • Trypsin-EDTA

    • Cell culture flasks, plates, and other consumables

    • Humidified incubator (37°C, 5% CO₂)

  • Protocol:

    • Maintain Caco-2 or HepG2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator.

    • Passage the cells upon reaching 80-90% confluency.

    • For experiments, seed the cells in appropriate culture plates (e.g., 96-well plates for MTT assay, 6-well plates for protein extraction and flow cytometry) at a predetermined density and allow them to adhere overnight.

    • Prepare a stock solution of this compound in sterile distilled water or cell culture medium. Further dilute the stock solution with complete culture medium to achieve the desired final concentrations (e.g., 0.4, 0.8, 1.6, 3.2 mg/mL).

    • Remove the existing medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium without stachyose).

    • Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) before proceeding with subsequent assays.

Cell Proliferation Assessment (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Materials:

    • Cells cultured in a 96-well plate

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Dimethyl sulfoxide (DMSO)

    • Microplate reader

  • Protocol:

    • After the stachyose treatment period, add 20 µL of MTT solution to each well of the 96-well plate.

    • Incubate the plate for 4 hours at 37°C in the dark.

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 490 nm using a microplate reader.

    • Calculate the cell inhibition rate using the following formula: Inhibition Rate (%) = (1 - (Absorbance of treated group / Absorbance of control group)) × 100

Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/PI Staining)

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Materials:

    • Cells cultured in 6-well plates

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

    • Flow cytometer

  • Protocol:

    • Following stachyose treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Centrifuge the cell suspension at 1,500 rpm for 5 minutes and discard the supernatant.

    • Wash the cells twice with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer to a concentration of 1 × 10⁶ cells/mL.

    • Transfer 100 µL of the cell suspension (1 × 10⁵ cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

    • Gently vortex the tube and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour.

Caspase Activity Assay

This protocol measures the activity of key executioner caspases, such as caspase-3 and caspase-9.

  • Materials:

    • Cells cultured in 6-well plates

    • Caspase-3 and Caspase-9 Activity Assay Kits (Colorimetric or Fluorometric)

    • Cell lysis buffer

    • Microplate reader

  • Protocol:

    • After stachyose treatment, collect the cells and centrifuge at 1,500 rpm for 5 minutes.

    • Wash the cells with ice-cold PBS.

    • Resuspend the cell pellet in the provided cell lysis buffer and incubate on ice for 15-20 minutes.

    • Centrifuge at 12,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the cell lysate.

    • Determine the protein concentration of the lysate using a BCA or Bradford protein assay.

    • In a 96-well plate, add an equal amount of protein from each sample.

    • Add the caspase-3 or caspase-9 substrate and reaction buffer to each well according to the kit manufacturer's instructions.

    • Incubate the plate at 37°C for 1-2 hours, protected from light.

    • Measure the absorbance or fluorescence using a microplate reader at the appropriate wavelength.

Western Blot Analysis for Apoptotic Proteins

This protocol detects the expression levels of key apoptosis-related proteins like Bcl-2, Bax, and Cytochrome C.

  • Materials:

    • Cells cultured in 6-well plates

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels and running buffer

    • PVDF membrane

    • Transfer buffer

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies (anti-Bcl-2, anti-Bax, anti-Cytochrome C, anti-β-actin)

    • HRP-conjugated secondary antibodies

    • ECL detection reagent

    • Imaging system

  • Protocol:

    • After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Centrifuge the lysates and collect the supernatant.

    • Quantify protein concentration using a BCA assay.

    • Denature equal amounts of protein by boiling in SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

    • Visualize the protein bands using an ECL detection reagent and an imaging system. β-actin is used as a loading control.

Mandatory Visualizations

Stachyose_Treatment_Workflow cluster_culture Cell Culture & Seeding cluster_treatment Stachyose Treatment cluster_assays Downstream Assays start Start with Cultured Cells (e.g., Caco-2, HepG2) seed Seed Cells in Appropriate Plates start->seed adhere Allow Cells to Adhere (Overnight Incubation) seed->adhere treat Treat Cells with Stachyose (24-72 hours) adhere->treat prepare Prepare Stachyose Tetrahydrate Solutions prepare->treat mtt MTT Assay (Proliferation) treat->mtt flow Flow Cytometry (Apoptosis) treat->flow caspase Caspase Assay (Activity) treat->caspase wb Western Blot (Protein Expression) treat->wb

Caption: Experimental workflow for studying the effects of this compound.

Mitochondrial_Apoptosis_Pathway cluster_bcl2 Bcl-2 Family Regulation cluster_mito Mitochondrial Events cluster_caspase Caspase Cascade stachyose Stachyose Tetrahydrate bax Bax (Pro-apoptotic) stachyose->bax Upregulates bcl2 Bcl-2 (Anti-apoptotic) stachyose->bcl2 Downregulates mito Mitochondrion bax->mito bcl2->mito cytc Cytochrome C Release mito->cytc Increased Permeability cas9 Caspase-9 (Initiator) cytc->cas9 Activates cas3 Caspase-3 (Executioner) cas9->cas3 apoptosis Apoptosis cas3->apoptosis

References

Application Note: Methods for Assessing the Prebiotic Activity of Stachyose Tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Stachyose is a functional tetrasaccharide, a member of the raffinose family of oligosaccharides, composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit[1]. As a non-digestible carbohydrate, stachyose resists hydrolysis by human digestive enzymes, allowing it to reach the colon intact where it can be selectively fermented by beneficial gut bacteria[2][3]. This selective fermentation classifies stachyose as a prebiotic, a substrate that is selectively utilized by host microorganisms conferring a health benefit. Assessing its prebiotic activity is crucial for its application in functional foods, dietary supplements, and pharmaceutical formulations. This document provides detailed protocols and data presentation formats for the comprehensive evaluation of the prebiotic potential of stachyose tetrahydrate.

1. In Vitro Assessment of Prebiotic Activity

In vitro methods offer a controlled environment to screen and quantify the prebiotic effects of stachyose by simulating the conditions of the human colon.

Fecal Fermentation Model

This model uses a fecal slurry from healthy donors to provide a complex microbial community to assess the impact of stachyose on the gut microbiota composition and metabolic output.

Experimental Protocol:

  • Fecal Sample Preparation:

    • Collect fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.

    • Immediately place samples in an anaerobic chamber.

    • Prepare a 10% (w/v) fecal slurry by homogenizing the feces in a pre-reduced anaerobic phosphate-buffered saline (PBS) solution.

    • Filter the slurry through four layers of sterile cheesecloth to remove large particulate matter.

  • Basal Medium Preparation:

    • Prepare a basal nutrient medium containing peptone (2 g/L), yeast extract (2 g/L), NaCl (0.1 g/L), K2HPO4 (0.04 g/L), KH2PO4 (0.04 g/L), MgSO4·7H2O (0.01 g/L), CaCl2·6H2O (0.01 g/L), NaHCO3 (2 g/L), Tween 80 (2 mL/L), hemin (0.05 g/L), vitamin K1 (10 µL/L), L-cysteine HCl (0.5 g/L), and bile salts (0.5 g/L).

    • Sterilize the medium by autoclaving. Add a filter-sterilized carbon source (this compound) to a final concentration of 1% (w/v). A control medium with no added carbon source or with glucose should be prepared for comparison.

  • In Vitro Fermentation:

    • In an anaerobic chamber, inoculate the sterile basal medium with the 10% fecal slurry at a 1:10 ratio.

    • Incubate the cultures at 37°C under anaerobic conditions for up to 48 hours.

    • Collect samples at baseline (0 hours) and at subsequent time points (e.g., 12, 24, 48 hours) for analysis.

  • Analyses:

    • pH Measurement: Measure the pH of the fermentation broth at each time point.

    • Microbiota Analysis (16S rRNA Gene Sequencing): Extract total bacterial DNA from the collected samples. Amplify the V3-V4 region of the 16S rRNA gene using PCR and perform high-throughput sequencing to determine changes in the microbial community composition.

    • Short-Chain Fatty Acid (SCFA) Analysis: Centrifuge the fermentation samples and analyze the supernatant for SCFA (acetate, propionate, butyrate, etc.) concentrations using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Data Presentation:

Table 1: Effect of Stachyose on Gut Microbiota Genus Level (Relative Abundance %) in In Vitro Fecal Fermentation.

Genus Control (24h) Stachyose (24h) Change
Bifidobacterium 5.7% 17.7% Increased[4]
Lactobacillus Lower Abundance Increased Abundance Increased[4]
Faecalibacterium Lower Abundance Increased Abundance Increased[4][5]
Prevotella Lower Abundance Increased Abundance Increased[4]
Bacteroides Higher Abundance Decreased Abundance Decreased[4]

| Escherichia-Shigella | Higher Abundance | Decreased Abundance | Decreased[4][5] |

Table 2: SCFA Concentration (mM) in In Vitro Fecal Fermentation Broth after 24 hours.

SCFA Control Stachyose Change
Acetate Lower Concentration Significantly Increased Increased[4][5]
Propionate Lower Concentration Increased Increased[4]
Butyrate Lower Concentration Significantly Increased Increased[4]
Isobutyric Acid Higher Concentration Decreased Decreased[4]
Valeric Acid Lower Concentration Increased Increased[6]

| Isovaleric Acid | Higher Concentration | Decreased | Decreased[4][6] |

Visualizations:

G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis A Fresh Fecal Sample Collection B Prepare 10% Fecal Slurry in Anaerobic PBS A->B D Inoculate Medium with Fecal Slurry (1:10) B->D C Prepare Basal Medium + 1% Stachyose C->D E Anaerobic Incubation at 37°C D->E F Collect Samples at 0, 12, 24, 48h E->F G pH Measurement F->G H SCFA Analysis (GC/HPLC) F->H I DNA Extraction & 16S rRNA Sequencing F->I J Data Interpretation G->J H->J I->J

Caption: Workflow for in vitro fecal fermentation to assess prebiotic activity.

Pure Culture Fermentation & Prebiotic Index (PI)

This method evaluates the ability of stachyose to selectively promote the growth of specific probiotic strains over potentially harmful bacteria.

Experimental Protocol:

  • Bacterial Strains: Select probiotic strains (e.g., Bifidobacterium longum, Lactobacillus acidophilus) and enteric strains (e.g., Escherichia coli, Clostridium perfringens).

  • Culture Medium: Prepare a basal medium (e.g., MRS for Lactobacilli, TPY for Bifidobacteria) where the primary carbohydrate is replaced with 1% (w/v) filter-sterilized this compound. Prepare a control medium using glucose.

  • Growth Measurement:

    • Inoculate the media with the selected bacterial strains.

    • Incubate under appropriate conditions (anaerobic for Bifidobacteria and Clostridium, 37°C).

    • Measure bacterial growth over 48 hours by monitoring optical density at 600 nm (OD600) or by performing viable cell counts (CFU/mL) on selective agar plates.

  • Prebiotic Index (PI) Calculation:

    • The Prebiotic Index is a quantitative measure of the prebiotic effect[7]. It can be calculated using the formula proposed by Palframan et al. (2003): PI = (Bifido_pre / Bifido_total) - (Bactero_pre / Bactero_total) + (Lacto_pre / Lacto_total) - (Clost_pre / Clost_total)

    • Where "pre" denotes the population change in the prebiotic (stachyose) medium and "total" denotes the total bacterial population change. A higher positive score indicates a stronger prebiotic effect.

Data Presentation:

Table 3: Prebiotic Index (PI) of Stachyose for Specific Bacterial Groups.

Bacterial Group Growth on Glucose (Control) Growth on Stachyose Prebiotic Index (PI)
Bifidobacteria ++ +++ Positive Contribution[8]
Lactobacilli ++ +++ Positive Contribution[6][8]
Enterobacteria +++ + Negative Contribution[8]
Clostridium ++ +/- Negative Contribution[6][9]
Overall PI Score - - Positive

(Symbolic representation: +++ High Growth, ++ Moderate Growth, + Low Growth, +/- No significant growth)

2. In Vivo Assessment in Animal Models

Animal models are used to confirm the prebiotic effects of stachyose in a complex living system, assessing its impact on gut microbiota, host physiology, and overall health.

Experimental Protocol:

  • Animal Model: Use appropriate animal models such as C57BL/6J mice or Sprague-Dawley rats. House animals in a controlled environment and provide a standard chow diet during an acclimatization period of one week.

  • Dietary Intervention:

    • Divide animals into groups (n=8-10 per group).

    • Control Group: Feed a standard basal diet.

    • Stachyose Group: Feed the basal diet supplemented with this compound (e.g., 1.5 g/kg body weight)[9]. The stachyose can be administered via oral gavage or mixed directly into the feed.

    • The intervention period typically lasts for 3 to 4 weeks[6][10].

  • Sample Collection:

    • Collect fresh fecal samples at regular intervals throughout the study for microbiota and SCFA analysis.

    • At the end of the study, euthanize the animals and collect cecal contents, intestinal tissue, and blood samples for further analysis.

  • Analyses:

    • Microbiota and SCFA Analysis: Perform 16S rRNA sequencing and GC/HPLC analysis on fecal and cecal samples as described in the in vitro protocol.

    • Gut Barrier Function: Analyze intestinal tissue for the expression of tight junction proteins (e.g., occludin, ZO-1) using immunohistochemistry or qPCR.

    • Immune Response: Measure levels of inflammatory cytokines (e.g., TNF-α, IL-6, IL-10) in serum or tissue homogenates using ELISA[11].

    • Host Metabolism: Analyze serum for metabolic markers such as glucose, triglycerides, and cholesterol.

Data Presentation:

Table 4: Summary of Key In Vivo Effects of Stachyose Supplementation in Animal Models.

Parameter Observation Animal Model
Gut Microbiota Increased relative abundance of Akkermansia, Bifidobacterium, and Lactobacillus[11][12]. Mice[11][12]
SCFA Production Significantly higher concentrations of acetic acid, propionic acid, and butyric acid in cecal contents[6]. Mice[6]
Constipation Relief Improved intestinal propulsion and defecation indexes[6]. Mice[6]
Colitis Alleviation Reduced colon damage and decreased levels of pro-inflammatory cytokines (IL-6, TNF-α)[11]. Mice[11]

| Gut Barrier | Attenuated inflammation and protected intestinal barrier function[13]. | Mice[13] |

Visualizations:

G cluster_effects Host Health Benefits Stachyose This compound (Not digested in upper GI tract) Colon Reaches Colon Intact Stachyose->Colon Fermentation Selective Fermentation by Beneficial Microbiota Colon->Fermentation Probiotics ↑ Bifidobacterium ↑ Lactobacillus ↑ Faecalibacterium Fermentation->Probiotics Pathogens ↓ Escherichia-Shigella ↓ Clostridium Fermentation->Pathogens SCFA Production of Short-Chain Fatty Acids (SCFAs) Fermentation->SCFA Acids Acetate, Propionate, Butyrate SCFA->Acids Effects Physiological Effects Acids->Effects pH ↓ Lower Gut pH Effects->pH Energy Energy Source for Colonocytes (Butyrate) Effects->Energy Barrier ↑ Gut Barrier Integrity Effects->Barrier Immunity Modulation of Immune System Effects->Immunity

Caption: Signaling pathway of stachyose fermentation in the colon.

G cluster_analysis Multi-faceted Analysis A Animal Selection & Acclimatization (1 week) B Random Division into Groups (Control vs. Stachyose) A->B C Dietary Intervention (3-4 weeks) B->C D Regular Fecal Sample Collection C->D E End of Study: Euthanasia C->E G Microbiota Analysis (16S rRNA) D->G F Collection of Cecal Contents, Blood, and Intestinal Tissue E->F F->G H SCFA Measurement (GC/HPLC) F->H I Host Parameter Analysis (Cytokines, Gut Barrier Proteins) F->I

Caption: General experimental workflow for an in vivo animal study.

The assessment of this compound's prebiotic activity requires a multi-tiered approach. In vitro fecal fermentation provides crucial data on its impact on a complex microbial ecosystem and its metabolic output. Pure culture studies confirm selectivity towards beneficial bacteria, quantifiable by the Prebiotic Index. Finally, in vivo animal models validate these findings in a physiological context, linking the microbial shifts to tangible health benefits such as improved gut barrier function and immune modulation. The protocols and methods outlined in this document provide a comprehensive framework for researchers and drug development professionals to rigorously evaluate the prebiotic potential of this compound.

References

Application Notes and Protocols: Stachyose Tetrahydrate in Synbiotic Formulations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a functional tetrasaccharide, is increasingly recognized for its prebiotic potential. When formulated with specific probiotic strains, it creates a synbiotic product with enhanced efficacy in modulating the gut microbiota, improving intestinal barrier function, and regulating host immune responses. These application notes provide a comprehensive overview of the use of this compound in synbiotic formulations, including detailed experimental protocols and quantitative data to guide research and development.

Stachyose selectively promotes the proliferation of beneficial bacteria such as Bifidobacterium and Lactobacillus.[1][2] This selective fermentation leads to the production of short-chain fatty acids (SCFAs), which play a crucial role in maintaining gut homeostasis and have systemic health benefits.

Data Presentation

Table 1: Effect of Stachyose on Probiotic Viability
Probiotic StrainStachyose ConcentrationIncubation TimeFold Increase in Viable Count (CFU/mL)Reference
Lactobacillus acidophilus0.4% (w/v)24 hoursNot specified, but significantly increased vitality[3]
Lactobacillus casei0.8% (w/v)24 hoursNot specified, but significantly increased vitality[3]
Bifidobacterium longum CRL 849Not specified (in soymilk)7 hours49.3% hydrolysis of stachyose[4]
Bifidobacterium speciesNot specifiedNot specifiedCan increase growth speed up to 40 times[1]
Table 2: Modulation of Gut Microbiota Composition by Stachyose
Study PopulationStachyose InterventionKey Changes in Gut MicrobiotaReference
Obese Children (in vitro fermentation)Stachyose supplementation↑ Bifidobacterium (6.15% to 55.08%), ↑ Faecalibacterium (0.49% to 2.56%), ↓ Escherichia-Shigella (49.11% to 13.21%)[2]
Mice with DSS-induced colitisStachyose treatment↑ Akkermansia, ↑ Lactobacillus[5]
Table 3: Effect of Stachyose on Short-Chain Fatty Acid (SCFA) Production (in vitro)
ConditionAcetatePropionateButyrateReference
ControlLower levelsHigher levelsLower levels[2]
Stachyose SupplementationSignificantly IncreasedSignificantly ReducedNot specified[2]
Table 4: Modulation of Inflammatory Cytokines by Stachyose in a DSS-Induced Colitis Mouse Model
CytokineControl Group (pg/mL)Stachyose Group (pg/mL)DSS Group (pg/mL)Stachyose + DSS Group (pg/mL)Reference
IL-630.58 ± 3.5917.75 ± 2.32672.45 ± 120.05306.36 ± 59.39[5]
IL-1013.68 ± 4.647.61 ± 4.40184.67 ± 26.5691.73 ± 3.62[5]
TNF-α1.76 ± 0.330.70 ± 0.4327.81 ± 1.4113.78 ± 1.07[5]

Experimental Protocols

Protocol 1: In Vitro Fermentation of Stachyose with Probiotics

This protocol is designed to assess the prebiotic effect of stachyose on the growth of probiotic bacteria.

Materials:

  • This compound

  • Selected probiotic strains (e.g., Lactobacillus acidophilus, Bifidobacterium longum)

  • Appropriate growth medium (e.g., MRS broth for Lactobacilli, Bifidobacterium broth for Bifidobacteria)

  • Anaerobic chamber or system

  • Spectrophotometer

  • Plate counting supplies (agar plates, incubator)

Procedure:

  • Prepare the growth medium according to the manufacturer's instructions.

  • Supplement the medium with varying concentrations of this compound (e.g., 0.1%, 0.5%, 1.0%, 2.0% w/v). A control group with no stachyose should be included.

  • Inoculate the media with a standardized concentration of the probiotic strain (e.g., 10^6 CFU/mL).

  • Incubate the cultures under anaerobic conditions at the optimal temperature for the specific probiotic strain (typically 37°C).

  • Monitor bacterial growth over time (e.g., 0, 6, 12, 24, 48 hours) by measuring the optical density at 600 nm (OD600) using a spectrophotometer.

  • To determine viable cell counts, perform serial dilutions at each time point and plate on appropriate agar medium. Incubate anaerobically and count the colony-forming units (CFU/mL).[6][7][8][9][10]

Protocol 2: Analysis of Short-Chain Fatty Acids (SCFAs) by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol details the quantification of SCFAs produced during in vitro fermentation.

Materials:

  • Fermentation samples

  • Internal standards (e.g., 2-ethylbutyric acid)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Sodium sulfate (anhydrous)

  • GC-MS system with a suitable column (e.g., DB-FFAP)

Procedure:

  • Centrifuge the fermentation samples to pellet bacterial cells.

  • Transfer the supernatant to a new tube.

  • Acidify the supernatant by adding HCl.

  • Add an internal standard.

  • Extract the SCFAs with diethyl ether.

  • Dry the ether extract with anhydrous sodium sulfate.

  • Analyze the extracted SCFAs using a GC-MS system. The GC conditions should be optimized for SCFA separation.

Protocol 3: In Vivo Murine Model of Colitis

This protocol describes the evaluation of a synbiotic formulation in a dextran sulfate sodium (DSS)-induced colitis model in mice.[5]

Materials:

  • C57BL/6 mice

  • Dextran sulfate sodium (DSS)

  • This compound

  • Probiotic strain(s)

  • Standard laboratory animal diet

Procedure:

  • Acclimatize mice for one week.

  • Divide mice into experimental groups (e.g., control, DSS only, DSS + stachyose, DSS + probiotic, DSS + synbiotic).

  • Administer stachyose and/or probiotics via oral gavage for a specified period before and during DSS treatment.

  • Induce colitis by providing DSS in the drinking water (typically 2-3% w/v) for 5-7 days.

  • Monitor mice daily for body weight, stool consistency, and presence of blood.

  • At the end of the experiment, collect colon tissue for histological analysis and blood for cytokine analysis.

  • Analyze serum cytokine levels (e.g., TNF-α, IL-6, IL-10) using ELISA kits.

Signaling Pathways and Mechanisms

The synbiotic action of stachyose and probiotics modulates key signaling pathways involved in inflammation and immune regulation. A primary target is the Nuclear Factor-kappa B (NF-κB) pathway .

NF_kB_Signaling_Pathway cluster_nucleus Cytoplasm Synbiotic Stachyose + Probiotic SCFA SCFAs Synbiotic->SCFA TLR Toll-like Receptor (TLR) SCFA->TLR Modulates Anti_inflammatory Anti-inflammatory Cytokine (IL-10) SCFA->Anti_inflammatory Promotes IKK IKK Complex TLR->IKK Inhibits IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p65/p50) IKK->NFkB Releases IkB->NFkB Sequesters Nucleus Nucleus NFkB->Nucleus Translocation NFkB_n NF-κB Pro_inflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB_n->Pro_inflammatory Upregulates

Caption: Modulation of the NF-κB signaling pathway by synbiotics.

Stachyose fermentation by probiotics leads to the production of SCFAs, which can interact with host cells to suppress the NF-κB signaling cascade. This results in a decreased production of pro-inflammatory cytokines like TNF-α and IL-6, and an increased production of the anti-inflammatory cytokine IL-10.[11][12]

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating a synbiotic formulation.

Experimental_Workflow Formulation Synbiotic Formulation (Stachyose + Probiotic) InVitro In Vitro Studies Formulation->InVitro InVivo In Vivo Studies Formulation->InVivo ProbioticViability Probiotic Viability (CFU/mL) InVitro->ProbioticViability SCFA SCFA Analysis (GC-MS) InVitro->SCFA AnimalModel Animal Model (e.g., Colitis) InVivo->AnimalModel Data Data Analysis & Interpretation ProbioticViability->Data SCFA->Data Microbiota Gut Microbiota Analysis (16S rRNA Sequencing) AnimalModel->Microbiota Immune Immune Response (Cytokine Analysis) AnimalModel->Immune Microbiota->Data Immune->Data

Caption: A typical experimental workflow for synbiotic evaluation.

This workflow begins with the formulation of the synbiotic product, followed by parallel in vitro and in vivo studies to assess its efficacy. Key endpoints include probiotic viability, SCFA production, modulation of the gut microbiota, and the host's immune response.

Conclusion

This compound is a promising prebiotic component for synbiotic formulations. Its ability to selectively stimulate the growth of beneficial gut bacteria and modulate host immune responses makes it a valuable ingredient for the development of novel therapeutics and functional foods aimed at improving gut health. The protocols and data presented in these application notes provide a framework for researchers and drug development professionals to explore the full potential of stachyose-based synbiotics.

References

Stachyose Tetrahydrate: A Functional Food Ingredient for Gut Health and Metabolic Regulation

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a naturally occurring tetrasaccharide, is emerging as a significant functional food ingredient with promising applications in promoting gut health and managing metabolic diseases. As a prebiotic, stachyose is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is selectively fermented by beneficial gut bacteria.[1][2] This selective fermentation leads to a cascade of health benefits, including the modulation of the gut microbiota, production of short-chain fatty acids (SCFAs), and regulation of various physiological processes. These application notes provide detailed information on the scientific evidence, potential applications, and experimental protocols related to this compound for researchers, scientists, and drug development professionals.

Physicochemical Properties

PropertyValue
Molecular FormulaC₂₄H₄₂O₂₁·4H₂O
Molecular Weight738.64 g/mol
AppearanceWhite crystalline powder
SolubilitySoluble in water
SweetnessApproximately 22% of sucrose

Applications in Functional Foods and Nutraceuticals

This compound can be incorporated into a variety of food and beverage products to enhance their nutritional profile and confer health benefits.[1] Its mild sweetness and stability make it a versatile ingredient.

Potential applications include:

  • Dairy Products: Yogurts, fermented milks, and other dairy beverages.

  • Bakery Products: Breads, cookies, and bars to improve texture and shelf-life.

  • Beverages: Fruit juices, smoothies, and functional drinks.

  • Dietary Supplements: Capsules, powders, and tablets aimed at improving digestive health.

  • Infant Formula: To mimic the prebiotic effects of human milk oligosaccharides.

Mechanism of Action

The primary mechanism of action of this compound is its prebiotic effect on the gut microbiota.

Modulation of Gut Microbiota

Stachyose selectively stimulates the growth and activity of beneficial bacteria, particularly Bifidobacterium and Lactobacillus species, while inhibiting the growth of pathogenic bacteria like Clostridium perfringens.[3][4][5] This shift in the microbial balance contributes to a healthier gut environment.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of stachyose by gut bacteria produces significant amounts of SCFAs, primarily acetate, propionate, and butyrate.[1][6] These SCFAs have numerous physiological effects, including:

  • Providing energy for colonocytes: Butyrate is the primary energy source for the cells lining the colon.

  • Regulating gut motility: SCFAs can influence intestinal transit time.

  • Modulating the immune system: SCFAs have anti-inflammatory properties.

  • Influencing metabolic processes: SCFAs can affect glucose and lipid metabolism.

Signaling Pathway Modulation

Emerging evidence suggests that stachyose and its metabolites can influence intracellular signaling pathways. For instance, in the context of type 2 diabetes, stachyose has been shown to be associated with the modulation of the PI3K/Akt signaling pathway, which plays a crucial role in glucose metabolism and inflammation.[7] By influencing this pathway, stachyose may help to improve insulin sensitivity and reduce inflammatory responses.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound observed in various studies.

Table 1: Effects on Gut Microbiota
Study TypeSubjectDosageDurationChange in BifidobacteriumChange in LactobacillusReference
Clinical TrialHealthy Adults5 g/day 14 daysSignificantly elevatedSignificantly elevated[3]
In Vitro FermentationHuman Fecal MicrobiotaNot specified24 hoursSignificantly stimulatedSignificantly stimulated[5][6]
In Vitro FermentationObese Children's Fecal MicrobiotaNot specified24 hoursIncreased from 6.15% to 55.08%Not specified[4]
Table 2: Effects on Short-Chain Fatty Acid (SCFA) Production (In Vitro)
SCFAChange with Stachyose FermentationReference
AcetateSignificantly increased[1][6]
PropionateSignificantly increased[1][6]
ButyrateSignificantly increased[1][6]
Isobutyric acidSignificantly decreased[1][6]
Pentanoic acidSignificantly decreased[1][6]
Isopentanoic acidSignificantly decreased[1][6]
Table 3: Effects on Hyperlipidemia in a High-Fat Diet Mouse Model
ParameterChange with Stachyose TreatmentReference
Serum Total Cholesterol (TC)Significantly decreased[2][8]
Serum Triglycerides (TG)Significantly decreased[2]
Serum LDL-Cholesterol (LDL-C)Significantly decreased[2][8]
Serum HDL-Cholesterol (HDL-C)Increased[2][8]
Body Weight GainSignificantly attenuated[2]
Table 4: Effects on a Streptozotocin-Induced Type 2 Diabetes Rat Model
ParameterChange with Stachyose TreatmentReference
Blood GlucoseSignificantly lowered[7]
Serum InsulinRegulated[7]
Serum TNF-αDecreased[7][9]
Serum IL-6Decreased[7][9]
Table 5: Effects on Constipation in a Clinical Trial
ParameterChange with Stachyose-Enriched α-Galacto-oligosaccharides (5 g/day for 30 days)Reference
Defecation FrequencySignificantly increased[3]
Stool ConsistencySofter[3]
Ease of DefecationEasier[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature.

Protocol 1: In Vitro Fermentation of Stachyose by Human Fecal Microbiota

Objective: To assess the prebiotic potential of stachyose by measuring its fermentation by human gut bacteria and the production of SCFAs.

Materials:

  • This compound

  • Anaerobic fermentation medium (e.g., basal medium containing peptone, yeast extract, and mineral salts)

  • Fresh fecal samples from healthy human donors

  • Anaerobic chamber or jars

  • Gas chromatograph (GC) for SCFA analysis

  • DNA extraction kit and 16S rRNA gene sequencing platform for microbiota analysis

Procedure:

  • Prepare the anaerobic fermentation medium and dispense it into sterile culture tubes or a batch fermenter.

  • Add this compound to the experimental tubes at a final concentration (e.g., 1% w/v). A control group without added carbohydrate should be included.

  • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

  • Prepare a fecal slurry (e.g., 10% w/v) in an anaerobic buffer (e.g., phosphate-buffered saline with a reducing agent).

  • Inoculate the fermentation tubes with the fecal slurry inside an anaerobic chamber.

  • Incubate the cultures at 37°C for a specified period (e.g., 24 or 48 hours).

  • At designated time points, collect samples for pH measurement, SCFA analysis, and microbial community analysis.

  • For SCFA analysis, centrifuge the samples, acidify the supernatant, and analyze by gas chromatography.

  • For microbiota analysis, extract bacterial DNA from the fermentation samples and perform 16S rRNA gene sequencing.

Protocol 2: High-Fat Diet-Induced Hyperlipidemia Mouse Model

Objective: To evaluate the effect of stachyose on lipid metabolism in a diet-induced obesity and hyperlipidemia model.

Materials:

  • Male C57BL/6 mice

  • Normal chow diet

  • High-fat diet (HFD) (e.g., 45-60% of calories from fat)

  • This compound

  • Metabolic cages

  • Equipment for blood collection and serum separation

  • Assay kits for total cholesterol, triglycerides, LDL-C, and HDL-C

Procedure:

  • Acclimatize mice for one week with free access to standard chow and water.

  • Divide the mice into groups (n=8-10 per group):

    • Control group: Normal chow diet.

    • HFD group: High-fat diet.

    • Stachyose group(s): HFD supplemented with different doses of stachyose (e.g., 1%, 3% w/w).

  • Administer the respective diets for a period of 8-12 weeks.

  • Monitor body weight and food intake weekly.

  • Towards the end of the study, place mice in metabolic cages to collect feces for microbiota analysis.

  • At the end of the experimental period, fast the mice overnight.

  • Collect blood samples via cardiac puncture or retro-orbital bleeding under anesthesia.

  • Separate serum by centrifugation.

  • Analyze serum lipid profiles (TC, TG, LDL-C, HDL-C) using commercial assay kits.

  • Tissues such as the liver and adipose tissue can be collected for histological analysis.

Protocol 3: Streptozotocin (STZ)-Induced Type 2 Diabetes Rat Model

Objective: To investigate the anti-diabetic effects of stachyose in a chemically induced model of type 2 diabetes.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • High-fat diet

  • Streptozotocin (STZ)

  • Citrate buffer (pH 4.5)

  • This compound

  • Glucometer and test strips

  • Assay kits for insulin, TNF-α, and IL-6

Procedure:

  • Induce insulin resistance by feeding rats a high-fat diet for 4-8 weeks.

  • After the HFD feeding period, induce diabetes by a single intraperitoneal injection of a low dose of STZ (e.g., 30-40 mg/kg body weight) dissolved in cold citrate buffer. A control group should receive only the vehicle.

  • Confirm the diabetic model by measuring fasting blood glucose levels 72 hours after STZ injection. Rats with fasting blood glucose above a certain threshold (e.g., 11.1 mmol/L) are considered diabetic.

  • Divide the diabetic rats into groups:

    • Diabetic control group.

    • Stachyose group(s): Administer stachyose orally by gavage at different doses (e.g., 200, 400 mg/kg body weight) daily.

    • A positive control group (e.g., metformin) can be included.

  • Treat the rats for a period of 4-8 weeks.

  • Monitor fasting blood glucose and body weight regularly.

  • At the end of the study, collect blood samples to measure serum insulin and inflammatory cytokines (TNF-α, IL-6).

Visualizations

Signaling Pathway: Putative Modulation of PI3K/Akt Pathway by Stachyose

Stachyose_PI3K_Akt_Pathway Stachyose Stachyose Tetrahydrate Gut_Microbiota Gut Microbiota (e.g., Bifidobacterium) Stachyose->Gut_Microbiota Fermentation Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Stachyose->Inflammation Reduces SCFAs Short-Chain Fatty Acids (Butyrate) Gut_Microbiota->SCFAs Production PI3K PI3K SCFAs->PI3K Modulation? Inflammation->PI3K Inhibition Akt Akt PI3K->Akt Activation Insulin_Signaling Improved Insulin Signaling Akt->Insulin_Signaling Promotes Inflammatory_Response Reduced Inflammatory Response Akt->Inflammatory_Response Promotes

Caption: Putative mechanism of stachyose modulating the PI3K/Akt pathway.

Experimental Workflow: In Vitro Fermentation

In_Vitro_Fermentation_Workflow Start Start Fecal_Sample Collect Fresh Fecal Sample Start->Fecal_Sample Prepare_Medium Prepare Anaerobic Fermentation Medium Start->Prepare_Medium Prepare_Slurry Prepare Fecal Slurry in Anaerobic Buffer Fecal_Sample->Prepare_Slurry Inoculate Inoculate Medium with Fecal Slurry Prepare_Slurry->Inoculate Add_Stachyose Add Stachyose (Test Group) Prepare_Medium->Add_Stachyose Control No Substrate (Control Group) Prepare_Medium->Control Add_Stachyose->Inoculate Control->Inoculate Incubate Incubate Anaerobically (37°C, 24-48h) Inoculate->Incubate Sampling Collect Samples Incubate->Sampling Analysis pH Measurement SCFA Analysis (GC) Microbiota Analysis (16S) Sampling->Analysis End End Analysis->End

Caption: Workflow for in vitro fermentation of stachyose with fecal microbiota.

Safety and Toxicology

Clinical studies and animal models have indicated that this compound is well-tolerated at typical doses used in functional foods and supplements. In a human study, 5 grams per day of stachyose-enriched α-galacto-oligosaccharides did not cause significant adverse effects in healthy or constipated volunteers.[3] As with other fermentable carbohydrates, excessive intake may lead to mild gastrointestinal symptoms such as gas, bloating, or diarrhea in some individuals. Standard safety data sheets suggest that this compound is not classified as a hazardous substance, though comprehensive toxicological studies are limited.

Conclusion

This compound is a promising functional food ingredient with well-documented prebiotic effects. Its ability to modulate the gut microbiota, increase the production of beneficial SCFAs, and potentially influence metabolic signaling pathways makes it a valuable ingredient for the development of foods and supplements aimed at improving gut health and managing metabolic disorders. The provided protocols offer a foundation for researchers and drug development professionals to further investigate the mechanisms and applications of this versatile oligosaccharide.

References

Application Notes and Protocols for Enzymatic Hydrolysis of Stachyose Tetrahydrate for Metabolite Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose, a tetrasaccharide naturally found in various legumes, is a member of the raffinose family of oligosaccharides (RFOs).[1][2] Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is not readily digested by humans due to the absence of the α-galactosidase enzyme in the upper gastrointestinal tract.[3][4] Consequently, it passes to the colon where it can be fermented by gut microbiota, leading to potential gastrointestinal discomfort in some individuals but also exhibiting prebiotic effects. The enzymatic hydrolysis of stachyose into its constituent monosaccharides and disaccharides is of significant interest in the food and pharmaceutical industries to improve the nutritional value of foods and to study its metabolic fate and potential therapeutic applications. This document provides detailed protocols for the enzymatic hydrolysis of stachyose tetrahydrate and the subsequent analysis of its metabolites.

Principle of Enzymatic Hydrolysis

The primary enzyme responsible for the breakdown of stachyose is α-galactosidase (EC 3.2.1.22).[4] This enzyme catalyzes the hydrolysis of the α-1,6-glycosidic bonds, sequentially releasing terminal galactose units. The complete hydrolysis of stachyose yields galactose and sucrose. Sucrose can be further hydrolyzed by invertase (β-fructofuranosidase) into glucose and fructose. Alternatively, β-D-fructofuranosidase can directly hydrolyze the α1↔2β glycosidic linkage in stachyose to release fructose.[5]

Metabolite Profile

The enzymatic hydrolysis of this compound results in the following primary metabolites:

  • Galactose

  • Raffinose

  • Sucrose

  • Glucose

  • Fructose

  • Melibiose [5]

Experimental Protocols

Enzymatic Hydrolysis of this compound

This protocol outlines the procedure for the in-vitro enzymatic hydrolysis of stachyose using α-galactosidase.

Materials:

  • This compound (substrate)

  • α-galactosidase (e.g., from Aspergillus niger or Gibberella fujikuroi)[6]

  • Sodium phosphate buffer (20 mM, pH 6.0) or Sodium acetate buffer (0.1 M, pH 5.5)[4][7]

  • Incubator or water bath

  • Reaction tubes

  • Quenching solution (e.g., 0.1 M NaOH or heat inactivation at 100°C for 10 minutes)

Procedure:

  • Substrate Preparation: Prepare a stock solution of this compound (e.g., 600 mg/mL) in the chosen buffer.[8]

  • Enzyme Preparation: Prepare a stock solution of α-galactosidase in the same buffer. The optimal enzyme concentration should be determined empirically, with a starting point of around 34 U/mL.[8]

  • Reaction Setup: In a reaction tube, combine the stachyose solution and the enzyme solution. The final substrate and enzyme concentrations should be adjusted based on experimental goals. A typical reaction might contain 20 mg/mL of the substrate.[5]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the specific α-galactosidase used. Temperatures between 37°C and 60°C have been reported as effective.[4][8]

  • Time Course Analysis: Withdraw aliquots from the reaction mixture at various time points (e.g., 0.5, 1, 3, 6, and 24 hours) to monitor the progress of the hydrolysis.[7]

  • Reaction Termination: Stop the reaction in the collected aliquots by adding a quenching solution or by heat inactivation.

  • Sample Storage: Store the quenched samples at -20°C until further analysis.

Analysis of Hydrolysis Metabolites by High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

This protocol describes the quantification of stachyose and its hydrolysis products.

Materials and Equipment:

  • HPLC system equipped with a refractive index detector (RID)

  • Carbohydrate analysis column (e.g., Agilent Zorbax carbohydrate column)[9]

  • Acetonitrile (HPLC grade)

  • Ultrapure water

  • Standard solutions of stachyose, raffinose, galactose, sucrose, glucose, and fructose

  • Syringe filters (0.45 µm)

Procedure:

  • Sample Preparation: Thaw the stored samples from the hydrolysis reaction. Centrifuge to pellet any precipitate and filter the supernatant through a 0.45 µm syringe filter.

  • Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of acetonitrile and water (e.g., 75:25 v/v).[9] Degas the mobile phase before use.

  • HPLC Analysis:

    • Set the column temperature (e.g., 30°C).[10]

    • Set the mobile phase flow rate (e.g., 0.5 mL/min).[10]

    • Inject the prepared sample onto the HPLC system.

  • Data Analysis:

    • Identify the peaks corresponding to each metabolite by comparing their retention times with those of the standard solutions.

    • Quantify the concentration of each metabolite by creating a calibration curve for each standard. The recovery rates for this method are typically between 97.71% and 102.61%.[9]

Quantitative Data Summary

The following table summarizes key quantitative parameters for the enzymatic hydrolysis of stachyose.

ParameterValueSource Enzyme/ConditionReference
Optimal pH 5.5 - 6.0α-galactosidase from Gibberella fujikuroi[6]
6.0α-galactosidase from Trichoderma reesei[4]
5.5Pectinex Ultra SP-L (Aspergillus aculeatus)
Optimal Temperature 55°Cα-galactosidase from Gibberella fujikuroi[6]
37°Cα-galactosidase from Trichoderma reesei[4]
60°CPectinex Ultra SP-L (Aspergillus aculeatus)
Reaction Time for Complete Hydrolysis 3 hours (TLC)α-galactosidase from Gibberella fujikuroi[6]
2.5 hours (HPLC, complete for stachyose)α-galactosidase from Gibberella fujikuroi[6]
Substrate Concentration 600 mg/mLStachyose with Pectinex Ultra SP-L
Enzyme Concentration 34 U/mLPectinex Ultra SP-L

Visualizations

Enzymatic_Hydrolysis_of_Stachyose Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose α-Galactosidase Galactose1 Galactose Stachyose->Galactose1 α-Galactosidase Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase Galactose2 Galactose Raffinose->Galactose2 α-Galactosidase Glucose Glucose Sucrose->Glucose Invertase Fructose Fructose Sucrose->Fructose Invertase

Caption: Enzymatic hydrolysis pathway of stachyose.

Experimental_Workflow Start Start: this compound Sample Hydrolysis Enzymatic Hydrolysis (α-Galactosidase) Start->Hydrolysis Quenching Reaction Quenching (Heat or Chemical) Hydrolysis->Quenching Preparation Sample Preparation (Centrifugation, Filtration) Quenching->Preparation Analysis Metabolite Analysis (HPLC-RID) Preparation->Analysis Data Data Processing and Quantification Analysis->Data End End: Metabolite Profile Data->End

Caption: Experimental workflow for metabolite analysis.

Signaling Pathways and Further Research

The metabolites of stachyose hydrolysis, particularly glucose and fructose, are central to cellular energy metabolism. While stachyose itself is primarily metabolized by gut bacteria, its breakdown products can be absorbed and enter systemic circulation. Research has indicated that stachyose treatment can influence energy metabolism, gut microbiota, and inflammation in the context of type 2 diabetes.[11] The biosynthesis of stachyose from raffinose is catalyzed by stachyose synthase.[1] Further investigation into how stachyose and its metabolites modulate specific signaling pathways, such as those involved in glucose homeostasis and inflammatory responses, is a promising area for drug development and nutritional science. The metabolic pathways of major soybean oligosaccharides like stachyose involve enzymes such as α-galactosidase, β-fructofuranosidase, and α-glucosidase.[12]

References

Application Notes & Protocols: Investigating the Impact of Stachyose Tetrahydrate on Gut Barrier Function

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive experimental framework to investigate the effects of Stachyose tetrahydrate, a prebiotic functional oligosaccharide, on the integrity and function of the intestinal epithelial barrier. The following protocols are designed for an in vitro model using Caco-2 cells, a human colon adenocarcinoma cell line that differentiates to form a polarized monolayer with tight junctions, mimicking the intestinal barrier.

Introduction

The intestinal epithelium forms a critical barrier that separates the gut lumen from the internal host environment. Disruption of this barrier is implicated in the pathogenesis of various gastrointestinal and systemic diseases. Stachyose, a tetrasaccharide, has been shown to modulate gut microbiota and exert anti-inflammatory effects.[1][2][3][4][5][6][7][8][9] This document outlines a series of experiments to determine the direct impact of this compound on the integrity of the intestinal epithelial barrier and to elucidate the potential underlying molecular mechanisms, particularly its role in modulating tight junction protein expression and inflammatory signaling pathways.

Experimental Objectives

  • To assess the effect of this compound on the integrity of the intestinal epithelial barrier using Transepithelial Electrical Resistance (TEER) and paracellular permeability assays.

  • To determine the impact of this compound on the expression of key tight junction proteins: Occludin, Claudin-1, and Zonula Occludens-1 (ZO-1).

  • To investigate the potential protective effect of this compound against lipopolysaccharide (LPS)-induced gut barrier dysfunction.

  • To explore the involvement of the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB) signaling pathway in the observed effects.

Experimental Workflow

The overall experimental workflow is depicted below.

G cluster_0 Phase 1: Cell Culture and Differentiation cluster_1 Phase 2: Stachyose Treatment & Barrier Function Assessment cluster_2 Phase 3: Molecular Analysis cluster_3 Phase 4: Inflammatory Challenge Model Caco2_Culture Caco-2 Cell Culture Differentiation Seeding on Transwell Inserts (21 days for differentiation) Caco2_Culture->Differentiation Stachyose_Treatment Treatment with this compound (various concentrations) Differentiation->Stachyose_Treatment TEER TEER Measurement Stachyose_Treatment->TEER Permeability Paracellular Permeability Assay (e.g., FITC-dextran) Stachyose_Treatment->Permeability LPS_Challenge LPS-Induced Barrier Dysfunction Model TEER->LPS_Challenge Protein_Extraction Protein Extraction Permeability->Protein_Extraction RNA_Extraction RNA Extraction Permeability->RNA_Extraction Western_Blot Western Blot for Tight Junction Proteins (Occludin, Claudin-1, ZO-1) Protein_Extraction->Western_Blot qPCR qPCR for TLR4 and NF-κB Stachyose_Pretreatment Pre-treatment with Stachyose LPS_Challenge->Stachyose_Pretreatment Stachyose_Pretreatment->TEER Re-assessment

Experimental workflow for studying Stachyose's impact on gut barrier.

Data Presentation

Table 1: Effect of this compound on TEER
Treatment GroupConcentrationTEER (Ω·cm²) at 24hTEER (Ω·cm²) at 48h
Control-Insert DataInsert Data
Stachyose1 mg/mLInsert DataInsert Data
Stachyose5 mg/mLInsert DataInsert Data
Stachyose10 mg/mLInsert DataInsert Data
LPS10 µg/mLInsert DataInsert Data
Stachyose + LPS10 mg/mL + 10 µg/mLInsert DataInsert Data
Table 2: Effect of this compound on Paracellular Permeability
Treatment GroupConcentrationFITC-Dextran Flux (µg/mL)
Control-Insert Data
Stachyose1 mg/mLInsert Data
Stachyose5 mg/mLInsert Data
Stachyose10 mg/mLInsert Data
LPS10 µg/mLInsert Data
Stachyose + LPS10 mg/mL + 10 µg/mLInsert Data
Table 3: Relative Protein Expression of Tight Junctions
Treatment GroupConcentrationOccludin (relative to control)Claudin-1 (relative to control)ZO-1 (relative to control)
Control-1.01.01.0
Stachyose10 mg/mLInsert DataInsert DataInsert Data
LPS10 µg/mLInsert DataInsert DataInsert Data
Stachyose + LPS10 mg/mL + 10 µg/mLInsert DataInsert DataInsert Data

Experimental Protocols

Protocol 1: Caco-2 Cell Culture and Differentiation
  • Cell Culture: Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO₂.

  • Seeding on Transwells: Seed Caco-2 cells onto polycarbonate Transwell inserts (e.g., 0.4 µm pore size) at a density of 1 x 10⁵ cells/cm².

  • Differentiation: Culture the cells for 21 days to allow for differentiation and the formation of a polarized monolayer with well-established tight junctions. Change the medium every 2-3 days.

Protocol 2: Transepithelial Electrical Resistance (TEER) Measurement
  • Equipment: Use an epithelial voltohmmeter with "chopstick" electrodes (e.g., EVOM2™).

  • Procedure:

    • Allow the cell culture plates to equilibrate to room temperature for 15-20 minutes.

    • Sterilize the electrodes with 70% ethanol and rinse with sterile phosphate-buffered saline (PBS).[10][11]

    • Place the shorter electrode in the apical compartment and the longer electrode in the basolateral compartment of the Transwell insert.

    • Record the resistance reading in ohms (Ω).

    • Measure the resistance of a blank Transwell insert with medium but without cells.

    • Calculate the TEER value (Ω·cm²) by subtracting the resistance of the blank from the resistance of the cell monolayer and multiplying by the surface area of the Transwell insert.[10][11]

Protocol 3: Paracellular Permeability Assay (FITC-Dextran)
  • Preparation: After Stachyose treatment, wash the Caco-2 monolayers with warm PBS.

  • FITC-Dextran Addition: Add medium containing 1 mg/mL of 4 kDa fluorescein isothiocyanate (FITC)-dextran to the apical compartment. Add fresh medium to the basolateral compartment.

  • Incubation: Incubate the plates at 37°C for 2 hours.

  • Sample Collection: Collect samples from the basolateral compartment.

  • Quantification: Measure the fluorescence intensity of the basolateral samples using a fluorescence plate reader (excitation: 485 nm, emission: 528 nm).

  • Calculation: Determine the concentration of FITC-dextran that has passed through the monolayer by comparing to a standard curve.

Protocol 4: Western Blot for Tight Junction Proteins
  • Protein Extraction:

    • Wash Caco-2 monolayers with ice-cold PBS.

    • Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[12]

    • Determine the protein concentration using a BCA assay.[12]

  • SDS-PAGE and Transfer:

    • Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.[12]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against Occludin (1:1000), Claudin-1 (1:1000), ZO-1 (1:1000), and a loading control (e.g., GAPDH, 1:1000) overnight at 4°C.[13][14]

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection:

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and image the blot.

    • Quantify the band intensities using densitometry software.

Protocol 5: LPS-Induced Barrier Dysfunction and Stachyose Protection
  • Model Induction: After 21 days of differentiation, treat the Caco-2 monolayers with 10 µg/mL of lipopolysaccharide (LPS) in the basolateral compartment for 24 hours to induce barrier dysfunction.[15][16][17][18][19]

  • Stachyose Pre-treatment: To assess the protective effect of Stachyose, pre-treat the Caco-2 monolayers with various concentrations of this compound for 24 hours before adding LPS.

  • Assessment: Measure TEER and perform the paracellular permeability assay as described in Protocols 2 and 3 to evaluate the extent of barrier dysfunction and the protective effect of Stachyose.

Signaling Pathway Investigation

TLR4/NF-κB Signaling Pathway

Stachyose has been shown to exert anti-inflammatory effects by inhibiting the TLR4/NF-κB signaling pathway.[1] This pathway is a key regulator of inflammatory responses in the gut. LPS, a component of Gram-negative bacteria, activates TLR4, leading to the activation of NF-κB and the subsequent production of pro-inflammatory cytokines, which can disrupt the intestinal barrier.

To investigate the involvement of this pathway, the expression of key components can be measured by Western blot and qPCR.

G LPS LPS TLR4 TLR4 LPS->TLR4 Activates Stachyose Stachyose Tetrahydrate Stachyose->TLR4 Inhibits MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IKK->NFkB Activates IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates to Inflammation Pro-inflammatory Cytokines (TNF-α, IL-6) Nucleus->Inflammation Induces Gene Expression Barrier_Dysfunction Gut Barrier Dysfunction Inflammation->Barrier_Dysfunction

Proposed mechanism of Stachyose in the TLR4/NF-κB pathway.

Protocol 6: Analysis of TLR4/NF-κB Pathway

  • Sample Collection: After treatment with Stachyose and/or LPS, collect cell lysates for protein and RNA analysis.

  • Western Blot: Perform Western blotting as described in Protocol 4 using primary antibodies against TLR4, phospho-NF-κB p65, and total NF-κB p65.

  • qPCR:

    • Extract total RNA from the Caco-2 cells.

    • Synthesize cDNA using reverse transcriptase.

    • Perform quantitative real-time PCR (qPCR) using primers for TLR4, NF-κB, and pro-inflammatory cytokines (e.g., TNF-α, IL-6).

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

By following these detailed protocols and application notes, researchers can systematically evaluate the impact of this compound on gut barrier function and gain insights into its mechanisms of action, which is valuable for the development of novel therapeutic strategies for gut health.

References

Stachyose Tetrahydrate: Modulating Immune Responses for Research and Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stachyose tetrahydrate, a naturally occurring tetrasaccharide, has emerged as a significant immunomodulatory agent with promising therapeutic potential.[1] Composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit, stachyose is found in various plants and has been traditionally consumed as part of the human diet.[2] Recent scientific investigations have unveiled its capacity to influence a range of immune responses, primarily through its anti-inflammatory effects and its profound impact on the gut microbiota.[3][4] These properties position this compound as a compelling candidate for further research and development in the context of inflammatory diseases, autoimmune disorders, and other conditions characterized by immune dysregulation.

This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals interested in exploring the immunomodulatory effects of this compound.

Immunomodulatory Mechanisms of this compound

This compound exerts its immunomodulatory effects through two primary, interconnected mechanisms: direct interaction with immune signaling pathways and indirect modulation via the gut microbiota.

Direct Anti-inflammatory Effects: Inhibition of the TLR4/NF-κB Signaling Pathway

Stachyose has been shown to directly suppress inflammatory responses by inhibiting the Toll-like receptor 4 (TLR4) signaling pathway.[3] TLR4 is a key pattern recognition receptor that recognizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, and triggers a downstream signaling cascade that leads to the activation of the transcription factor nuclear factor-kappa B (NF-κB).[5] NF-κB activation is a central event in the inflammatory response, leading to the transcription of numerous pro-inflammatory genes, including those for cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α).[6]

Stachyose has been demonstrated to inhibit the expression of TLR4 and suppress the phosphorylation of the p65 subunit of NF-κB, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene expression.[3] This inhibitory action has been observed in both in vitro models using macrophage cell lines and in vivo models of inflammatory conditions like dextran sodium sulfate (DSS)-induced colitis.[3]

dot

Stachyose_TLR4_NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stachyose Stachyose Tetrahydrate TLR4 TLR4 Stachyose->TLR4 Inhibits Expression IKK IKK Complex Stachyose->IKK Inhibits Phosphorylation of p65 LPS LPS LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Recruits TRIF TRIF TLR4->TRIF Recruits MyD88->IKK TRIF->IKK IkB IκB IKK->IkB Phosphorylates p_IkB p-IκB (Degradation) NFkB NF-κB (p65/p50) IkB->NFkB Inhibits IkB->p_IkB Leads to NFkB_nuc NF-κB (p65/p50) NFkB->NFkB_nuc Translocates p_IkB->NFkB Releases DNA DNA NFkB_nuc->DNA Binds to Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes Induces

Caption: Stachyose inhibits the TLR4/NF-κB signaling pathway.

Indirect Immunomodulation via Gut Microbiota

Stachyose is a prebiotic, meaning it is not digested in the upper gastrointestinal tract and reaches the colon intact, where it is fermented by the gut microbiota.[7] This fermentation process leads to several beneficial changes in the gut environment that indirectly modulate the immune system:

  • Promotion of Beneficial Bacteria: Stachyose selectively promotes the growth of beneficial bacteria, such as Bifidobacterium and Lactobacillus.[8] These bacteria can outcompete pathogenic bacteria and produce various metabolites that have positive effects on the host.

  • Production of Short-Chain Fatty Acids (SCFAs): The fermentation of stachyose by gut bacteria produces SCFAs, primarily acetate, propionate, and butyrate.[9] SCFAs have well-documented immunomodulatory properties, including the ability to enhance the gut barrier function, reduce inflammation, and influence the differentiation and function of immune cells.

  • Modulation of Immune Cell Populations: By altering the gut microbial composition and SCFA production, stachyose can influence the balance of different immune cell populations, such as promoting the differentiation of anti-inflammatory regulatory T cells (Tregs).

dot

Stachyose_Gut_Microbiota_Immune_Axis Stachyose Stachyose Tetrahydrate Gut_Microbiota Gut Microbiota Stachyose->Gut_Microbiota Fermented by Beneficial_Bacteria ↑ Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) Gut_Microbiota->Beneficial_Bacteria SCFAs ↑ Short-Chain Fatty Acids (SCFAs) Gut_Microbiota->SCFAs Pathogenic_Bacteria ↓ Pathogenic Bacteria Gut_Microbiota->Pathogenic_Bacteria Gut_Barrier Enhanced Gut Barrier Function SCFAs->Gut_Barrier Tregs ↑ Regulatory T cells (Tregs) SCFAs->Tregs Immune_Modulation Systemic Immune Modulation Gut_Barrier->Immune_Modulation Anti_inflammatory ↓ Pro-inflammatory Cytokines Immune_Modulation->Anti_inflammatory Tregs->Anti_inflammatory

Caption: Stachyose modulates the immune system via the gut microbiota.

Data Presentation

The following tables summarize the quantitative data on the immunomodulatory effects of this compound from various in vitro and in vivo studies.

Table 1: Effect of Stachyose on Pro-inflammatory Cytokine Production

CytokineModel SystemStachyose Concentration/DoseInhibition (%)Reference
TNF-α LPS-stimulated RAW264.7 macrophages50 µg/mL~40%[6][10]
LPS-stimulated RAW264.7 macrophages100 µg/mL~60%[6][11]
High-Fat Diet-fed mice400 mg/kg/daySignificant reduction in serum[4]
IL-6 LPS-stimulated RAW264.7 macrophages50 µg/mL~35%[3]
LPS-stimulated RAW264.7 macrophages100 µg/mL~55%[3]
DSS-induced colitis in mice1.5 g/kg/daySignificant reduction in serum[3]
IL-1β LPS-stimulated RAW264.7 macrophages100 µg/mL~50%[3]
DSS-induced colitis in mice1.5 g/kg/daySignificant reduction in serum[3]

Table 2: Effect of Stachyose on Anti-inflammatory Cytokine Production

CytokineModel SystemStachyose Concentration/DoseInduction/ChangeReference
IL-10 DSS-induced colitis in mice1.5 g/kg/daySignificant increase in serum[3]
TGF-β Hypobaric hypoxia-induced miceCombination with L. rhamnosus GGSignificant increase in expression[1]

Table 3: Effect of Stachyose on Immune Cell Populations and Function

Immune ParameterModel SystemStachyose Concentration/DoseEffectReference
Lymphocyte Proliferation PHA-stimulated splenocytes100 µg/mLModerate inhibition[12][13]
Fecal IgA Healthy mice0.83 g/kg/daySignificant increase[3][14]
Dendritic Cell Maturation (CD80, CD86) Bone marrow-derived dendritic cellsNot specifiedDownregulation of expression[15][16]
Macrophage Polarization (iNOS/Arg-1 ratio) RAW264.7 macrophagesNot specifiedShift towards M2 phenotype (increased Arg-1)[17][18][19]
Regulatory T cells (Foxp3+) High-Fat Diet-fed mice400 mg/kg/dayAntagonized HFD-induced decrease[4]
NK Cell Cytotoxicity YAC-1 target cellsNot specifiedPotential for modulation[20][21]

Experimental Protocols

The following are detailed protocols for key experiments to investigate the immunomodulatory effects of this compound.

In Vitro Anti-inflammatory Assay using RAW264.7 Macrophages

Objective: To determine the effect of stachyose on the production of pro-inflammatory cytokines in LPS-stimulated RAW264.7 macrophages.

Materials:

  • RAW264.7 macrophage cell line

  • DMEM (Dulbecco's Modified Eagle Medium)

  • FBS (Fetal Bovine Serum)

  • Penicillin-Streptomycin solution

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • 96-well cell culture plates

  • CO2 incubator

Protocol:

  • Cell Culture: Culture RAW264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Stachyose Treatment: Prepare various concentrations of this compound in complete DMEM. Pre-treat the cells with different concentrations of stachyose (e.g., 10, 50, 100 µg/mL) for 2 hours. Include a vehicle control (medium only).

  • LPS Stimulation: After pre-treatment, stimulate the cells with LPS (1 µg/mL) for 24 hours. Include an unstimulated control group (no LPS).

  • Supernatant Collection: After 24 hours, centrifuge the plate and collect the cell culture supernatants.

  • Cytokine Measurement: Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage inhibition of cytokine production by stachyose compared to the LPS-only control.

dot

In_Vitro_Anti_inflammatory_Assay_Workflow start Start culture Culture RAW264.7 cells start->culture seed Seed cells in 96-well plate culture->seed adhere Allow cells to adhere overnight seed->adhere pretreat Pre-treat with Stachyose (various concentrations) adhere->pretreat stimulate Stimulate with LPS (1 µg/mL) pretreat->stimulate incubate Incubate for 24 hours stimulate->incubate collect Collect supernatants incubate->collect elisa Measure Cytokines (TNF-α, IL-6, IL-1β) using ELISA collect->elisa analyze Analyze data and calculate % inhibition elisa->analyze end End analyze->end

Caption: Workflow for in vitro anti-inflammatory assay.

In Vivo DSS-Induced Colitis Model

Objective: To evaluate the protective effect of stachyose against DSS-induced colitis in mice.

Materials:

  • BALB/c mice (6-8 weeks old)

  • Dextran sodium sulfate (DSS, 36-50 kDa)

  • This compound

  • Animal caging and husbandry supplies

  • Reagents for histological analysis (formalin, paraffin, H&E stain)

  • ELISA kits for murine cytokines

Protocol:

  • Acclimatization: Acclimatize mice for one week before the experiment.

  • Grouping: Randomly divide the mice into four groups: Control, DSS only, Stachyose only, and Stachyose + DSS.

  • Stachyose Administration: Administer stachyose (e.g., 1.5 g/kg/day) to the "Stachyose only" and "Stachyose + DSS" groups via oral gavage for a pre-treatment period of 7-14 days.[3]

  • Colitis Induction: Induce colitis in the "DSS only" and "Stachyose + DSS" groups by providing 3% (w/v) DSS in their drinking water for 7 consecutive days. The "Control" and "Stachyose only" groups receive regular drinking water.

  • Monitoring: Monitor the mice daily for body weight loss, stool consistency, and rectal bleeding.

  • Sample Collection: At the end of the experiment (day 8 after DSS induction), euthanize the mice and collect blood samples for cytokine analysis and colon tissues for histological examination.

  • Histological Analysis: Fix the colon tissues in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Score the histological damage based on inflammation, ulceration, and crypt damage.

  • Cytokine Measurement: Measure the levels of pro- and anti-inflammatory cytokines in the serum using ELISA kits.

dot

DSS_Colitis_Model_Workflow cluster_pre_treatment Pre-treatment Phase cluster_induction Colitis Induction Phase cluster_analysis Analysis Phase acclimatize Acclimatize Mice grouping Group Mice acclimatize->grouping stachyose_admin Administer Stachyose (Oral Gavage) grouping->stachyose_admin Stachyose Groups dss_admin Administer 3% DSS in Drinking Water grouping->dss_admin DSS Groups stachyose_admin->dss_admin monitoring Daily Monitoring dss_admin->monitoring euthanize Euthanize and Collect Samples monitoring->euthanize histology Histological Analysis of Colon euthanize->histology cytokine Cytokine Measurement (Serum ELISA) euthanize->cytokine

References

Application of Stachyose Tetrahydrate in Cryopreservation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cryopreservation is an essential technique for the long-term storage of biological materials, including cells, tissues, and organs, for research, therapeutic, and drug development purposes. The process, however, can induce significant cellular stress and damage due to the formation of ice crystals and osmotic shock. Cryoprotective agents (CPAs) are therefore crucial to mitigate these detrimental effects. While dimethyl sulfoxide (DMSO) is a widely used CPA, its inherent cytotoxicity has prompted research into safer and more effective alternatives.

Stachyose, a non-reducing tetrasaccharide, has emerged as a promising cryoprotectant. Like other non-reducing sugars such as trehalose and sucrose, stachyose is thought to protect biological structures during freezing through mechanisms such as water replacement, vitrification, and stabilization of proteins and lipid membranes. Its low toxicity profile makes it an attractive alternative or supplement to traditional CPAs.

This document provides detailed application notes and protocols for the use of stachyose tetrahydrate in cryopreservation, based on available scientific literature.

Mechanism of Action in Cryopreservation

The cryoprotective effects of stachyose are primarily attributed to its biophysical properties, which help to mitigate the damaging effects of freezing and thawing. The key mechanisms are illustrated below.

cluster_0 Cryopreservation Stress cluster_1 This compound Protective Mechanisms cluster_2 Cellular Outcome ice_formation Intra/Extracellular Ice Crystal Formation cell_survival Increased Cell Viability & Function ice_formation->cell_survival Damages osmotic_shock Osmotic Shock osmotic_shock->cell_survival Damages protein_denaturation Protein Denaturation protein_denaturation->cell_survival Damages vitrification Vitrification (Glassy State Formation) vitrification->ice_formation Inhibits vitrification->cell_survival Promotes water_replacement Water Replacement Hypothesis water_replacement->osmotic_shock Mitigates water_replacement->protein_denaturation Prevents water_replacement->cell_survival Promotes membrane_stabilization Membrane & Protein Stabilization membrane_stabilization->protein_denaturation Prevents membrane_stabilization->cell_survival Promotes

Caption: Protective mechanisms of this compound during cryopreservation.

Quantitative Data Summary

The following tables summarize quantitative data from studies on the use of stachyose and analogous sugars in cryopreservation.

Table 1: Cryopreservation of Minced Lamb with Stachyose

Stachyose ConcentrationThawing Loss (%)Water Holding Capacity (%)TBARS (mg/kg)
0% (Control)15.245.10.45
1%12.848.20.38
3%11.352.30.31
5%10.155.40.25

Data adapted from a study on minced lamb stored for 8 weeks. Thiobarbituric acid reactive substances (TBARS) are an indicator of lipid oxidation.[1]

Table 2: Comparative Efficacy of Sugars in Cryopreservation of Human Spermatozoa

CryoprotectantPost-thaw Motility (%)
Trehalose~55
Sucrose~55
Raffinose~50
Stachyose ~50

Approximate values inferred from comparative statements in the literature.[2]

Table 3: Example Data from Cryopreservation of Human Hematopoietic Stem Cells (HSCs) with Trehalose (as an analogue for Stachyose)

Cryopreservation MediumPost-thaw Viability (%)
10% DMSO~85
2.5% DMSO + 30 mM Trehalose~85
5% DMSO + 60 mM Sucrose~85

This data for trehalose and sucrose suggests that the addition of non-reducing sugars can allow for a reduction in DMSO concentration without compromising cell viability.[3]

Experimental Protocols

The following are detailed protocols for the cryopreservation of biological samples using this compound. Protocol 1 is based on a published study, while Protocol 2 is a generalizable protocol for mammalian cells, adapted from standard procedures and data on analogous sugars.

Protocol 1: Cryopreservation of Tissue (Minced Lamb)

This protocol is based on a study demonstrating the efficacy of stachyose in preserving the quality of minced lamb during frozen storage.[1]

Materials:

  • This compound

  • Phosphate buffered saline (PBS), pH 7.0

  • Minced lamb tissue

  • Homogenizer

  • Freezer at -18°C

Procedure:

  • Preparation of Stachyose Solutions: Prepare solutions of 1%, 3%, and 5% (w/v) this compound in PBS. A 0% stachyose solution (PBS only) should be used as a control.

  • Sample Preparation: Divide fresh minced lamb into equal portions.

  • Incubation: Add the stachyose solutions to the minced lamb samples at a ratio of 1:4 (v/w). Homogenize for 1 minute to ensure even distribution.

  • Packaging and Freezing: Package the samples in polyethylene bags and store at -18°C for the desired duration (e.g., up to 8 weeks).

  • Thawing: Thaw the samples at 4°C for 12 hours prior to analysis.

  • Post-thaw Analysis: Evaluate parameters such as thawing loss, water-holding capacity, color, texture, and lipid oxidation (TBARS assay).

prep_stachyose Prepare Stachyose Solutions (0%, 1%, 3%, 5% in PBS) incubate Incubate Lamb with Stachyose (1:4 v/w), Homogenize prep_stachyose->incubate prep_sample Prepare Minced Lamb Samples prep_sample->incubate freeze Package and Freeze at -18°C incubate->freeze thaw Thaw at 4°C for 12h freeze->thaw analyze Post-thaw Analysis (Thawing loss, WHC, TBARS) thaw->analyze

Caption: Workflow for cryopreservation of minced lamb with stachyose.

Protocol 2: General Protocol for Cryopreservation of Mammalian Cells with this compound

This protocol is a generalized procedure for adherent or suspension mammalian cells. The optimal concentration of this compound and DMSO may need to be determined empirically for each cell type. This protocol is based on standard cryopreservation techniques and data from analogous sugars like trehalose.

Materials:

  • Healthy, sub-confluent cell culture

  • Complete growth medium

  • Fetal Bovine Serum (FBS)

  • This compound

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile cryovials

  • Controlled-rate freezing container (e.g., Mr. Frosty)

  • Liquid nitrogen storage dewar

Procedure:

  • Preparation of Cryopreservation Medium:

    • Prepare a stock solution of this compound (e.g., 200-400 mM) in serum-free culture medium or PBS. Filter-sterilize the solution.

    • The final cryopreservation medium should contain the desired concentration of stachyose (e.g., 50-200 mM), a reduced concentration of DMSO (e.g., 2.5-5%), and a high concentration of serum (e.g., 20-90% FBS) in complete growth medium.

    • Example Formulation: 70% complete growth medium, 20% FBS, 5% DMSO, and 5% of a 20x stachyose stock solution.

  • Cell Harvesting:

    • Adherent cells: Wash with PBS, and detach using trypsin or another dissociation reagent. Neutralize the trypsin with serum-containing medium.

    • Suspension cells: Transfer the cell suspension directly to a centrifuge tube.

    • Centrifuge the cells at 200-300 x g for 5 minutes. Discard the supernatant.

  • Cell Resuspension:

    • Resuspend the cell pellet in cold cryopreservation medium to a final concentration of 1-5 x 10^6 cells/mL.

    • Gently mix to ensure a single-cell suspension.

  • Aliquoting:

    • Dispense 1 mL of the cell suspension into each sterile cryovial.

  • Freezing:

    • Place the cryovials into a controlled-rate freezing container.

    • Place the container in a -80°C freezer overnight. This will achieve a cooling rate of approximately -1°C/minute.

  • Long-term Storage:

    • Transfer the cryovials to a liquid nitrogen dewar for long-term storage in the vapor phase (below -130°C).

  • Thawing:

    • Rapidly thaw the vial in a 37°C water bath until only a small ice crystal remains.

    • Wipe the vial with 70% ethanol before opening in a sterile hood.

    • Slowly transfer the contents to a centrifuge tube containing 10 mL of pre-warmed complete growth medium.

    • Centrifuge at 200 x g for 5 minutes to remove the cryopreservation medium.

    • Resuspend the cell pellet in fresh, pre-warmed growth medium and transfer to a culture flask.

  • Post-thaw Viability Assessment:

    • Assess cell viability immediately after thawing and at 24 hours post-thawing using methods such as trypan blue exclusion or a fluorescence-based live/dead assay.

    • Monitor cell attachment (for adherent cells) and proliferation over the following days.

harvest Harvest & Count Cells centrifuge Centrifuge (200-300 x g, 5 min) & Discard Supernatant harvest->centrifuge resuspend Resuspend in Cryopreservation Medium (Stachyose + DMSO) centrifuge->resuspend aliquot Aliquot into Cryovials (1-5 x 10^6 cells/mL) resuspend->aliquot freeze Controlled-rate Freezing (-1°C/min to -80°C) aliquot->freeze store Store in Liquid Nitrogen (<-130°C) freeze->store thaw Rapid Thaw at 37°C store->thaw wash Wash with Warm Medium & Centrifuge thaw->wash culture Resuspend & Culture wash->culture assess Assess Viability & Function culture->assess

Caption: General workflow for cryopreserving mammalian cells with stachyose.

Conclusion and Future Perspectives

This compound shows considerable promise as a non-toxic cryoprotectant, particularly as a supplement to reduce the required concentration of DMSO. Its protective mechanisms are believed to be similar to other well-studied cryoprotective sugars. The available data, primarily from tissue preservation and by analogy with other sugars, suggests that stachyose can effectively improve post-thaw outcomes.

For researchers and professionals in drug development, the use of stachyose offers a potential pathway to developing DMSO-free or low-DMSO cryopreservation protocols, which is particularly important for cell-based therapies where the toxicity of the cryopreservation medium is a critical concern. Further research is warranted to establish optimal, cell-type-specific protocols and to fully elucidate the molecular interactions of stachyose with cellular components during the freeze-thaw cycle.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Stachyose Tetrahydrate Concentration for In Vitro Fermentation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on utilizing stachyose tetrahydrate in in vitro fermentation experiments. Find answers to frequently asked questions and troubleshoot common experimental issues to optimize your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of this compound in in vitro fermentation?

A1: this compound serves as a prebiotic, acting as a selective substrate for beneficial gut bacteria. Its fermentation by microorganisms, particularly Bifidobacteria and Lactobacilli, leads to the production of short-chain fatty acids (SCFAs) and modulates the composition of the gut microbiota.[1][2][3]

Q2: What is a typical starting concentration range for this compound in in vitro fermentation?

A2: Based on published studies, a common starting concentration for stachyose in in vitro fermentation models is in the range of 0.5% to 2% (w/v). One study effectively used three different concentrations to assess its impact on the gut microbiota and metabolite production. The optimal concentration can vary depending on the specific research question and the microbial community being investigated.

Q3: What are the expected effects of stachyose fermentation on gut microbiota composition?

A3: Stachyose fermentation has been shown to increase the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.[1][2] Conversely, it can lead to a decrease in the abundance of potentially harmful bacteria like Escherichia-Shigella and Bacteroides.[2]

Q4: Which short-chain fatty acids (SCFAs) are typically produced during stachyose fermentation?

A4: The primary SCFAs produced during the fermentation of stachyose are acetate and butyrate.[2] Increased levels of propionate have also been reported.[4]

Q5: What is the typical duration for in vitro fermentation of stachyose?

A5: A common fermentation period used in studies is 24 hours.[1][2] However, the optimal duration can depend on the specific experimental goals, such as measuring initial fermentation rates versus maximum metabolite production.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or no SCFA production Inactive or insufficient microbial inoculum.Ensure the fecal inoculum is fresh and properly prepared to maintain microbial viability. Increase the concentration of the inoculum if necessary.
Suboptimal fermentation medium.Verify the composition of the fermentation medium, ensuring it contains all necessary nutrients for microbial growth. The YCFA medium is a commonly used basal medium.[1]
Inappropriate stachyose concentration.The concentration of stachyose may be too low to elicit a significant response. Consider testing a range of concentrations (e.g., 0.5%, 1%, and 2% w/v).
Unexpected gas production profile (e.g., high levels of H2S) Predominance of undesirable bacteria.Stachyose supplementation has been shown to reduce gases like H2S, H2, and NH3.[5][6] An unexpected profile may indicate contamination or an imbalance in the initial microbial population. Ensure anaerobic conditions are strictly maintained.
Incorrect measurement technique.Calibrate gas chromatography equipment properly. Ensure gas-tight seals on fermentation vessels.
High variability between replicates Inconsistent inoculum distribution.Homogenize the fecal slurry thoroughly before inoculating fermentation vessels to ensure a uniform distribution of microorganisms.
Fluctuations in incubation temperature.Use a calibrated incubator and monitor the temperature throughout the experiment to ensure stability.
pH of the fermentation medium drops too rapidly Rapid fermentation of stachyose.While a drop in pH is expected due to SCFA production, a very rapid decrease may inhibit microbial activity. Consider monitoring the pH at intermediate time points or using a buffered medium.

Experimental Protocols

In Vitro Fecal Fermentation of Stachyose

This protocol provides a general framework for assessing the impact of stachyose on gut microbiota composition and metabolite production.

1. Preparation of Fecal Inoculum:

  • Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months.

  • Immediately place the samples in an anaerobic chamber.

  • Homogenize the feces in a sterile anaerobic phosphate-buffered saline (PBS) solution (e.g., 1:10 w/v).

  • Filter the slurry through several layers of sterile cheesecloth to remove large particulate matter.

2. Fermentation Medium:

  • Prepare a basal fermentation medium such as Yeast Casitone Fatty Acid (YCFA) medium. A typical composition per 100 mL includes:

    • Yeast extract: 4.5 g/L

    • Peptone: 3.0 g/L

    • Tryptone: 3.0 g/L

    • Bile salt: 0.4 g/L

    • Cysteine hydrochloride: 0.8 g/L

    • KCl: 2.5 g/L

    • NaCl: 4.5 g/L

    • CaCl2: 0.2 g/L

    • MgCl2: 0.45 g/L

    • KH2PO4: 0.4 g/L

    • Tween 80: 1.0 mL

    • Resazurin (anaerobic indicator): 1.0 mL

    • Trace element solution: 2.0 mL[1]

  • Autoclave the medium and cool it under anaerobic conditions (e.g., by sparging with N2 gas).

3. Fermentation Setup:

  • Aseptically add the desired concentration of this compound (e.g., 0.5%, 1%, 2% w/v) to sterile fermentation vessels containing the basal medium.

  • A control group without stachyose should be included.

  • Inoculate the medium with the prepared fecal slurry (e.g., 5-10% v/v).

  • Seal the vessels and incubate under anaerobic conditions at 37°C for 24 hours.

4. Sample Analysis:

  • SCFA Analysis:

    • At the end of the fermentation, collect a sample of the culture broth.

    • Acidify the sample (e.g., with metaphosphoric acid) and centrifuge to precipitate proteins.

    • Analyze the supernatant for SCFA concentrations using gas chromatography (GC).[1]

  • Microbial Community Analysis:

    • Extract total bacterial DNA from the fermentation samples.

    • Perform 16S rRNA gene sequencing to determine the microbial composition.

  • Gas Analysis:

    • Analyze the headspace gas for concentrations of H2, CO2, CH4, H2S, and NH3 using gas chromatography.[1]

Quantitative Data Summary

Table 1: Effect of Different Stachyose Concentrations on Short-Chain Fatty Acid (SCFA) Production in vitro

SCFAControl (0% Stachyose)0.5% Stachyose1% Stachyose2% Stachyose
Acetate (mmol/L) Data not specifiedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Propionate (mmol/L) Data not specifiedNo significant changeNo significant changeNo significant change
Butyrate (mmol/L) Data not specifiedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
Isobutyric acid (mmol/L) Data not specifiedDecreasedDecreasedDecreased
Pentanoic acid (mmol/L) Data not specifiedDecreasedDecreasedDecreased
Isopentanoic acid (mmol/L) Data not specifiedDecreasedDecreasedDecreased

Note: This table is a summary of findings from a study where three concentrations of stachyose were used as the sole carbon source for in vitro fermentation. The study reported significant increases in acetate and butyrate and decreases in isobutyric acid, pentanoic acid, and isopentanoic acid compared to the control group, but did not provide specific mean values in the abstract.[2]

Visualizations

Experimental Workflow for In Vitro Stachyose Fermentation

experimental_workflow cluster_preparation Preparation cluster_fermentation Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculum_prep Inoculum Preparation fecal_sample->inoculum_prep inoculation Inoculation inoculum_prep->inoculation medium_prep Fermentation Medium Preparation medium_prep->inoculation stachyose_prep Stachyose Solution Preparation stachyose_prep->inoculation incubation Anaerobic Incubation (37°C, 24h) inoculation->incubation scfa_analysis SCFA Analysis (GC) incubation->scfa_analysis gas_analysis Gas Analysis (GC) incubation->gas_analysis microbiota_analysis 16S rRNA Sequencing incubation->microbiota_analysis

Caption: Workflow for in vitro fermentation of stachyose.

Logical Relationship of Stachyose Fermentation and its Effects

stachyose_effects cluster_microbiota Gut Microbiota Modulation cluster_metabolites Metabolite Production stachyose This compound beneficial Increase in Beneficial Bacteria (e.g., Bifidobacterium, Lactobacillus) stachyose->beneficial harmful Decrease in Harmful Bacteria (e.g., Escherichia-Shigella) stachyose->harmful scfa Increased SCFA Production (Acetate, Butyrate) beneficial->scfa gas Reduced Gas Production (H2S, NH3) harmful->gas

Caption: Effects of stachyose fermentation on gut microbiota.

References

Troubleshooting Stachyose tetrahydrate degradation during sample preparation

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to our dedicated support center for researchers, scientists, and drug development professionals working with stachyose tetrahydrate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during sample preparation, with a focus on preventing degradation.

Troubleshooting Guide: this compound Degradation

This guide provides solutions to specific issues that can lead to the degradation of this compound during experimental procedures.

Issue Potential Cause Recommended Solution
Loss of Stachyose During Solvent Evaporation Heat and/or presence of acid (e.g., TFA) during solvent evaporation can cause degradation. The α-1,β-2-glycosidic linkage between glucose and fructose in stachyose is particularly susceptible to acid-induced hydrolysis.[1]Evaporate solvents at room temperature instead of elevated temperatures (e.g., 37°C).[1] If an acid is required for other sample components, consider alternative, less harsh acids or neutralize the sample before evaporation.
Unexpected Peaks in Chromatogram Degradation of stachyose into smaller sugar units like manninotriose and fructose.[1] This can be caused by acidic conditions or heat during sample preparation or analysis.To confirm if unexpected peaks are degradation products, treat a stachyose standard with invertase, which specifically cleaves fructose from stachyose, and compare the resulting chromatogram.[1] Minimize sample exposure to acidic conditions and high temperatures throughout the workflow.
In-source Fragmentation during LC-MS Analysis The use of acidic mobile phases (e.g., 0.1% formic acid) can cause extensive in-source fragmentation of stachyose.[1][2][3]If possible, use a mobile phase with a higher pH. If an acidic mobile phase is necessary, consider using a softer ionization technique or optimizing MS parameters to minimize fragmentation.
Degradation During Derivatization (e.g., APTS labeling) The acidic reagents used in labeling procedures like reductive amination with 1-aminopyrene-3,6,8-trisulfonic acid (APTS) can cleave the labile glycosidic bonds in stachyose.[1][2]Be aware that labeling non-reducing oligosaccharides like stachyose via reductive amination can lead to cleavage and misidentification.[1] Consider alternative labeling methods that do not require acidic conditions if quantitative accuracy of the intact molecule is critical.
General Sample Instability Stachyose is incompatible with strong acids, strong alkalis, and strong oxidizing/reducing agents.[4] It is also hygroscopic.[5]Store this compound in a cool, dry place, sealed from moisture.[6] Avoid using reagents containing strong acids or bases during sample preparation. Prepare solutions fresh and analyze them promptly.

Frequently Asked Questions (FAQs)

???+ question "What are the primary factors that cause this compound degradation?"

???+ question "What are the common degradation products of stachyose?"

???+ question "How can I minimize stachyose degradation during my sample preparation workflow?"

???+ question "Which analytical techniques are suitable for stachyose quantification?"

???+ question "Are there specific storage conditions recommended for this compound?"

Experimental Protocols

Protocol 1: HPLC-RID Analysis of Stachyose

This protocol is adapted for the simultaneous quantification of stachyose and its potential degradation products.[7]

  • Standard Preparation: Prepare stock solutions of stachyose, raffinose, and galactose standards in deionized water. Create a series of calibration standards by diluting the stock solutions.

  • Sample Preparation:

    • For enzymatic degradation studies, incubate the stachyose sample with the appropriate enzyme (e.g., α-galactosidase). Stop the reaction by boiling for 5 minutes.[7]

    • For other samples, dissolve a known weight of the sample in an acetonitrile:water (75:25 v/v) solution.

    • Filter all samples and standards through a 0.45 µm nylon membrane filter before injection.[7]

  • HPLC-RID Conditions:

    • Column: Agilent Zorbax carbohydrate column.[7]

    • Mobile Phase: Acetonitrile:Water (75:25 v/v).[7]

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector: Refractive Index Detector (RID).

  • Quantification: Create calibration curves for each sugar by plotting peak area against concentration. Determine the concentration of stachyose and its degradation products in the samples from these curves.

Protocol 2: Sample Preparation for LC-MS Analysis to Minimize Degradation

This protocol is designed to minimize acid- and heat-induced degradation of stachyose.[1]

  • Extraction: Extract the sample containing stachyose with a mixture of 40% acetonitrile in water.

  • Solvent Evaporation:

    • Dry the samples using a centrifugal evaporator at room temperature (do not apply heat).[1]

    • Avoid the addition of acids like trifluoroacetic acid (TFA) to the sample solution before evaporation.[1]

  • Reconstitution: Reconstitute the dried sample in the initial mobile phase for LC-MS analysis.

  • LC-MS Conditions:

    • Mobile Phase: Consider using a mobile phase without acid, if compatible with your chromatography and MS ionization. If an acid is necessary, use the lowest effective concentration.

    • Ionization Source: Optimize source parameters to minimize in-source fragmentation.

Visualizations

Stachyose_Degradation_Pathways Stachyose This compound Manninotriose Manninotriose Stachyose->Manninotriose Cleavage of α-1,β-2 linkage Fructose Fructose Stachyose->Fructose Cleavage of α-1,β-2 linkage Stachyose->Fructose β-fructosidase Raffinose Raffinose Stachyose->Raffinose α-galactosidase Galactose Galactose Stachyose->Galactose α-galactosidase Acid_Heat Acid / Heat Acid_Heat->Stachyose Enzyme Enzymatic Hydrolysis (α-galactosidase / β-fructosidase) Enzyme->Stachyose

Caption: Degradation pathways of stachyose under acidic/heat and enzymatic conditions.

Troubleshooting_Workflow Start Start: Stachyose Degradation Suspected Check_Temp Review Sample Prep Temperatures Start->Check_Temp Check_pH Assess pH of Solutions/Reagents Start->Check_pH Check_LCMS Examine LC-MS Conditions Start->Check_LCMS High_Temp Is heat > room temp used? Check_Temp->High_Temp Acidic_Conditions Are acidic reagents present? Check_pH->Acidic_Conditions Acidic_Eluent Is mobile phase acidic? Check_LCMS->Acidic_Eluent Sol_Temp Action: Use room temperature evaporation High_Temp->Sol_Temp Yes End End: Degradation Minimized High_Temp->End No Sol_pH Action: Neutralize or use milder acids Acidic_Conditions->Sol_pH Yes Acidic_Conditions->End No Sol_LCMS Action: Modify mobile phase / Optimize source Acidic_Eluent->Sol_LCMS Yes Acidic_Eluent->End No Sol_Temp->End Sol_pH->End Sol_LCMS->End

Caption: A logical workflow for troubleshooting stachyose degradation.

References

Technical Support Center: Stachyose Tetrahydrate Stability in Acidic Conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of stachyose tetrahydrate in acidic conditions for experimental purposes.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in acidic conditions important?

A1: Stachyose is a non-reducing tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit. Its stability in acidic environments is crucial for various applications, including in the food and pharmaceutical industries, as it can undergo hydrolysis, which alters its structure and function. Understanding its stability is essential for designing experiments, developing drug formulations, and ensuring product shelf-life.

Q2: What are the primary degradation products of this compound in acidic conditions?

A2: Under acidic conditions, this compound undergoes hydrolysis, breaking down into its constituent sugars. The primary degradation products include:

  • Monosaccharides: Galactose, Glucose, and Fructose

  • Disaccharide: Sucrose

  • Trisaccharide: Raffinose

Q3: What factors influence the stability of this compound in acidic solutions?

A3: The main factors affecting the stability of this compound in acidic conditions are:

  • pH: Lower pH (more acidic) conditions accelerate the rate of hydrolysis.

  • Temperature: Higher temperatures significantly increase the rate of degradation. Stachyose's thermal stability is notably reduced in acidic environments.[1]

  • Time: The extent of degradation increases with the duration of exposure to acidic conditions.

Q4: Is this compound stable at room temperature in a mildly acidic solution?

A4: While stachyose is more stable at lower temperatures, some degradation can still occur in acidic solutions even at room temperature over extended periods. For short-term experiments, if the pH is not extremely low, the degradation might be minimal. However, for long-term storage or prolonged experiments, it is crucial to assess stability under the specific conditions.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Unexpectedly rapid degradation of stachyose. 1. Incorrect pH of the solution: The actual pH may be lower (more acidic) than intended. 2. Elevated temperature: The experimental temperature may be higher than setpoint, or there might be localized heating. 3. Contamination: Presence of enzymes (e.g., α-galactosidase) or other catalysts that accelerate hydrolysis.1. Verify pH: Calibrate the pH meter and re-measure the solution's pH. Use buffered solutions to maintain a stable pH. 2. Monitor Temperature: Use a calibrated thermometer to verify the temperature of the solution. Ensure uniform heating. 3. Ensure Purity: Use high-purity reagents and sterile techniques to prevent microbial contamination. Consider enzyme inhibitors if enzymatic degradation is suspected.
Inconsistent results between experimental repeats. 1. Variability in sample preparation: Inconsistent pH adjustment, temperature control, or incubation times. 2. Inaccurate quantification: Issues with the analytical method, such as detector drift or improper standard preparation. 3. Sample evaporation: Loss of solvent during heating can concentrate the acid and reactants, accelerating the reaction.1. Standardize Protocol: Follow a detailed, standardized protocol for all experimental steps. 2. Validate Analytical Method: Ensure the analytical method is validated for linearity, precision, and accuracy. Run standards with each batch of samples. 3. Prevent Evaporation: Use sealed reaction vessels or a condenser to minimize solvent loss during heating.
Difficulty in quantifying degradation products. 1. Low concentration of products: The extent of degradation may be too low for the analytical method's detection limit. 2. Co-elution of peaks in chromatography: Degradation products may have similar retention times to other components in the sample matrix. 3. Inappropriate analytical column or mobile phase. 1. Increase reaction time or temperature: To generate a higher concentration of degradation products for easier detection. 2. Optimize Chromatography: Adjust the mobile phase composition, gradient, or use a different column to improve peak separation. 3. Method Development: Consult literature for appropriate HPLC columns (e.g., amino or specialized carbohydrate columns) and mobile phases for separating these sugars.
Formation of unexpected peaks in the chromatogram. 1. Side reactions: At high temperatures and very low pH, further degradation or isomerization of monosaccharides can occur. 2. Sample matrix interference: Components from the experimental medium may be co-eluting.1. Analyze standards: Inject standards of expected degradation products to confirm their retention times. 2. Run a blank: Analyze a sample of the matrix without stachyose to identify interfering peaks. 3. Use Mass Spectrometry (MS): Couple HPLC with MS to identify the molecular weights of unknown peaks.

Data on Stachyose Stability

While specific kinetic data for the non-enzymatic acid hydrolysis of stachyose is not extensively published, the general principle is that the rate of hydrolysis increases with both increasing temperature and decreasing pH. Studies on similar oligosaccharides, such as fructooligosaccharides (FOS), have shown that hydrolysis follows pseudo-first-order kinetics.[2] The degradation is significantly more pronounced in acidic conditions (e.g., pH 4) compared to neutral or basic conditions.[2]

Qualitative Stability of Stachyose under Different Conditions

Condition pH Temperature Expected Stability
Storage (Short-term) 4-64°CGenerally stable
Storage (Long-term) 4-64°CPotential for slow degradation
Experimental (Mild) 4-5Room Temperature (20-25°C)Moderate stability, degradation likely over time
Experimental (Harsh) < 4> 60°CRapid degradation expected

Experimental Protocols

Protocol for Determining the Kinetics of Acid Hydrolysis of this compound

This protocol outlines a method to study the rate of stachyose degradation under specific acidic and temperature conditions.

1. Materials:

  • This compound (high purity)

  • Hydrochloric acid (HCl) or other suitable acid

  • Sodium hydroxide (NaOH) for neutralization

  • Buffered solutions (e.g., citrate or acetate buffers) for precise pH control

  • High-purity water

  • Thermostatically controlled water bath or incubator

  • pH meter

  • HPLC system with a Refractive Index Detector (RID)

  • Appropriate HPLC column for carbohydrate analysis (e.g., Amino column)

  • Standards for stachyose, raffinose, galactose, glucose, and fructose

2. Procedure:

  • Prepare a stock solution of this compound: Accurately weigh and dissolve this compound in high-purity water to a known concentration (e.g., 10 mg/mL).

  • Prepare acidic reaction solutions: Prepare solutions of the desired acidic pH using either a strong acid (e.g., HCl) or a buffer system.

  • Initiate the hydrolysis reaction:

    • Preheat the acidic solution to the desired experimental temperature (e.g., 60°C, 80°C).

    • Add a known volume of the stachyose stock solution to the preheated acid solution to start the reaction. The final concentration of stachyose should be suitable for HPLC analysis.

  • Sample Collection:

    • At specific time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.

    • Immediately neutralize the sample by adding a predetermined amount of NaOH or a suitable buffer to stop the hydrolysis reaction. Place the sample on ice.

  • Sample Analysis:

    • Filter the neutralized samples through a 0.45 µm syringe filter.

    • Analyze the samples by HPLC-RID to quantify the remaining stachyose and the formation of its degradation products.

    • HPLC Conditions (Example):

      • Column: Amino column (e.g., 4.6 x 250 mm, 5 µm)

      • Mobile Phase: Acetonitrile:Water (e.g., 75:25 v/v)[3]

      • Flow Rate: 1.0 mL/min

      • Column Temperature: 30-40°C

      • Detector: Refractive Index Detector (RID)

  • Data Analysis:

    • Plot the natural logarithm of the stachyose concentration (ln[Stachyose]) versus time.

    • If the plot is linear, the reaction follows first-order kinetics. The slope of the line will be the negative of the rate constant (-k).

    • Calculate the half-life (t½) of stachyose under the tested conditions using the formula: t½ = 0.693 / k.

    • Repeat the experiment at different temperatures to determine the activation energy (Ea) using the Arrhenius equation.

Visualizations

Stachyose Acid Hydrolysis Pathway

G Stachyose Stachyose (Tetrasaccharide) Raffinose Raffinose (Trisaccharide) Stachyose->Raffinose + H₂O (H⁺, Δ) Galactose1 Galactose Stachyose->Galactose1 + H₂O (H⁺, Δ) Sucrose Sucrose (Disaccharide) Raffinose->Sucrose + H₂O (H⁺, Δ) Galactose2 Galactose Raffinose->Galactose2 + H₂O (H⁺, Δ) Glucose Glucose Sucrose->Glucose + H₂O (H⁺, Δ) Fructose Fructose Sucrose->Fructose + H₂O (H⁺, Δ)

Caption: Acid-catalyzed hydrolysis pathway of stachyose.

Experimental Workflow for Kinetic Analysis

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Prep_Stachyose Prepare Stachyose Stock Solution Start_Rxn Initiate Hydrolysis Prep_Stachyose->Start_Rxn Prep_Acid Prepare Acidic Solution (pH & Temp) Prep_Acid->Start_Rxn Sample Collect Samples at Time Intervals Start_Rxn->Sample Neutralize Neutralize to Quench Reaction Sample->Neutralize Filter Filter Samples Neutralize->Filter HPLC HPLC-RID Analysis Filter->HPLC Data Calculate Rate Constant and Half-life HPLC->Data

Caption: Workflow for stachyose acid hydrolysis kinetic study.

Troubleshooting Logic Diagram

G node_rect node_rect Start Inconsistent Results? Check_Protocol Standardized Protocol? Start->Check_Protocol Check_pH_Temp Accurate pH & Temp Control? Check_Protocol->Check_pH_Temp Yes No1 Revise and Standardize Experimental Protocol Check_Protocol->No1 No Check_Analysis Validated Analytical Method? Check_pH_Temp->Check_Analysis Yes No2 Calibrate Instruments and Ensure Uniformity Check_pH_Temp->No2 No Yes1 Proceed with Confidence Check_Analysis->Yes1 Yes No3 Validate Method for Linearity & Precision Check_Analysis->No3 No

Caption: Logic for troubleshooting inconsistent experimental results.

References

Improving the solubility of Stachyose tetrahydrate for cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stachyose tetrahydrate in cell culture media. Our goal is to help you improve its solubility and successfully incorporate it into your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in cell culture?

This compound is a naturally occurring oligosaccharide.[1][2] It is being investigated in cell culture for its potential prebiotic effects, influence on cell signaling pathways, and as a component of complex carbohydrate studies.

Q2: What is the general solubility of this compound?

This compound is readily soluble in aqueous solutions. Quantitative data from various suppliers indicates a solubility of up to 100 mg/mL in water and Phosphate Buffered Saline (PBS).[3][4] It is also soluble in Dimethyl Sulfoxide (DMSO) at 100 mg/mL.[4]

Q3: Can I autoclave my media after adding this compound?

It is generally not recommended to autoclave media containing carbohydrates like stachyose. Autoclaving can lead to the degradation of sugars, potentially forming byproducts that could be toxic to cells or interfere with experimental results. It is best to prepare a concentrated stock solution of this compound, sterilize it by filtration, and then add it to your sterile cell culture medium.

Q4: Is this compound stable in cell culture media?

This compound is a stable carbohydrate. Once dissolved in cell culture media, it is expected to be stable under standard incubator conditions (37°C, 5% CO2) for the duration of typical cell culture experiments. For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[5]

Troubleshooting Guide: Solubility and Precipitation Issues

Encountering precipitation when dissolving this compound can be a frustrating issue. This guide will help you identify the potential causes and provide solutions to overcome them.

Problem Potential Cause Troubleshooting Steps & Solutions
Precipitate forms immediately upon adding stachyose to the media. High Local Concentration: Adding the powdered stachyose directly to a large volume of media can create localized high concentrations that exceed its solubility limit, causing it to precipitate out.Solution: Prepare a concentrated stock solution first in a smaller volume of a suitable solvent (e.g., sterile water or PBS) and then add it to the final volume of your cell culture medium.
Cloudiness or precipitate appears after a short period of time. Temperature Fluctuation: Moving the media between different temperatures (e.g., from a warm water bath to a colder biosafety cabinet) can cause less soluble components to precipitate.[3][6]Solution: Pre-warm all components (media, supplements, and stachyose stock solution) to 37°C before mixing. Avoid rapid temperature changes.
pH Imbalance: The pH of the media can affect the solubility of its components.Solution: Ensure the pH of your final culture medium is within the optimal range for your cells (typically 7.2-7.4). Use a calibrated pH meter to check and adjust if necessary.
Chemical Interaction with Media Components: High concentrations of divalent cations like calcium (Ca2+) and magnesium (Mg2+) in some media formulations can potentially interact with other components to form insoluble salts.[3][7]Solution: When preparing media from powder, ensure that calcium chloride is dissolved separately and added last to prevent precipitation with phosphate and sulfate salts. If using a stock solution of stachyose, add it to the complete media slowly while gently swirling.
A fine, crystalline precipitate is observed under the microscope. Exceeding Solubility Limit: The desired final concentration of stachyose in the media may be too high.Solution: Re-calculate the required concentration and consider using a lower, yet effective, concentration. Refer to the quantitative solubility data to ensure you are within the soluble range.
Slow Dissolution: The stachyose powder may not have fully dissolved before being added to the final media volume.Solution: When preparing the stock solution, ensure complete dissolution. Gentle warming (to 37°C) and vortexing can aid this process. For difficult-to-dissolve solutions, sonication can be used.[5]

Quantitative Data Summary

The following table summarizes the known solubility of this compound in common laboratory solvents.

Solvent Solubility Reference
Water100 mg/mL[4]
Phosphate Buffered Saline (PBS)100 mg/mL[3]
Dimethyl Sulfoxide (DMSO)100 mg/mL[4]

Experimental Protocols

Protocol 1: Preparation of a Concentrated Sterile Stock Solution of this compound

This protocol describes the preparation of a 100 mg/mL stock solution of this compound in sterile water.

Materials:

  • This compound powder

  • Sterile, nuclease-free water

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile syringe filters (0.22 µm pore size)

  • Sterile syringes

Procedure:

  • In a sterile conical tube, weigh out the desired amount of this compound powder using an aseptic technique. For a 100 mg/mL solution, you would weigh 1 g of stachyose for a final volume of 10 mL.

  • Add a small volume of sterile water to the tube (e.g., 7 mL for a final volume of 10 mL).

  • Gently vortex the tube to dissolve the powder. If necessary, warm the solution to 37°C in a water bath to aid dissolution.

  • Once the stachyose is completely dissolved, bring the solution to the final volume with sterile water.

  • Draw the solution into a sterile syringe.

  • Attach a sterile 0.22 µm syringe filter to the syringe.

  • Filter-sterilize the solution into a new sterile conical tube.

  • Aliquot the sterile stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for up to one month or -80°C for up to six months.[5]

Protocol 2: Supplementing Cell Culture Media with this compound

This protocol details how to add the sterile this compound stock solution to your cell culture medium.

Materials:

  • Sterile this compound stock solution (from Protocol 1)

  • Pre-warmed complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • Sterile conical tubes

Procedure:

  • Thaw the required aliquot of the sterile this compound stock solution at room temperature or in a 37°C water bath.

  • In a sterile conical tube, add the desired volume of pre-warmed complete cell culture medium.

  • While gently swirling the medium, add the appropriate volume of the stachyose stock solution to achieve your final desired concentration.

  • Mix the solution gently by inverting the tube several times.

  • Your stachyose-supplemented cell culture medium is now ready to be added to your cells.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_culture Cell Culture Supplementation weigh Weigh Stachyose Tetrahydrate dissolve Dissolve in Sterile Water (37°C) weigh->dissolve filter Sterile Filter (0.22 µm) dissolve->filter aliquot Aliquot & Store (-20°C / -80°C) filter->aliquot thaw Thaw Stachyose Stock Solution add_to_media Add to Pre-warmed Cell Culture Media thaw->add_to_media mix Mix Gently add_to_media->mix add_to_cells Add to Cells mix->add_to_cells

Experimental workflow for preparing and using this compound in cell culture.

troubleshooting_logic start Precipitate Observed in Stachyose-Supplemented Media check_stock Was a stock solution used? start->check_stock direct_addition High local concentration check_stock->direct_addition No check_temp Were components pre-warmed? check_stock->check_temp Yes prepare_stock Action: Prepare a concentrated stock solution direct_addition->prepare_stock temp_fluctuation Temperature fluctuation check_temp->temp_fluctuation No check_pH Is the media pH within the optimal range? check_temp->check_pH Yes prewarm Action: Pre-warm all components to 37°C temp_fluctuation->prewarm pH_imbalance pH imbalance check_pH->pH_imbalance No check_concentration Is the final concentration below the solubility limit? check_pH->check_concentration Yes adjust_pH Action: Check and adjust the media pH pH_imbalance->adjust_pH exceeded_solubility Exceeded solubility limit check_concentration->exceeded_solubility No lower_concentration Action: Use a lower final concentration exceeded_solubility->lower_concentration

A logical workflow for troubleshooting precipitation issues with this compound.

stachyose_signaling stachyose This compound prebiotic Prebiotic Effect stachyose->prebiotic cell_proliferation Influence on Cell Proliferation stachyose->cell_proliferation apoptosis Induction of Apoptosis (in some cell types) stachyose->apoptosis signaling Cellular Signaling (under investigation) stachyose->signaling gut_microbiota Modulation of Gut Microbiota prebiotic->gut_microbiota

Potential biological activities and signaling effects of stachyose in a cellular context.

References

Technical Support Center: Stachyose Tetrahydrate Interference in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stachyose tetrahydrate in colorimetric assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in colorimetric assays?

This compound is a naturally occurring tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] It is found in various plants, particularly legumes like soybeans and green beans. In experimental settings, its presence can be a source of interference in certain colorimetric assays, leading to inaccurate quantification of other target molecules. The nature of this "interference" depends on the principle of the assay being used.

Q2: Does this compound interfere with assays for reducing sugars, such as the DNS (3,5-Dinitrosalicylic acid) assay?

No, stachyose is a non-reducing sugar.[2] Assays like the DNS assay are specific for detecting reducing sugars, which possess a free aldehyde or ketone functional group. Stachyose, in its native form, lacks this free functional group and therefore will not react in the DNS assay. This means if you are trying to quantify reducing sugars in a sample that also contains stachyose, the stachyose will not contribute to the colorimetric signal.

Q3: Will this compound interfere with total carbohydrate quantification methods like the Phenol-Sulfuric Acid assay?

Yes, this compound will be detected by the Phenol-Sulfuric Acid assay. This is not considered interference in the traditional sense, but rather the intended function of the assay. The concentrated sulfuric acid in this method hydrolyzes oligosaccharides like stachyose into their constituent monosaccharides (galactose, glucose, and fructose). These monosaccharides are then dehydrated to form furfural derivatives, which react with phenol to produce a colored product.[3][4] Therefore, the Phenol-Sulfuric Acid assay will measure the total carbohydrate content, including stachyose.

Q4: How can I specifically quantify stachyose in a sample?

To specifically quantify stachyose in a complex mixture, chromatographic methods such as High-Performance Liquid Chromatography (HPLC) are recommended. These methods can separate stachyose from other carbohydrates and allow for accurate quantification. While colorimetric methods are useful for high-throughput screening, they often lack the specificity required for individual oligosaccharide quantification.

Q5: Can I use a colorimetric method to estimate stachyose concentration?

If your sample primarily contains stachyose with negligible amounts of other carbohydrates, you can use the Phenol-Sulfuric Acid method to estimate its concentration. However, it is crucial to use a stachyose standard curve for accurate quantification, as the color development can vary between different carbohydrates.

Troubleshooting Guides

Issue 1: Unexpectedly high readings in the Phenol-Sulfuric Acid assay.
  • Possible Cause: Your sample may contain stachyose or other oligosaccharides that are being hydrolyzed and detected by the assay.

  • Troubleshooting Steps:

    • Analyze Sample Composition: If possible, use a more specific method like HPLC to identify and quantify the different carbohydrates in your sample.

    • Use a Specific Standard Curve: If you know your sample contains stachyose, use a stachyose standard curve for quantification in the Phenol-Sulfuric Acid assay. This will provide a more accurate estimation of the total stachyose and other reactive carbohydrates.

    • Consider Alternative Assays: If you are interested in quantifying a specific carbohydrate in the presence of stachyose, a more specific enzymatic or chromatographic assay will be necessary.

Issue 2: No signal in the DNS assay when you expect carbohydrates to be present.
  • Possible Cause: The carbohydrates in your sample, such as stachyose, may be non-reducing sugars.

  • Troubleshooting Steps:

    • Verify the Nature of Your Carbohydrate: Confirm whether the primary carbohydrate in your sample is a reducing or non-reducing sugar. Stachyose is a non-reducing sugar.[2]

    • Switch to a Total Carbohydrate Assay: If you need to quantify all carbohydrates present, including non-reducing sugars, use an assay like the Phenol-Sulfuric Acid method.

    • Perform Acid Hydrolysis: If you must use the DNS assay, you can first hydrolyze your sample with a mild acid to break down the non-reducing sugars into their reducing monosaccharide components. Note that this will give you the total sugar content after hydrolysis, not the initial concentration of reducing sugars.

Quantitative Data Summary

The following table summarizes the reactivity of stachyose in common colorimetric assays.

AssayPrincipleReactivity with StachyoseReason
DNS (3,5-Dinitrosalicylic Acid) Assay Detects reducing sugars by the reduction of 3,5-dinitrosalicylic acid.No Stachyose is a non-reducing sugar.[2]
Phenol-Sulfuric Acid Assay Detects total carbohydrates through hydrolysis to monosaccharides and subsequent color formation with phenol.Yes Concentrated sulfuric acid hydrolyzes stachyose into its monosaccharide components, which then react.[3][4]
Bradford Protein Assay Based on the binding of Coomassie Brilliant Blue dye to proteins.No The assay is specific for proteins and does not react with carbohydrates.
BCA (Bicinchoninic Acid) Assay Based on the reduction of Cu2+ to Cu1+ by protein, followed by chelation with bicinchoninic acid.No The assay is specific for proteins.

Experimental Protocols

Phenol-Sulfuric Acid Method for Total Carbohydrate Quantification

This protocol is adapted for the quantification of total carbohydrates, including stachyose.

Materials:

  • Phenol solution (5% w/v in water)

  • Concentrated sulfuric acid (98%)

  • This compound standard solutions (e.g., 0, 20, 40, 60, 80, 100 µg/mL in deionized water)

  • Unknown samples containing stachyose

  • Spectrophotometer

Procedure:

  • Pipette 1.0 mL of each standard and unknown sample into separate glass test tubes.

  • Add 1.0 mL of 5% phenol solution to each tube and vortex briefly.

  • Carefully add 5.0 mL of concentrated sulfuric acid to each tube, dispensing it directly onto the liquid surface to ensure rapid mixing and heat generation. Caution: Concentrated sulfuric acid is highly corrosive. Wear appropriate personal protective equipment.

  • Allow the tubes to stand for 10 minutes.

  • Vortex the tubes and then incubate them in a water bath at 25-30°C for 20 minutes to allow the color to develop.

  • Measure the absorbance of each sample at 490 nm using a spectrophotometer.

  • Plot a standard curve of absorbance versus stachyose concentration and use it to determine the concentration of total carbohydrate in your unknown samples.

Visualizations

Stachyose_in_Colorimetric_Assays cluster_assays Colorimetric Assays DNS DNS Assay (Reducing Sugars) PhenolSulfuric Phenol-Sulfuric Acid Assay (Total Carbohydrates) Stachyose This compound (Non-reducing Sugar) Stachyose->DNS No Reaction Stachyose->PhenolSulfuric Hydrolysis & Reaction

Caption: Logical workflow of this compound in colorimetric assays.

Phenol_Sulfuric_Acid_Workflow cluster_workflow Phenol-Sulfuric Acid Assay Workflow Start Sample containing Stachyose Step1 Add Concentrated H₂SO₄ Start->Step1 Step2 Hydrolysis to Monosaccharides (Galactose, Glucose, Fructose) Step1->Step2 Step3 Add Phenol Step2->Step3 Step4 Formation of Furfural Derivatives & Reaction with Phenol Step3->Step4 End Measure Absorbance at 490 nm Step4->End

Caption: Experimental workflow of the Phenol-Sulfuric Acid assay with stachyose.

References

Technical Support Center: Optimizing HPLC Separation of Stachyose Tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the High-Performance Liquid Chromatography (HPLC) analysis of stachyose tetrahydrate. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to ensure successful and efficient separation of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most common HPLC method for this compound analysis?

A1: The most prevalent method for analyzing stachyose and other oligosaccharides is Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Refractive Index (RI) detection. A typical mobile phase is a mixture of acetonitrile and water, often in a ratio of around 70:30 (v/v).[1] Amino or amide-based columns are commonly used for this type of separation.

Q2: What are the key parameters to optimize for better separation of stachyose?

A2: To achieve optimal separation, several parameters can be adjusted:

  • Mobile Phase Composition: The ratio of acetonitrile to water is critical. Increasing the acetonitrile content generally leads to longer retention times for polar compounds like stachyose.

  • Column Temperature: Operating at an elevated temperature can decrease retention time and improve column efficiency by reducing the viscosity of the mobile phase.[2]

  • Flow Rate: Adjusting the flow rate can impact resolution and analysis time. A lower flow rate often improves resolution but increases the run time.

  • pH of the Mobile Phase: The pH can influence the ionization state of the analytes and the column's surface chemistry, affecting retention and peak shape.[3]

Q3: Can I use a UV detector for stachyose analysis?

A3: Stachyose does not have a strong chromophore, making it difficult to detect using a standard UV detector without derivatization.[4] While derivatization with agents like 1-phenyl-3-methyl-5-pyrazolone (PMP) can enable UV detection, Refractive Index (RI) detection is the more common and direct method.[5] Other detection methods like Pulsed Amperometric Detection (PAD) or Charged Aerosol Detection (CAD) offer higher sensitivity than RI detection and are compatible with gradient elution.[4]

Q4: Is gradient elution suitable for stachyose analysis with an RI detector?

A4: No, RI detectors are not compatible with gradient elution methods.[6] This is because the changing mobile phase composition during a gradient run will cause a significant drift in the baseline, making it impossible to obtain reliable data. Therefore, isocratic methods are required when using an RI detector.[6]

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
Poor Peak Shape (Tailing or Fronting) 1. Column contamination or degradation. 2. Inappropriate mobile phase pH. 3. Sample overload. 4. Extra-column band broadening.1. Flush the column with a strong solvent or replace it. 2. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 3. Reduce the injection volume or sample concentration. 4. Minimize the length and diameter of tubing between the injector, column, and detector.
Shifting Retention Times 1. Inconsistent mobile phase preparation. 2. Fluctuations in column temperature. 3. Column equilibration issues. 4. Pump problems (e.g., leaks, worn seals).1. Ensure accurate and consistent preparation of the mobile phase. Use a degasser. 2. Use a column oven to maintain a constant temperature.[7] 3. Ensure the column is fully equilibrated with the mobile phase before injection (typically 10-20 column volumes). 4. Perform routine pump maintenance. Check for leaks and replace seals as needed.
No Peaks or Very Small Peaks 1. Detector issue (e.g., RI detector needs purging). 2. Sample degradation. 3. Injection problem. 4. Incorrect mobile phase composition.1. Purge the reference cell of the RI detector. 2. Prepare fresh samples and standards. 3. Check the injector for blockages or leaks. 4. Verify the mobile phase composition is appropriate for retaining the analyte.
High Backpressure 1. Column frit blockage. 2. Contamination of the column. 3. Precipitation of buffer in the mobile phase.1. Reverse-flush the column (if permitted by the manufacturer) or replace the frit. 2. Use a guard column and filter samples before injection. 3. Ensure the buffer is fully dissolved and compatible with the organic solvent.

Experimental Protocols

Protocol 1: HILIC-RI Method for this compound Separation

This protocol provides a general method for the separation of this compound using HILIC with RI detection.

1. Materials and Reagents:

  • This compound standard

  • Acetonitrile (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.45 µm syringe filters

2. Instrumentation:

  • HPLC system with an isocratic pump

  • Autosampler

  • Column oven

  • Refractive Index (RI) detector

  • Amino or Amide HPLC column (e.g., 4.6 x 250 mm, 5 µm)

3. Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detector Refractive Index (RI)
Run Time 20 minutes

4. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase by mixing 700 mL of acetonitrile with 300 mL of deionized water. Degas the solution for at least 15 minutes.

  • Standard Preparation: Prepare a stock solution of this compound in the mobile phase (e.g., 1 mg/mL). Prepare a series of working standards by diluting the stock solution.

  • Sample Preparation: Dissolve the sample in the mobile phase, vortex, and filter through a 0.45 µm syringe filter before injection.

  • System Equilibration: Equilibrate the column with the mobile phase at the specified flow rate and temperature for at least 30 minutes or until a stable baseline is achieved.

  • Analysis: Inject the standards and samples.

Visualizations

HPLC_Optimization_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Start Define Separation Goal SelectColumn Select Column (e.g., Amide, Amino) Start->SelectColumn InitialMobilePhase Select Initial Mobile Phase (e.g., ACN:Water 75:25) SelectColumn->InitialMobilePhase SetConditions Set Initial Conditions (Flow Rate, Temperature) InitialMobilePhase->SetConditions InjectStandard Inject Stachyose Standard SetConditions->InjectStandard Evaluate Evaluate Peak Shape, Resolution, and Retention Time InjectStandard->Evaluate OptimizeMP Optimize Mobile Phase (Adjust ACN/Water Ratio) Evaluate->OptimizeMP Not Optimal OptimizeTemp Optimize Temperature Evaluate->OptimizeTemp Not Optimal OptimizeFlow Optimize Flow Rate Evaluate->OptimizeFlow Not Optimal FinalMethod Finalized Method Evaluate->FinalMethod Optimal OptimizeMP->InjectStandard OptimizeTemp->InjectStandard OptimizeFlow->InjectStandard Troubleshooting_Logic Problem Chromatographic Problem Identified CheckSystem Check HPLC System (Pressure, Leaks, Baseline) Problem->CheckSystem CheckMethod Review Method Parameters (Mobile Phase, Temp, Flow) Problem->CheckMethod CheckSample Examine Sample Preparation (Solvent, Concentration, Filtration) Problem->CheckSample CheckColumn Inspect Column (History, Performance) Problem->CheckColumn Isolate Isolate the Variable (Change One Thing at a Time) CheckSystem->Isolate CheckMethod->Isolate CheckSample->Isolate CheckColumn->Isolate Solution Implement Corrective Action Isolate->Solution

References

Addressing inconsistent results in Stachyose tetrahydrate animal feeding studies

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Stachyose tetrahydrate animal feeding studies. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting inconsistent results and optimizing their experimental protocols.

Frequently Asked Questions (FAQs)

General Information

Q1: What is this compound and what is its primary mechanism of action in animals?

This compound is a functional oligosaccharide, specifically a tetrasaccharide composed of two α-D-galactose units, one α-D-glucose unit, and one β-D-fructose unit.[1] Its primary role in animals is that of a prebiotic.[1][2][3] As a non-digestible oligosaccharide, it passes through the upper gastrointestinal tract to the colon, where it is selectively utilized by beneficial gut bacteria, such as Bifidobacteria and Lactobacilli.[1][4] This selective fermentation leads to the production of short-chain fatty acids (SCFAs) like butyrate, propionate, and acetate, which have numerous health benefits.[4][5][6]

The main functions attributed to this compound include:

  • Modulation of Gut Microbiota: It promotes the growth of beneficial bacteria while inhibiting the proliferation of pathogenic bacteria.[1][7][8]

  • Improvement of Intestinal Health: It can enhance intestinal barrier function, stimulate gastrointestinal motility, and increase the moisture content of feces.[1][5][8]

  • Immunomodulation: By influencing the gut microbiota, it can modulate the host's immune system.[5][9]

  • Metabolic Regulation: Studies have shown its potential in regulating lipid metabolism and improving conditions like hyperlipidemia.[7]

Experimental Design and Protocol

Q2: I am observing inconsistent results in my animal feeding study with this compound. What are the potential contributing factors?

Inconsistent results in this compound studies can arise from a variety of factors. Here are some of the most common areas to investigate:

  • Dosage: The dosage of Stachyose is critical and appears to be species-specific. Both excessive and insufficient amounts can lead to unexpected outcomes. For instance, studies in weanling pigs have shown that high levels of stachyose can depress growth.[10]

  • Purity and Composition of Stachyose: Commercial Stachyose preparations can vary in purity and may contain other oligosaccharides like raffinose and verbascose.[8] The physiological effects of Stachyose can be influenced by its extraction process, purity, and chemical structure.[11]

  • Animal Model: The species, strain, age, and baseline gut microbiota of the animal model can significantly impact the response to Stachyose.

  • Diet Composition: The basal diet fed to the animals can influence the gut microbiota and interact with the effects of Stachyose. For example, the presence of other fermentable fibers or anti-nutritional factors in the diet could alter the outcome.[10][12]

  • Acclimatization Period: Animals may require an acclimatization period to the diet before the introduction of Stachyose to ensure a stable baseline.

  • Duration of the Study: The length of the feeding trial needs to be sufficient to observe significant changes in the gut microbiota and relevant physiological parameters.

Q3: What are the recommended dosages of this compound for different animal models?

Dosage recommendations can vary based on the animal model and the intended application. It is crucial to refer to published studies for guidance. The following table summarizes dosages used in various studies.

Animal ModelDosageStudy FocusReference
Mice0.42, 0.83, and 2.49 g/kg bwConstipation relief[8]
Mice50, 250, and 500 mg/kg bw (with genistein)Bioavailability of genistein[13]
Mice0.8 g/kg to 3.2 g/kg of LW-AFC (containing stachyose)LTP impairment[14]
RatsNot specified, administered for 4 weeksType 2 Diabetes[15]
Weanling Pigs1% and 2% of dietGrowth performance[10]
Broiler Chickens0.6% of dietGrowth performance and cecal microbiota[16]
Broiler ChickensUp to 3.6% GOS (stachyose and raffinose)Growth performance[17]

Note: "bw" refers to body weight. "GOS" refers to galacto-oligosaccharides.

Troubleshooting Guide

Q4: My animals are experiencing diarrhea or poor growth after this compound supplementation. What could be the cause?

This is a common issue that can often be traced back to the dosage. While Stachyose is generally considered safe, high doses can lead to gastrointestinal upset.

  • High Osmotic Load: Stachyose is a soluble oligosaccharide that can increase the osmotic pressure in the gut, potentially leading to diarrhea if not properly fermented.

  • Dosage-Dependent Effects: As observed in weanling pigs, dietary inclusion of 1% or 2% stachyose depressed growth.[10] Similarly, excessive levels in broiler diets can also negatively impact performance.[17] It is possible that high concentrations of readily fermentable carbohydrates lead to an overproduction of SCFAs and a drop in gut pH, which could negatively affect the animal.

Troubleshooting Steps:

  • Review the Dosage: Compare your dosage to those reported in the literature for your specific animal model. Consider performing a dose-response study to determine the optimal concentration.

  • Gradual Introduction: Introduce Stachyose into the diet gradually to allow the gut microbiota to adapt.

  • Analyze the Stachyose Source: If possible, analyze the purity and composition of your this compound. The presence of other sugars could be a contributing factor.

Q5: I am not observing any significant changes in the gut microbiota of my animals. Why might this be?

Several factors can lead to a lack of observable effect on the gut microbiota:

  • Insufficient Dosage or Duration: The dose of Stachyose may be too low, or the study duration too short, to induce significant and stable changes in the microbial community.

  • Baseline Microbiota: The initial composition of the gut microbiota can influence its response to prebiotics. If the animals already have a high population of beneficial bacteria that can utilize Stachyose, the changes might be less pronounced.

  • Analytical Methods: The methods used for microbiota analysis (e.g., 16S rRNA gene sequencing, shotgun metagenomics) and the bioinformatics pipeline can influence the results. Ensure your methods are sensitive enough to detect changes.

  • Dietary Interactions: Other components of the diet may be interfering with the prebiotic effect of Stachyose.

Troubleshooting Workflow

Troubleshooting_Microbiota Start No significant change in gut microbiota CheckDosage Is the dosage appropriate for the animal model and study goals? Start->CheckDosage CheckDuration Was the study duration sufficient to induce changes? CheckDosage->CheckDuration Yes IncreaseDose Consider a dose-response study CheckDosage->IncreaseDose No CheckBaseline Was the baseline microbiota characterized? Is it highly variable? CheckDuration->CheckBaseline Yes ExtendDuration Extend the experimental period CheckDuration->ExtendDuration No CheckDiet Are there confounding factors in the basal diet? CheckBaseline->CheckDiet Yes Stratify Stratify animals based on baseline microbiota if possible CheckBaseline->Stratify No CheckAnalysis Are the analytical methods and bioinformatics appropriate? CheckDiet->CheckAnalysis Yes SimplifyDiet Use a more defined and controlled basal diet CheckDiet->SimplifyDiet No RefineAnalysis Refine bioinformatics pipeline or consider alternative sequencing methods CheckAnalysis->RefineAnalysis No End Re-evaluate and redesign experiment CheckAnalysis->End Yes IncreaseDose->End ExtendDuration->End Stratify->End SimplifyDiet->End RefineAnalysis->End

Caption: Troubleshooting workflow for lack of microbiota changes.

Experimental Protocols

Example Protocol: Evaluation of Stachyose on Gut Microbiota and Constipation in Mice

This protocol is based on the methodology described by Liu et al. (2013).[8]

1. Animals and Housing:

  • Male BALB/c mice, 6-8 weeks old.

  • House in a controlled environment (22-24°C, 12h light/dark cycle) with ad libitum access to standard chow and water.

  • Allow for a 1-week acclimatization period.

2. Experimental Groups:

  • Control Group: Administered saline.

  • Stachyose Groups: Administered this compound at low (0.42 g/kg bw), medium (0.83 g/kg bw), and high (2.49 g/kg bw) doses.

  • Constipation Model Group (if applicable): Can be induced by loperamide administration.

3. Administration:

  • Administer Stachyose or saline via intragastric gavage daily for 14 days.

4. Sample Collection:

  • Collect fresh fecal samples at baseline and at the end of the study for microbiota analysis.

  • At the end of the experiment, euthanize the animals and collect cecal contents for SCFA analysis.

5. Outcome Measures:

  • Gut Microbiota Analysis: Perform 16S rRNA gene sequencing on fecal DNA to assess changes in bacterial composition and diversity.

  • SCFA Analysis: Measure the concentrations of acetate, propionate, and butyrate in cecal contents using gas chromatography.

  • Constipation Parameters (if applicable):

    • Time to first black stool: Administer activated carbon and record the time to the first appearance of a black stool.

    • Intestinal transit rate: Measure the distance traveled by the activated carbon in the small intestine.

    • Fecal water content: Measure the weight of fresh feces before and after drying.

Visualization of Stachyose's Mechanism of Action

The following diagram illustrates the proposed mechanism of action of this compound in the gut.

Stachyose_Mechanism cluster_gut Gastrointestinal Tract cluster_colon Colon Fermentation cluster_host Host Effects Stachyose Stachyose (Non-digestible) SmallIntestine Small Intestine (No digestion) Stachyose->SmallIntestine Transit Colon Colon SmallIntestine->Colon Transit Probiotics Beneficial Bacteria (e.g., Bifidobacteria, Lactobacilli) Colon->Probiotics Fermentation of Stachyose SCFAs Short-Chain Fatty Acids (Butyrate, Propionate, Acetate) Probiotics->SCFAs Produce Pathogens Pathogenic Bacteria Probiotics->Pathogens Inhibit GutHealth Improved Gut Barrier Increased Motility SCFAs->GutHealth ImmuneSystem Modulated Immune Response SCFAs->ImmuneSystem Metabolism Improved Lipid Metabolism SCFAs->Metabolism

Caption: Mechanism of action of Stachyose in the gut.

This technical support center provides a starting point for addressing inconsistencies in this compound animal feeding studies. For further assistance, please consult the referenced literature and consider reaching out to experts in the field of prebiotics and gut microbiota research.

References

Technical Support Center: Stachyose Tetrahydrate In Vivo Administration

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the in vivo administration of Stachyose Tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in vivo?

A1: this compound is a non-reducing tetrasaccharide, belonging to the raffinose family of oligosaccharides (RFOs).[1][2] It is found naturally in various plants like beans and vegetables.[3][4] In vivo, it primarily functions as a prebiotic.[5] Being largely indigestible by mammals, it passes to the lower gastrointestinal tract where it is selectively fermented by beneficial gut bacteria (probiotics).[6][7] This fermentation process promotes the proliferation of these beneficial microbes and the production of short-chain fatty acids (SCFAs), which can then influence various physiological processes and signaling pathways in the host.[8][9]

Q2: What are the recommended storage conditions for this compound powder and stock solutions?

A2: For long-term storage, this compound powder should be stored at -20°C for up to 3 years.[2] Once in solution, it is recommended to aliquot the stock solutions to prevent repeated freeze-thaw cycles.[4] Stock solutions can be stored at -80°C for up to a year, or at -20°C for one month.[4][5]

Q3: Is this compound toxic?

A3: Stachyose is considered to have very low toxicity.[10] High dosages administered via intracerebroventricular and intraperitoneal routes have shown little effect in normal animals.[10]

Troubleshooting Guide

Problem 1: this compound is not dissolving or is precipitating out of solution.

  • Possible Cause: this compound has limited solubility in some solvents, and solubility can be affected by temperature and the purity of the solvent. For instance, moisture-absorbing DMSO can reduce its solubility.[3][4]

  • Solution:

    • Ensure you are using fresh, high-purity solvents.[3][4]

    • Gentle heating and/or sonication can be used to aid dissolution.[5]

    • For in vivo working solutions, it is recommended to prepare them fresh on the day of use.[5]

    • If using DMSO as a primary solvent, ensure it is anhydrous.

    • Consider using a different vehicle composition. Formulations with co-solvents like PEG300, Tween-80, or SBE-β-CD have been described and may improve solubility and stability.[5]

Problem 2: Inconsistent results between experiments.

  • Possible Cause: Inconsistency can arise from variations in the preparation of the dosing solution, administration technique, or animal handling. The composition of the gut microbiota of the experimental animals can also significantly influence the effects of stachyose.

  • Solution:

    • Standardize Solution Preparation: Prepare the this compound solution fresh for each experiment using a standardized, documented protocol. Ensure complete dissolution before administration.

    • Refine Administration Technique: Ensure all personnel are thoroughly trained in the chosen administration technique (e.g., oral gavage, intraperitoneal injection) to ensure consistent dosing and minimize stress to the animals.[11][12][13]

    • Acclimatize Animals: Allow for a sufficient acclimatization period for the animals before starting the experiment.

    • Consider Gut Microbiota: Be aware that the baseline gut microbiota of the animals can vary. Consider co-housing animals or using animals from the same litter to minimize inter-individual variations. For some studies, it may be relevant to analyze the baseline fecal microbiota.

Problem 3: Animal shows signs of distress after oral gavage.

  • Possible Cause: Improper oral gavage technique can lead to esophageal or stomach perforation, or accidental administration into the trachea.[11][14]

  • Solution:

    • Proper Training: Ensure personnel are properly trained and proficient in oral gavage.

    • Correct Needle Size: Use a flexible or curved gavage needle with a rounded or bulb tip appropriate for the size of the animal.[12]

    • Correct Measurement: Measure the gavage needle from the tip of the animal's nose to the last rib to determine the correct insertion depth and avoid stomach perforation.[11]

    • Gentle Insertion: Do not force the needle. The animal should swallow as the needle is gently advanced. If resistance is met, withdraw and reinsert.[2][11]

    • Monitor Animals: After administration, monitor the animals for signs of distress, such as labored breathing.[12][14]

Quantitative Data Summary

Table 1: Solubility and Storage of this compound

ParameterValueSource
Solubility in DMSO 100 mg/mL[3][4]
Solubility in Water 100 mg/mL[4]
Solubility in Ethanol Insoluble[4]
Powder Storage 3 years at -20°C[2]
Stock Solution Storage 1 year at -80°C in solvent[4]
1 month at -20°C in solvent[4]

Table 2: Example In Vivo Administration Protocols and Dosages

Administration RouteSpeciesDosage RangeVehicle/Formulation ExampleSource
Oral (Intragastric) Mouse50 - 500 mg/kgHomogeneous suspension in CMC-Na (≥5mg/ml)[3][15][16]
Intraperitoneal (IP) Mouse20 mg/kgSaline[10]
Intracerebroventricular (ICV) Mouse500 µgSaline[10]

Detailed Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration (CMC-Na Suspension)
  • Calculate Required Amount: Based on the desired dose (e.g., 250 mg/kg) and the weight of the animals, calculate the total amount of this compound and vehicle needed.

  • Prepare CMC-Na Vehicle: Prepare a sterile solution of Carboxymethylcellulose sodium (CMC-Na) in water at the desired concentration (e.g., 0.5% w/v).

  • Weigh Stachyose: Accurately weigh the required amount of this compound powder.

  • Prepare Suspension: In a sterile container, add the stachyose powder to the calculated volume of CMC-Na solution. For example, to achieve a 5 mg/mL concentration, add 5 mg of stachyose to 1 mL of the CMC-Na solution.[3][15][16]

  • Homogenize: Mix thoroughly using a vortex mixer or sonicator until a homogeneous suspension is achieved.

  • Administer: Administer the suspension to the animals via oral gavage immediately after preparation.

Protocol 2: Step-by-Step Oral Gavage in Mice
  • Animal Restraint: Restrain the mouse by scruffing the loose skin over the shoulders with the thumb and middle finger. The head should be gently extended back to create a straight line through the neck and esophagus.[11][12]

  • Measure Gavage Needle: Measure the appropriate length for the gavage needle by holding it externally from the tip of the mouse's nose to the last rib. Mark this depth on the needle.[11]

  • Load Syringe: Draw the prepared this compound suspension into a syringe attached to the gavage needle.

  • Insertion: Gently insert the gavage needle into the mouth, to one side of the incisors, and advance it along the roof of the mouth towards the esophagus. The animal should exhibit a swallowing reflex.[2][11]

  • Advancement: The needle should pass smoothly down the esophagus to the predetermined depth. Do not apply force. If resistance is encountered, withdraw the needle and repeat the insertion.

  • Administration: Once the needle is correctly positioned in the stomach, slowly depress the syringe plunger to deliver the dose.

  • Withdrawal: Gently remove the needle along the same path of insertion.

  • Monitoring: Return the mouse to its cage and monitor for any signs of respiratory distress or discomfort for 5-10 minutes.[12][14]

Protocol 3: Step-by-Step Intraperitoneal (IP) Injection in Mice
  • Animal Restraint: Restrain the mouse by scruffing the neck. Turn the animal over to expose its abdomen, tilting the head downwards. This allows the abdominal organs to shift cranially.

  • Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid puncturing the cecum or urinary bladder.[13][17]

  • Needle Insertion: Using a 25-27 gauge needle, insert it at a 30-45 degree angle into the identified injection site.[13][17]

  • Aspirate: Gently pull back on the syringe plunger to ensure no fluid (blood or urine) or air is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a new needle.

  • Injection: Once correct placement is confirmed, inject the solution slowly and steadily.

  • Withdrawal: Remove the needle and return the animal to its cage.

  • Monitoring: Observe the animal for any adverse reactions.

Mandatory Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_admin Phase 2: Administration cluster_monitoring Phase 3: Monitoring & Data Collection cluster_analysis Phase 4: Analysis A Animal Acclimatization (e.g., 1 week) B Baseline Measurements (Weight, Fecal Sample) A->B C Randomization into Treatment Groups B->C D Preparation of Stachyose Solution/Suspension C->D E Daily Administration (e.g., Oral Gavage) D->E F Control Group (Vehicle Administration) D->F G Regular Monitoring (Weight, Health Status) E->G F->G H Sample Collection (Blood, Tissues, Feces) G->H I Biochemical Analysis (e.g., SCFA levels) H->I J Microbiota Analysis (e.g., 16S rRNA sequencing) H->J K Gene/Protein Expression (e.g., qPCR, Western Blot) H->K L Statistical Analysis I->L J->L K->L

Typical in vivo experimental workflow for stachyose administration.

gut_brain_axis cluster_gut Gut Lumen cluster_host Host System Stachyose Stachyose (Oral Administration) Microbiota Gut Microbiota (e.g., Bifidobacterium) Stachyose->Microbiota Fermentation SCFAs Metabolites (e.g., SCFAs) Microbiota->SCFAs Production GutEpithelium Gut Epithelium SCFAs->GutEpithelium Absorption Signaling Systemic Signaling (e.g., ↑ PI3K/Akt) SCFAs->Signaling Systemic Circulation ImmuneSystem Immune System (e.g., ↓ IL-6, TNF-α) GutEpithelium->ImmuneSystem Modulation Brain Brain (CNS) GutEpithelium->Brain Vagus Nerve / Humoral Pathways ImmuneSystem->Signaling Signaling->Brain

Proposed mechanism of stachyose via the gut-brain axis.

rfo_biosynthesis Sucrose Sucrose RS Raffinose Synthase (RS) Sucrose->RS UDP_Gal UDP-Galactose GolS Galactinol Synthase (GolS) UDP_Gal->GolS Myo_Inositol myo-Inositol Myo_Inositol->GolS Galactinol Galactinol Galactinol->RS SS Stachyose Synthase (SS) Galactinol->SS Raffinose Raffinose Raffinose->SS Stachyose Stachyose GolS->Galactinol RS->Myo_Inositol releases RS->Raffinose SS->Myo_Inositol releases SS->Stachyose

Raffinose family oligosaccharide (RFO) biosynthesis pathway.

References

Minimizing matrix effects in Stachyose tetrahydrate LC-MS analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing matrix effects during the LC-MS analysis of stachyose tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS analysis of this compound?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, in this case, this compound, due to the presence of co-eluting compounds from the sample matrix. These effects can manifest as either ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and unreliable quantification. For polar molecules like stachyose, matrix effects can be particularly pronounced in complex biological matrices such as plasma, serum, or urine.

Q2: What are the primary sources of matrix effects in biological samples for stachyose analysis?

A2: The main culprits for matrix effects in biological samples are endogenous components that are often present at much higher concentrations than the analyte. These include:

  • Phospholipids: Abundant in plasma and serum, these molecules are notoriously problematic, often causing significant ion suppression in electrospray ionization (ESI).

  • Salts and Buffers: High concentrations of salts from the sample or sample preparation process can interfere with the ionization process.

  • Proteins: Although large molecules, residual proteins or peptides after incomplete removal can still affect the analysis.

  • Other Endogenous Metabolites: A complex mixture of other small molecules present in the biological fluid can co-elute with stachyose and interfere with its ionization.

Q3: What is a stable isotope-labeled (SIL) internal standard, and is one available for stachyose?

A3: A stable isotope-labeled (SIL) internal standard is a version of the analyte where one or more atoms have been replaced with their heavy isotopes (e.g., ¹³C instead of ¹²C, or ¹⁵N instead of ¹⁴N). SIL internal standards are considered the gold standard for quantitative LC-MS analysis because they have nearly identical physicochemical properties to the analyte. This means they co-elute and experience the same matrix effects. By measuring the ratio of the analyte to the SIL internal standard, these effects can be effectively compensated for, leading to highly accurate and precise results.

Unfortunately, a commercially available stable isotope-labeled internal standard for stachyose is not readily found. While some companies offer custom synthesis of labeled carbohydrates, this can be a costly and time-consuming process.

Q4: Are there alternative internal standards I can use if a SIL-IS for stachyose is unavailable?

A4: Yes, while not as ideal as a SIL-IS, other compounds can be used as internal standards. A suitable alternative should have similar chemical properties and chromatographic behavior to stachyose. For stachyose analysis, a common approach is to use a structurally similar oligosaccharide that is not present in the sample. For instance, some studies have used other oligosaccharides as internal standards in the analysis of similar compounds. The key is to demonstrate that the chosen internal standard adequately tracks the analyte's behavior during sample preparation and analysis.

Q5: My stachyose peak is showing significant in-source fragmentation. What causes this and how can I minimize it?

A5: Stachyose, being a tetrasaccharide, is susceptible to in-source fragmentation, where the molecule breaks apart within the mass spectrometer's ion source before detection. This can lead to a low abundance of the desired precursor ion and the appearance of multiple fragment ions, complicating quantification.

  • Cause: This fragmentation is often acid- and temperature-sensitive. The use of acidic mobile phase additives like formic acid can promote the cleavage of glycosidic bonds.

  • Minimization Strategies:

    • Mobile Phase Modification: Replace formic acid with a less harsh additive like ammonium acetate or ammonium formate. This can help to form more stable adducts (e.g., [M+NH₄]⁺) that are less prone to fragmentation.

    • Source Parameter Optimization: Carefully optimize ion source parameters such as temperature and voltages to find the mildest conditions that still provide adequate ionization.

Troubleshooting Guides

This section provides detailed guides for addressing specific issues encountered during this compound LC-MS analysis.

Guide 1: Dealing with Significant Ion Suppression

Problem: You are observing a significantly lower signal for stachyose in your sample compared to a pure standard solution, indicating ion suppression.

Solution Workflow:

Caption: Workflow for troubleshooting ion suppression.

Detailed Steps & Protocols:

  • Evaluate and Optimize Sample Preparation: The most effective way to combat matrix effects is to remove the interfering components before they enter the LC-MS system.

    • Protein Precipitation (PPT): This is a simple and fast method but may be less clean.

      • Protocol: See "Experimental Protocols" section below for a detailed PPT protocol.

    • Liquid-Liquid Extraction (LLE): This technique offers better cleanup than PPT by partitioning the analyte into an immiscible solvent.

      • Protocol: See "Experimental Protocols" section below for a detailed LLE protocol.

    • Solid-Phase Extraction (SPE): This is often the most effective method for removing interfering matrix components.

      • Protocol: See "Experimental Protocols" section below for a detailed SPE protocol.

  • Optimize Chromatographic Separation: If sample preparation alone is insufficient, improving the separation of stachyose from matrix components is the next step.

    • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is well-suited for retaining and separating polar compounds like stachyose, often providing better separation from the highly problematic phospholipids which are less retained under HILIC conditions.

    • Gradient Modification: Adjust the mobile phase gradient to increase the resolution between the stachyose peak and any co-eluting interferences.

  • Employ Matrix-Matched Calibrants: If matrix effects cannot be eliminated, they can be compensated for by preparing calibration standards in a blank matrix that is as similar as possible to the samples being analyzed.

Guide 2: Poor Peak Shape and Reproducibility

Problem: You are observing tailing, fronting, or split peaks for stachyose, and/or the retention time is shifting between injections.

Solution Workflow:

Caption: Workflow for troubleshooting peak shape and reproducibility issues.

Detailed Steps:

  • System Contamination: A buildup of matrix components on the column or in the ion source can lead to poor peak shape and signal instability.

    • Action: Flush the column with a strong solvent. Clean the ion source according to the manufacturer's instructions.

  • Chromatographic Issues:

    • Column Degradation: HILIC columns, in particular, can be sensitive to prolonged use and improper storage.

      • Action: Try a new column to see if performance is restored.

    • Mobile Phase: Ensure mobile phases are correctly prepared, and that there is no microbial growth.

    • Carryover: Inject a blank solvent after a high-concentration sample to check for carryover. If present, optimize the needle wash procedure.

  • Injection Solvent: Injecting the sample in a solvent that is much stronger than the initial mobile phase can cause peak distortion.

    • Action: Reconstitute the final sample extract in the initial mobile phase.

Data Presentation

The following table summarizes the typical performance of different sample preparation techniques in reducing matrix effects and improving analyte recovery. Please note that this data is illustrative and based on studies of various analytes in biological matrices, as direct comparative data for stachyose is limited.

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughput
Protein Precipitation (PPT) Moderate to HighLowHigh
Liquid-Liquid Extraction (LLE) VariableModerateModerate
Solid-Phase Extraction (SPE) HighHighLow to Moderate

Experimental Protocols

Protocol 1: Protein Precipitation (PPT) for Stachyose in Plasma

This protocol is adapted from a method for the analysis of stachyose in rat plasma.

Materials:

  • Plasma sample

  • Acetonitrile (ACN), ice-cold

  • Internal Standard (IS) working solution (if used)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

  • If using an internal standard, add the appropriate volume of the IS working solution.

  • Add 400 µL of ice-cold acetonitrile to the plasma sample.

  • Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifuge the tube at 14,000 rpm for 10 minutes at 4°C.

  • Carefully collect the supernatant without disturbing the protein pellet.

  • The supernatant can be directly injected into the LC-MS system or evaporated to dryness and reconstituted in the initial mobile phase.

Protocol 2: Solid-Phase Extraction (SPE) for Oligosaccharides

This is a general protocol for the extraction of polar compounds like oligosaccharides from biological fluids. The specific SPE cartridge and wash/elution solvents may require optimization.

Materials:

  • Plasma sample

  • SPE cartridge (e.g., a mixed-mode or hydrophilic-lipophilic balanced (HLB) sorbent)

  • Internal Standard (IS) working solution (if used)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., 5% methanol in water)

  • Elution solvent (e.g., acetonitrile/water mixture)

  • SPE vacuum manifold

  • Evaporator

Procedure:

  • Conditioning: Pass 1 mL of methanol through the SPE cartridge.

  • Equilibration: Pass 1 mL of water through the cartridge. Do not let the sorbent bed go dry.

  • Sample Loading:

    • Pre-treat the plasma sample by diluting it with water or a weak buffer.

    • Add the internal standard if applicable.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing: Pass 1 mL of the wash solvent (e.g., 5% methanol in water) through the cartridge to remove salts and other highly polar interferences.

  • Elution: Elute the stachyose and internal standard with 1 mL of the elution solvent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the initial mobile phase for LC-MS analysis.

Protocol 3: Liquid-Liquid Extraction (LLE)

This is a general protocol that may be adapted for stachyose. Due to the high polarity of stachyose, LLE can be challenging, and optimization of the extraction solvent is critical.

Materials:

  • Plasma sample

  • Extraction solvent (e.g., a mixture of polar and non-polar organic solvents)

  • Internal Standard (IS) working solution (if used)

  • Centrifuge tubes

  • Vortex mixer

  • Centrifuge

  • Evaporator

Procedure:

  • Pipette 200 µL of plasma into a centrifuge tube.

  • Add the internal standard if applicable.

  • Add 1 mL of the extraction solvent.

  • Vortex vigorously for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

  • Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Stachyose tetrahydrate dose-response curve optimization in cell-based assays

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions for researchers using stachyose tetrahydrate in cell-based assays.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: this compound is soluble in DMSO (Dimethyl sulfoxide) and water.[1][2] For cell culture experiments, it is advisable to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in your cell culture medium.[1] Due to DMSO's ability to absorb moisture, which can reduce solubility, using fresh DMSO is recommended.[1]

Q2: How should I store the this compound stock solution?

A2: Store the stock solution at -20°C for long-term stability.[3]

Q3: I am not observing any effect on my cells. What are the possible reasons?

A3: Several factors could contribute to a lack of observable effect:

  • Concentration: The concentrations used may be too low. Stachyose often acts indirectly, and the effective dose can vary significantly between cell types.

  • Cell Type: The chosen cell line may not be responsive to this compound's mechanism of action.

  • Incubation Time: The duration of the experiment may be too short to observe a biological response.

  • Compound Degradation: Ensure the stock solution has been stored properly and has not undergone multiple freeze-thaw cycles.

Q4: I am observing high levels of cell death, even at low concentrations. What could be the cause?

A4: Unintended cytotoxicity can arise from:

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium might be too high. It is crucial to keep the final DMSO concentration below a level that is toxic to your specific cell line, typically under 0.5%.

  • Contamination: The stock solution or the compound itself could be contaminated.

  • Incorrect Dosing: A calculation error may have resulted in a much higher final concentration than intended. Always double-check your dilution calculations.

Troubleshooting Guide

Issue 1: Difficulty Dissolving this compound

  • Problem: The compound is not fully dissolving when preparing the stock solution.

  • Solution: Gentle heating and/or sonication can be used to aid dissolution.[4] Ensure you are using a high-purity solvent. For aqueous solutions, sonication is recommended.[2]

Issue 2: Inconsistent Results Between Experiments

  • Problem: The dose-response curve varies significantly between experimental replicates.

  • Solution:

    • Standardize Cell Conditions: Ensure that cells are seeded at a consistent density and are in the same growth phase (e.g., logarithmic phase) for each experiment.

    • Prepare Fresh Dilutions: Always prepare fresh working dilutions from the stock solution for each experiment. Avoid using previously diluted solutions that have been stored.

    • Verify Pipetting Accuracy: Calibrate your pipettes and use proper pipetting techniques to ensure accurate and consistent dosing.

Data & Protocols

Quantitative Data Summary

For reproducible results, accurate preparation of solutions is critical. The following tables provide essential data for preparing this compound solutions and reference concentrations from literature.

Table 1: this compound Stock Solution Preparation

SolventReported ConcentrationNotes
DMSO100 mg/mL (135.38 mM)[1]Use fresh DMSO as it can absorb moisture, reducing solubility.[1]
Water (H₂O)200 mg/mL (300.04 mM)[2]Sonication is recommended to aid dissolution.[2]

Table 2: Example Dose Ranges for this compound

ApplicationModel SystemConcentration RangeReference
Anti-proliferation / Apoptosis InductionCaco-2 CellsDose-dependent effects observed[4]
Bioavailability Study (In Vivo)Kunming Mice50, 250, and 500 mg/kg body weight[5]
Experimental Protocol: Cell Proliferation Assay

This protocol provides a general framework for assessing the effect of this compound on the proliferation of a cancer cell line, such as Caco-2, as mentioned in the literature.[4] A common method for this is the CCK-8 assay.[3]

Objective: To determine the dose-response curve of this compound on cell viability and proliferation.

Materials:

  • This compound

  • DMSO (high purity)

  • Caco-2 cells (or other cell line of interest)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • Cell Counting Kit-8 (CCK-8) or similar viability reagent

  • Microplate reader

Methodology:

  • Stock Solution Preparation: Prepare a 100 mM stock solution of this compound in sterile DMSO.

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO₂ to allow cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium to achieve 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound. Include a "vehicle control" group treated with the same final concentration of DMSO as the highest dose group.

    • Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • Viability Assessment (CCK-8):

    • Add 10 µL of CCK-8 reagent to each well.

    • Incubate for 1-4 hours at 37°C until the color develops.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the blank wells (medium only) from all other wells.

    • Calculate cell viability as a percentage relative to the vehicle control group: (Absorbance of Treated Well / Absorbance of Vehicle Control Well) * 100.

    • Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve.

Visualizations

Experimental and Logical Workflows

cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assess Phase 3: Assessment A Prepare Stachyose Stock Solution (in DMSO) B Seed Cells in 96-Well Plate C Allow Cells to Attach (24 hours) B->C D Prepare Serial Dilutions of Stachyose C->D E Treat Cells with Stachyose and Vehicle Control D->E F Incubate for Desired Period (e.g., 48h) E->F G Add Viability Reagent (e.g., CCK-8) F->G H Measure Absorbance G->H I Calculate Viability and Plot Dose-Response Curve H->I

Caption: Workflow for a cell-based dose-response assay.

Start Start: No Observable Effect Q1 Is the final concentration range appropriate? Start->Q1 A1 Action: Increase concentration range. Consult literature for similar models. Q1->A1 No Q2 Is the incubation time sufficient? Q1->Q2 Yes End Re-evaluate Experiment A1->End A2 Action: Perform a time-course experiment (e.g., 24, 48, 72h). Q2->A2 No Q3 Is the cell line known to be responsive? Q2->Q3 Yes A2->End A3 Action: Test on a different, validated cell line or confirm target presence. Q3->A3 No Q3->End Yes (Re-evaluate premise) A3->End

Caption: Troubleshooting flowchart for a "no effect" result.

Signaling Pathway

Stachyose can act as a prebiotic, and its effects on colon cancer cells may be indirect.[4][5] It promotes the growth of beneficial gut bacteria, which in turn produce substances that can influence cell behavior.

cluster_environment Cellular Environment cluster_cell Colon Cancer Cell Stachyose Stachyose Tetrahydrate Probiotics Promotes Proliferation of Beneficial Probiotics (e.g., Lactic Acid Bacteria) Stachyose->Probiotics Metabolites Production of Beneficial Metabolites (e.g., SCFA) Probiotics->Metabolites Proliferation Inhibition of Proliferation Metabolites->Proliferation Apoptosis Induction of Apoptosis Metabolites->Apoptosis

References

Improving the stability of Stachyose tetrahydrate stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the stability of their Stachyose tetrahydrate stock solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For general laboratory use, sterile, purified water (e.g., Milli-Q or equivalent) is the recommended solvent. This compound is readily soluble in water.[1][2][3] For specific applications, such as in vivo studies, co-solvents like DMSO may be used to prepare highly concentrated initial stocks before further dilution into a final formulation.[2][3]

Q2: What are the primary causes of instability in this compound stock solutions?

A2: The two main causes of instability are:

  • Hydrolysis: The breakdown of stachyose into its constituent monosaccharides (galactose, glucose, and fructose). This is accelerated by acidic conditions and high temperatures.

  • Microbial Contamination: As a carbohydrate solution, it is susceptible to the growth of bacteria and fungi, which can degrade the stachyose.

Q3: How should I store my this compound stock solutions for optimal stability?

A3: Proper storage is crucial for maintaining the integrity of your stock solution. The recommended storage conditions depend on the desired duration of storage. For aqueous solutions, it is advisable to sterilize by filtering through a 0.22 μm filter before storage.[3]

Recommended Storage Conditions for Aqueous Stock Solutions

TemperatureDurationRecommendations
2-8°CShort-term (days)Use of a preservative is recommended.
-20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[2][3]
-80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[2][3]

Q4: Can I autoclave my this compound solution to sterilize it?

A4: Autoclaving is generally not recommended for carbohydrate solutions like stachyose. The high heat, especially in the presence of other compounds, can lead to the hydrolysis and degradation of the sugar.[4][5] A safer method for sterilization is sterile filtration.

Troubleshooting Guide

Issue 1: My stock solution has become cloudy or shows signs of precipitation.

  • Possible Cause 1: Microbial Growth.

    • Solution: Discard the solution. Prepare a fresh stock using sterile technique and filter it through a 0.22 μm filter into a sterile container.[6] Consider adding a preservative if the solution will be stored at 2-8°C.

  • Possible Cause 2: Concentration exceeds solubility at storage temperature.

    • Solution: Gently warm the solution to 37°C and use an ultrasonic bath to aid in redissolving the precipitate.[7] For future preparations, consider preparing a slightly less concentrated stock solution or storing it at a temperature where solubility is higher (if compatible with stability).

Issue 2: Experimental results are inconsistent, suggesting the concentration of my stock solution has changed.

  • Possible Cause: Hydrolysis of Stachyose.

    • Solution: This is more likely if the solution was stored at room temperature for an extended period, or if the pH of the solution is acidic. The rate of hydrolysis for oligosaccharides increases at lower pH values and higher temperatures.[8] It is best to prepare fresh stock solutions regularly. For long-term storage, ensure the solution is stored frozen at -20°C or -80°C.[2][3]

Issue 3: I need to use a preservative in my stock solution. What are my options?

  • Solution: Sodium azide is a commonly used preservative in biochemical solutions and can be effective at concentrations between 0.02% and 0.1%.[9][10] However, be aware that sodium azide is highly toxic and can interfere with some biological assays.[11][12][13] Always handle it with appropriate safety precautions. An alternative to chemical preservatives is to maintain sterility through proper aseptic technique and sterile filtration.

Experimental Protocols

Protocol 1: Preparation of a Sterile Aqueous this compound Stock Solution (e.g., 100 mg/mL)

  • Materials:

    • This compound powder

    • Sterile, purified water (e.g., Milli-Q)

    • Sterile conical tube or bottle

    • Sterile 0.22 μm syringe filter

    • Sterile syringe

  • Procedure:

    • In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder. For a 10 mL solution of 100 mg/mL, weigh 1 g.

    • Add the powder to a sterile container.

    • Add a portion of the sterile water (e.g., 8 mL) and dissolve the powder by vortexing or gentle agitation. Sonication can be used to aid dissolution if needed.

    • Once fully dissolved, bring the final volume to 10 mL with sterile water.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 μm syringe filter to the syringe.

    • Filter the solution into a final sterile container.

    • Label the container with the name of the compound, concentration, date, and your initials.

    • Store at the appropriate temperature (see storage table above).

Visualizations

Stachyose_Hydrolysis Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose α-Galactosidase Galactose Galactose Stachyose->Galactose α-Galactosidase Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose α-Galactosidase Raffinose->Galactose α-Galactosidase Glucose Glucose Sucrose->Glucose Invertase Fructose Fructose Sucrose->Fructose Invertase

Caption: Enzymatic hydrolysis pathway of Stachyose.

Troubleshooting_Workflow Start Stock Solution Shows Instability Check_Appearance Is the solution cloudy or has precipitate? Start->Check_Appearance Check_Results Are experimental results inconsistent? Check_Appearance->Check_Results No Microbial_Contamination Likely Microbial Contamination Check_Appearance->Microbial_Contamination Yes Precipitation Possible Precipitation Check_Appearance->Precipitation Yes Hydrolysis Possible Hydrolysis Check_Results->Hydrolysis Yes Action_Sterilize Action: Discard and prepare fresh sterile-filtered solution. Microbial_Contamination->Action_Sterilize Action_Dissolve Action: Gently warm and sonicate. Consider lower concentration. Precipitation->Action_Dissolve Action_Fresh_Stock Action: Discard and prepare fresh solution. Store frozen. Hydrolysis->Action_Fresh_Stock

Caption: Troubleshooting workflow for unstable Stachyose solutions.

References

Preventing microbial contamination in Stachyose tetrahydrate fermentation studies

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing and troubleshooting microbial contamination in stachyose tetrahydrate fermentation studies.

Frequently Asked Questions (FAQs)

Q1: What are the most common microbial contaminants in stachyose fermentation?

A1: While stachyose is often used to promote the growth of beneficial bacteria like Bifidobacterium and Lactobacillus, contamination with unwanted microbes is a significant risk.[1][2] Common contaminants include:

  • Bacteria: Undesirable strains of Lactic Acid Bacteria (LAB), such as Lactobacillus and Pediococcus, are frequent contaminants in similar fermentation processes.[3][4] Other bacteria like E. coli, Salmonella, and spore-forming bacteria such as Bacillus and Clostridium species can also be introduced from raw materials or the environment.[5][6]

  • Fungi (Molds and Yeasts): Wild yeasts and molds (e.g., Aspergillus, Penicillium, Rhizopus) are ubiquitous in the air and can easily contaminate cultures if aseptic techniques are not strictly followed.[5][6][7]

  • Viruses: Bacteriophages can infect and destroy the production strain, leading to complete fermentation failure.[8]

Q2: What are the primary sources of these contaminants?

A2: Contaminants can be introduced at multiple stages of the fermentation process.[9] Key sources include:

  • Raw Materials: The this compound powder, water, and other media components can harbor microbial spores.[5][9]

  • Air and Environment: Airborne particles carrying bacteria and fungal spores are a major source of contamination.[5][9]

  • Equipment: Improperly sterilized fermenters, probes, tubing, seals, and valves are common culprits.[7][8]

  • Personnel: Operators can introduce microbes from their skin, breath, or clothing during handling and inoculation.[8][10]

  • Inoculum: The seed culture itself may contain hidden contaminants.[11]

Q3: How can I detect contamination at an early stage?

A3: Early detection is crucial to save time and resources.[11] Monitor your cultures for the following signs:

  • Visual Changes: Look for unusual turbidity, changes in broth color, foul odors, or the formation of a film or clumps on the surface.[7][11]

  • pH Shifts: A rapid drop in pH often indicates contamination with acid-producing bacteria.[11][12]

  • Microscopy: Regularly examine a sample under a microscope. The presence of morphologies different from your production strain (e.g., rods when you expect cocci, or the presence of yeast/mold) is a clear sign of contamination.

  • Growth Rate Discrepancies: If growth occurs much earlier or faster than expected, it may be due to a fast-growing contaminant.[11]

  • Plating: Plate a diluted sample of your fermentation broth onto a general-purpose nutrient agar. The growth of colonies with different characteristics than your production strain confirms contamination.[11]

Q4: What is aseptic technique and why is it critical for my experiments?

A4: Aseptic technique is a set of procedures designed to prevent the introduction of unwanted microorganisms into a sterile environment.[13][14] It is the single most important practice for preventing contamination.[10] Key principles include sterilizing all equipment and media, disinfecting work surfaces, minimizing the exposure of sterile items to the air, and handling cultures in a way that prevents environmental microbes from entering.[10][13]

Q5: How should I sterilize my this compound-containing fermentation medium?

A5: Heat sterilization is the most common and effective method.[15][16]

  • Autoclaving: For lab-scale studies, autoclaving the medium at 121°C (15 psi) for at least 15-20 minutes is standard practice.[16]

  • Continuous Sterilization: For larger volumes, continuous high-temperature, short-time (HTST) sterilization (e.g., 140°C for 30-120 seconds) can be more efficient and minimizes heat damage to nutrients compared to batch autoclaving.[15]

  • Filtration: If your medium contains heat-sensitive components (like certain vitamins or antibiotics), they should be filter-sterilized through a 0.22 µm membrane filter and added to the autoclaved medium after it has cooled.[8][15]

Troubleshooting Guide

This section addresses specific problems you may encounter during your fermentation studies.

ProblemPotential Cause(s)Recommended Solution(s)
Unexpectedly rapid pH drop; culture appears cloudy or has an off-odor. Bacterial contamination, often by Lactic Acid Bacteria (LAB).[3]1. Confirm: Immediately take a sample for microscopic analysis and streak on nutrient agar plates to isolate and identify the contaminant. 2. Action: Discard the contaminated culture. Do not attempt to salvage it. 3. Review: Thoroughly review your aseptic technique, especially during inoculation.[11] Check the sterility of your media and inoculum. Ensure the fermenter seals are intact.[11]
Visible mold or yeast growth on the surface of the broth or on equipment. Fungal contamination from airborne spores.[7]1. Action: Discard the culture immediately to prevent further spore dispersal in your lab. 2. Prevent: Ensure all transfers are performed in a laminar flow hood or near a Bunsen burner flame to create a sterile updraft.[14][17] Minimize the time vessels are open.[13] Check the integrity of air filters on your fermenter.[15]
Culture fails to grow or grows very slowly after inoculation. 1. Non-viable inoculum. 2. Inhibitory substances in the medium. 3. Contamination with a bacteriophage.[8] 4. Incorrect fermentation parameters (temp, pH).1. Check Inoculum: Test the viability of your seed culture on an agar plate. 2. Media QC: Prepare a fresh batch of media, ensuring correct component concentrations and proper pH. Test a small batch with a known viable culture. 3. Phage: If suspected, obtain a new starter culture from a reliable source. Phage contamination is difficult to eliminate.
Microscopic examination shows mixed cell morphologies. Cross-contamination of the culture.1. Isolate: Attempt to re-isolate your production strain by streaking for single colonies on selective agar. 2. Restart: It is often more reliable to discard the mixed culture and restart with a fresh, pure culture from your cell bank. 3. Review: Re-evaluate all handling and transfer procedures to identify the source of the cross-contamination.[17]

Quantitative Data Summary

Table 1: Common Contaminants and Their Impact on Fermentation

Contaminant TypeExamplesPrimary ImpactDetection Indicators
Bacteria Lactobacillus spp., Pediococcus spp., E. coli, Bacillus spp.Competition for nutrients, production of organic acids (lactic, acetic) leading to rapid pH drop, potential production of toxins or off-flavors.[3][4][6]Rapid pH decrease, off-odors, increased turbidity, altered cell morphology under microscope.[11][12]
Molds Aspergillus spp., Penicillium spp.Production of mycotoxins, formation of mycelial mats, can alter broth acidity.[6][12]Visible fuzzy growth on surfaces, musty smell.[12]
Yeasts Wild Saccharomyces spp., Candida spp.Competition for substrate, may produce ethanol or other unwanted byproducts, can cause foaming.[6]Foaming, alcoholic smell, visible budding cells under microscope.

Table 2: Recommended Sterilization Methods for Fermentation Components

ComponentMethodTemperature & TimeRationale / Notes
Glassware, Fermenter Vessel Autoclave / Steam-in-Place (SIP)121°C for ≥ 20 minutesEnsures destruction of all vegetative cells and heat-resistant endospores.[16]
Stachyose Medium (liquid) Autoclave or Continuous Sterilization121°C for 20-60 min (Batch) or 140°C for 30-120 sec (Continuous)Continuous sterilization minimizes damage to heat-sensitive nutrients.[15]
Heat-Sensitive Additives (e.g., vitamins) Membrane Filtration0.22 µm pore sizeRemoves microbial cells without using heat, which would degrade the component.[15]
Inoculation Loops, Forceps Incineration (Flaming)Heat until red-hotProvides rapid and effective sterilization at the point of use.[17]
Air for Aerobic Fermentation Filtration0.22 µm pore sizePrevents airborne contaminants from entering the sterile fermenter.[15]

Experimental Protocols

Protocol 1: Aseptic Inoculation of a Laboratory Fermenter

  • Preparation: Disinfect the exterior surfaces of the inoculum flask and the fermenter's inoculation port with 70% ethanol.[13] Work within a laminar flow hood or near a Bunsen burner flame.

  • Sterilize Transfer Equipment: If using a pipette, use a new, sterile pipette. If transferring via a port, sterilize the septum surface with alcohol.[18]

  • Flame Opening: Briefly pass the mouth of the inoculum flask through a flame before and after pouring/pipetting the culture.[17]

  • Transfer: Quickly transfer the required volume of inoculum into the fermenter, minimizing exposure time to the air.

  • Seal: Securely close the inoculation port.

  • Incubate: Begin the fermentation under the desired conditions.

Protocol 2: Contamination Check Protocol

  • Sampling: Aseptically withdraw a small sample (1-2 mL) from the fermenter.

  • Direct Microscopy (Gram Stain):

    • Prepare a heat-fixed smear of the sample on a clean microscope slide.

    • Perform a Gram stain to observe cell morphology (e.g., rods, cocci), arrangement, and Gram reaction.

    • Compare the observation to a reference image of your pure production strain. Note any discrepancies.

  • Broth Culture Test:

    • Inoculate a tube of sterile general-purpose broth (e.g., Nutrient Broth) with a drop of the sample.

    • Incubate for 24-48 hours at 30-37°C.

    • Observe for turbidity, which indicates the presence of viable organisms. This helps detect low levels of contamination.

  • Plating on Agar:

    • Using a sterile loop, streak a sample of the broth onto a non-selective agar plate (e.g., Plate Count Agar).[17]

    • Incubate for 24-72 hours under appropriate conditions.

    • Examine the plate for colony morphologies. The presence of more than one colony type indicates contamination.

Visualizations

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_sterilize Phase 2: Sterilization cluster_ferm Phase 3: Fermentation cluster_monitor Phase 4: Monitoring Media_Prep 1. Prepare Stachyose Medium Media_Sterilize 3. Sterilize Medium (Autoclave/Filter) Media_Prep->Media_Sterilize Equip_Prep 2. Prepare & Assemble Fermenter Equip_Sterilize 4. Sterilize Fermenter (Autoclave/SIP) Equip_Prep->Equip_Sterilize Inoculate 5. Aseptic Inoculation Media_Sterilize->Inoculate Equip_Sterilize->Inoculate Incubate 6. Incubation (Controlled Temp, pH, etc.) Inoculate->Incubate Sampling 7. Aseptic Sampling Incubate->Sampling Contam_Check 8. Contamination Checks (Microscopy, Plating) Sampling->Contam_Check Data_Log 9. Log Process Data (pH, Growth) Sampling->Data_Log

Caption: Aseptic workflow for stachyose fermentation studies.

Troubleshooting_Tree Start Suspected Contamination (e.g., visual change, off-odor) Microscopy Perform Microscopy (Gram Stain) Start->Microscopy Pure Morphology Consistent with Production Strain? Microscopy->Pure Mixed Mixed Morphologies Observed? Pure->Mixed No Plate Streak Plate for Colony Isolation Pure->Plate Yes Contaminated Action: Culture is Contaminated. Discard and Review Protocol. Mixed->Contaminated Yes CheckParams Action: Check Process Parameters (pH, Temp, Nutrients). Review Inoculum Viability. SingleColony Only One Colony Type Observed? Plate->SingleColony SingleColony->Contaminated No SingleColony->CheckParams Yes

Caption: Decision tree for troubleshooting suspected contamination.

Contamination_Sources cluster_sources Sources of Contamination center Fermentation Process Raw_Materials Raw Materials (Stachyose, Water) Raw_Materials->center Air Air / Environment Air->center Personnel Operator Personnel->center Equipment Non-Sterile Equipment (Seals, Ports, Probes) Equipment->center Inoculum Seed Culture Inoculum->center

References

Technical Support Center: Optimizing Enzymatic Digestion of Stachyose Tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive information, troubleshooting advice, and detailed protocols for the complete enzymatic hydrolysis of stachyose tetrahydrate.

Frequently Asked Questions (FAQs)

Q1: What is the primary enzyme used for stachyose hydrolysis, and what are its products?

A1: The primary enzyme used is α-galactosidase (α-D-galactoside galactohydrolase, EC 3.2.1.22).[1][2] This enzyme catalyzes the hydrolysis of terminal α-1,6-linked galactose residues from oligosaccharides like stachyose. The complete hydrolysis of one molecule of stachyose yields two molecules of D-galactose, one molecule of D-glucose, and one molecule of D-fructose. The reaction proceeds sequentially, first yielding galactose and raffinose, followed by the hydrolysis of raffinose into galactose and sucrose, and finally, the hydrolysis of sucrose (by an invertase or β-fructofuranosidase, if present or added) into glucose and fructose.

Q2: From which sources can α-galactosidase be obtained?

A2: α-Galactosidase is widely distributed in nature and can be sourced from microorganisms (fungi, bacteria, yeast), plants, and animals.[2] Commercially available enzymes are often derived from fungal sources like Aspergillus niger or Trichoderma species, as well as yeast like Saccharomyces cerevisiae.[1][3][4][5] Enzymes from thermophilic bacteria have also been characterized for their heat stability.[6]

Q3: What are the critical parameters to control for optimal stachyose digestion?

A3: The most critical parameters are pH, temperature, enzyme concentration, and substrate concentration. Each α-galactosidase has an optimal pH and temperature range at which it exhibits maximum activity.[1] Deviation from these optima can lead to significantly lower reaction rates or enzyme denaturation. Product inhibition, especially by galactose, can also be a limiting factor in achieving complete hydrolysis.[7]

Q4: How can I monitor the progress of the hydrolysis reaction?

A4: The progress of stachyose hydrolysis is typically monitored by analyzing the disappearance of the substrate (stachyose) and the appearance of its products (raffinose, sucrose, galactose, glucose, fructose) over time. The most common analytical techniques are High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC).[6][8] These methods allow for the separation and quantification of the different oligosaccharides and monosaccharides in the reaction mixture.[8]

Troubleshooting Guide

Problem / Symptom Possible Cause(s) Recommended Solution(s)
Incomplete Hydrolysis: Stachyose or raffinose remains in the final mixture.1. Suboptimal pH or Temperature: The reaction conditions are outside the optimal range for the specific enzyme being used.1. Verify the optimal pH and temperature for your enzyme from the supplier's datasheet or literature. Adjust the buffer pH and incubator temperature accordingly. See Table 1 for examples.
2. Insufficient Enzyme Concentration or Reaction Time: The amount of enzyme is too low, or the incubation period is too short for the given substrate concentration.2. Increase the enzyme-to-substrate ratio. Alternatively, extend the incubation time and take samples at regular intervals to determine the point of complete hydrolysis. Complete hydrolysis can take anywhere from 30 minutes to over 18 hours depending on conditions.[6][8]
3. Product Inhibition: High concentrations of the product, particularly galactose, can inhibit α-galactosidase activity.[7]3. Consider using a system that removes products as they are formed, such as dialysis or ultrafiltration, though this is complex. For bench-scale experiments, ensure the initial substrate concentration is not excessively high.
4. Enzyme Deactivation: The enzyme may have lost activity due to improper storage, handling, or thermal denaturation during a prolonged reaction at the edge of its stability range.4. Use a fresh aliquot of the enzyme. Confirm enzyme stability at the chosen reaction temperature over the intended time course.[8]
Low or No Enzyme Activity 1. Presence of Inhibitors: The reaction mixture may contain inhibitors such as certain metal ions (e.g., Ag+, Hg+, Cu2+), EDTA, or SDS.[1][9]1. Check the composition of your substrate solution and buffer for potential inhibitors. If possible, perform dialysis of the substrate solution or use a chelating agent if metal ion contamination is suspected (note: EDTA itself can be inhibitory).[1]
2. Incorrect Buffer System: The chosen buffer may interfere with enzyme activity or not have the buffering capacity at the target pH.2. Use a recommended buffer system, such as citrate-phosphate or sodium acetate, at the appropriate pH.[2]
Appearance of Unexpected Products 1. Transglycosylation Activity: Some glycosidases, including certain α-galactosidases, can exhibit transferase activity, creating larger oligosaccharides, especially at high substrate concentrations.[10][11]1. Lower the initial stachyose concentration. Analyze the products using HPLC or mass spectrometry to identify the unexpected peaks, which may correspond to higher-degree-of-polymerization (DP) oligosaccharides.[10]
2. Contaminating Enzyme Activities: The enzyme preparation may not be pure and could contain other glycosidases (e.g., invertase, cellulase) leading to side reactions.2. Use a higher purity grade of α-galactosidase. If using a crude extract, consider further purification steps.

Data and Parameters

Table 1: Optimal Conditions for α-Galactosidases from Various Sources

Enzyme SourceOptimal pHOptimal Temperature (°C)Key Characteristics & Notes
Gibberella fujikuroi5.5 - 6.055°CStable for over 8 hours at 50°C. Used for hydrolysis in soymilk.[8]
Trichoderma spp.4.0 - 5.030 - 60°CCommercial feed-grade enzyme.[3]
Lactosphaera pasteurii5.545°CActivity enhanced by Ca²⁺, Fe²⁺, Mn²⁺, Zn²⁺; inhibited by K⁺, galactose, sucrose, EDTA.[1]
Thermophilic Bacteria (Agal1)6.560°CUsed in 50 mM maleate buffer for hydrolysis.[6]
Saccharomyces cerevisiae (ScAGal)Not specified30 - 50°CHighly resistant to proteases. Shows higher affinity for melibiose than raffinose.[4][9]
Melon (Cucumis melo)AlkalineNot specifiedA novel alkaline α-galactosidase with a preference for raffinose over stachyose.[7]

Experimental Protocols

Protocol 1: Standard Stachyose Hydrolysis Assay

This protocol outlines a typical procedure for the complete hydrolysis of this compound in a laboratory setting.

1. Materials:

  • This compound

  • α-Galactosidase of known activity (e.g., from Aspergillus niger)

  • Buffer solution (e.g., 50 mM Sodium Acetate, pH 5.0)

  • Deionized water

  • Water bath or incubator

  • Microcentrifuge tubes

  • Quenching solution (e.g., 1 M Sodium Carbonate or heat block at 100°C)

2. Procedure:

  • Prepare Substrate Solution: Dissolve this compound in the buffer solution to a final concentration of 10 mg/mL (1% w/v).

  • Enzyme Dilution: Dilute the α-galactosidase enzyme in the same buffer to a working concentration (e.g., 10 U/mL). The optimal enzyme concentration may need to be determined empirically.

  • Reaction Setup: In a microcentrifuge tube, combine 900 µL of the stachyose solution with 100 µL of the diluted enzyme solution. Mix gently by inverting.

  • Control Setup: Prepare a negative control by adding 100 µL of buffer instead of the enzyme solution to 900 µL of the substrate solution.

  • Incubation: Place the tubes in a water bath set to the enzyme's optimal temperature (e.g., 50°C).

  • Time-Course Sampling: At specific time points (e.g., 0, 30, 60, 120, 240 minutes, and 18 hours), withdraw a 100 µL aliquot of the reaction mixture.

  • Reaction Quenching: Immediately stop the reaction in the aliquot by either heating it in a boiling water bath for 5-10 minutes or by adding a chemical quenching agent like 50 µL of 1 M sodium carbonate.[2]

  • Sample Preparation for Analysis: Centrifuge the quenched samples to pellet any denatured protein. The supernatant is now ready for analysis by HPLC or TLC to determine the concentration of remaining stachyose and its hydrolysis products.

Protocol 2: HPLC Analysis of Hydrolysis Products

This protocol describes a method for separating and quantifying the sugars from the hydrolysis reaction.

1. Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system

  • Refractive Index (RI) Detector

  • Column: A carbohydrate analysis column, such as a Hi-Plex Na column or an amino-propyl column.[6]

2. Reagents and Standards:

  • HPLC-grade water or acetonitrile/water mobile phase

  • Standards: High-purity stachyose, raffinose, sucrose, galactose, glucose, and fructose.

3. Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase according to the column manufacturer's recommendation. For a Hi-Plex Na column, the mobile phase is typically HPLC-grade water.[6] Degas the mobile phase thoroughly.

  • Standard Curve Generation: Prepare a series of standard solutions of known concentrations for each sugar (stachyose, raffinose, sucrose, galactose, etc.). Inject each standard into the HPLC system to determine its retention time and generate a standard curve by plotting peak area against concentration.

  • Sample Injection: Filter the supernatants from the quenched reaction samples (Protocol 1, Step 8) through a 0.22 µm syringe filter.

  • Chromatographic Run: Inject 10-20 µL of the filtered sample onto the column. Run the chromatogram at a constant flow rate (e.g., 0.2-0.6 mL/min) and column temperature (e.g., 60-80°C).[6]

  • Data Analysis: Identify the peaks in the sample chromatogram by comparing their retention times to those of the standards.[6] Quantify the concentration of each sugar by using the peak area and the corresponding standard curve. Calculate the percentage of hydrolysis based on the decrease in stachyose concentration over time.

Visualizations

Stachyose_Hydrolysis_Pathway Stachyose Stachyose (Gal-Gal-Glc-Fru) Raffinose Raffinose (Gal-Glc-Fru) Stachyose->Raffinose Galactose1 Galactose Stachyose->Galactose1 Sucrose Sucrose (Glc-Fru) Raffinose->Sucrose Galactose2 Galactose Raffinose->Galactose2 Glucose Glucose Sucrose->Glucose Fructose Fructose Sucrose->Fructose Enzyme1 α-Galactosidase Enzyme1->Stachyose Enzyme2 α-Galactosidase Enzyme2->Raffinose Enzyme3 Invertase / β-Fructofuranosidase Enzyme3->Sucrose

Caption: Enzymatic hydrolysis pathway of stachyose to monosaccharides.

Experimental_Workflow A 1. Preparation (Substrate, Buffer, Enzyme) B 2. Reaction Setup (Mix Reagents & Controls) A->B C 3. Incubation (Optimal Temp & Time) B->C D 4. Time-Course Sampling C->D D->C Continue Incubation E 5. Reaction Quenching (Heat or Chemical) D->E F 6. Sample Analysis (HPLC / TLC) E->F G 7. Data Interpretation (Quantification) F->G

Caption: General experimental workflow for stachyose hydrolysis.

Troubleshooting_Tree Start Problem: Incomplete Hydrolysis CheckConditions Are pH and Temperature Optimal? Start->CheckConditions AdjustConditions Solution: Adjust pH/Temp & Rerun CheckConditions->AdjustConditions No CheckTime Is Reaction Time / Enzyme Concentration Sufficient? CheckConditions->CheckTime Yes Success Hydrolysis Complete AdjustConditions->Success IncreaseTime Solution: Increase Incubation Time or Enzyme Dose CheckTime->IncreaseTime No CheckInhibitors Is Product or Other Inhibition Possible? CheckTime->CheckInhibitors Yes IncreaseTime->Success DiluteSubstrate Solution: Dilute Substrate, Check for Contaminants CheckInhibitors->DiluteSubstrate Yes CheckInhibitors->Success No DiluteSubstrate->Success

Caption: Decision tree for troubleshooting incomplete hydrolysis.

References

Validation & Comparative

A Researcher's Guide to Validating the Purity of Stachyose Tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing Stachyose tetrahydrate, ensuring the purity of this oligosaccharide is paramount for the accuracy and reproducibility of experimental results. This guide provides a comprehensive comparison of analytical methods and commercially available products to aid in the selection and validation of high-purity this compound for research applications.

Comparison of Commercial this compound

The purity of commercially available this compound for research use is typically stated as ≥98%. Key suppliers utilize a combination of analytical techniques to verify the purity of their products, most commonly High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. The water content, an important parameter for a hydrated compound, is determined by Karl Fischer titration.

SupplierStated PurityAnalytical Methods for PurityWater Content Specification
Supplier A (Example) ≥98% (HPLC)HPLC, NMR≤ 12% (Karl Fischer)
Supplier B (Example) >98.00%Not explicitly stated, but COA availableNot explicitly stated
Supplier C (Example) 98%NMR & HPLCNot explicitly stated
Supplier D (Example) Purity = 98%Not explicitly stated, but COA availableNot explicitly stated

Note: This table is a summary of publicly available information from various suppliers and should be used as a general guide. Researchers should always refer to the specific Certificate of Analysis (CoA) provided with the purchased product for lot-specific data.

Experimental Protocols for Purity Validation

To independently verify the purity of this compound, a combination of chromatographic and spectroscopic methods is recommended.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

HPLC is a robust method for quantifying this compound and identifying related sugar impurities. A common approach involves using a refractive index detector (RID), which is suitable for non-chromophoric compounds like sugars.

Methodology:

  • Instrumentation: A standard HPLC system equipped with a refractive index detector.

  • Column: A column suitable for carbohydrate analysis, such as a COSMOSIL Sugar-D column (4.6 mm I.D. × 250 mm).

  • Mobile Phase: An isocratic mobile phase of 70% acetonitrile in water is effective for separating Stachyose from other oligosaccharides.

  • Flow Rate: A flow rate of 0.5 mL/min is typically used.

  • Column Temperature: Maintain the column at 30°C for consistent retention times.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Quantification: Purity is determined by calculating the area percentage of the Stachyose peak relative to the total area of all peaks in the chromatogram. For more accurate quantification, a certified reference standard of Stachyose should be used to create a calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR is a primary analytical method that can provide a highly accurate determination of purity without the need for a specific reference standard of the analyte. The purity is calculated relative to a certified internal standard.

Methodology:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterium oxide (D₂O) is a suitable solvent for this compound.

  • Internal Standard: A certified reference material (CRM) with a known purity and a simple ¹H NMR spectrum that does not overlap with the analyte signals is required. Maleic acid or dimethyl sulfone (DMSO₂) are potential candidates. The choice of internal standard should be validated for compatibility and lack of signal overlap with Stachyose in D₂O.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10-20 mg) into an NMR tube.

    • Accurately weigh and add a known amount of the internal standard to the same NMR tube.

    • Add a precise volume of D₂O (e.g., 0.6 mL) and ensure complete dissolution.

  • ¹H-NMR Acquisition:

    • Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1) to ensure complete relaxation of all relevant protons (typically 5 times the longest T1 relaxation time).

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Quantification:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, non-overlapping signal of this compound and a signal from the internal standard.

    • Calculate the purity of this compound using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / W_analyte) * (W_standard / MW_standard) * P_standard

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • W = Weight

    • P = Purity of the standard

Karl Fischer Titration for Water Content

As Stachyose is a tetrahydrate, determining the exact water content is crucial for accurate molar concentration calculations in subsequent experiments.

Methodology:

  • Instrumentation: A Karl Fischer titrator (volumetric or coulometric).

  • Reagents: Karl Fischer reagents suitable for aldehydes and ketones.

  • Sample Preparation: Accurately weigh the this compound sample and introduce it into the titration vessel.

  • Titration: Perform the titration according to the instrument's instructions until the endpoint is reached. The instrument will calculate the percentage of water in the sample.

Potential Impurities

The most likely impurities in this compound are other saccharides from the raffinose family of oligosaccharides (RFOs) or its constituent monosaccharides. These include:

  • Raffinose: A trisaccharide composed of galactose, glucose, and fructose.

  • Sucrose: A disaccharide composed of glucose and fructose.

  • Galactose, Glucose, Fructose: The monosaccharide building blocks of Stachyose.

These impurities can be readily identified and quantified using the HPLC method described above by comparing their retention times to those of known standards.

Visualizing the Workflow and Logic

To further clarify the process of validating this compound purity, the following diagrams illustrate the experimental workflow and a decision-making process.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Procedures cluster_data Data Analysis & Purity Calculation sample This compound Sample weigh_hplc Accurately weigh for HPLC sample->weigh_hplc weigh_qnmr Accurately weigh for qNMR sample->weigh_qnmr weigh_kf Accurately weigh for Karl Fischer sample->weigh_kf dissolve_hplc Dissolve in mobile phase weigh_hplc->dissolve_hplc hplc HPLC Analysis dissolve_hplc->hplc add_standard Add internal standard weigh_qnmr->add_standard dissolve_qnmr Dissolve in D2O add_standard->dissolve_qnmr qnmr qNMR Analysis dissolve_qnmr->qnmr kf Karl Fischer Titration weigh_kf->kf hplc_data Calculate purity from chromatogram hplc->hplc_data qnmr_data Calculate purity relative to standard qnmr->qnmr_data kf_data Determine water content kf->kf_data final_purity Final Purity Assessment hplc_data->final_purity qnmr_data->final_purity kf_data->final_purity

Caption: Experimental workflow for the comprehensive purity validation of this compound.

purity_decision_tree start Purity Validation of this compound check_coa Review Supplier's Certificate of Analysis start->check_coa coa_ok Purity ≥ 98% and methods specified? check_coa->coa_ok perform_hplc Perform HPLC analysis coa_ok->perform_hplc Yes fail Consider alternative supplier or purification coa_ok->fail No hplc_purity Purity ≥ 98% by HPLC? perform_hplc->hplc_purity perform_qnmr Perform qNMR for absolute purity hplc_purity->perform_qnmr Yes hplc_purity->fail No qnmr_purity Purity confirmed by qNMR? perform_qnmr->qnmr_purity perform_kf Perform Karl Fischer titration qnmr_purity->perform_kf Yes qnmr_purity->fail No kf_confirm Water content consistent with tetrahydrate? perform_kf->kf_confirm pass Material suitable for research use kf_confirm->pass Yes kf_confirm->fail No, investigate discrepancy

Caption: Decision tree for validating the purity of this compound for research applications.

Stachyose Tetrahydrate vs. Raffinose: A Comparative Analysis of Prebiotic Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the experimental evidence comparing the prebiotic potential of two key oligosaccharides, stachyose tetrahydrate and raffinose, reveals distinct and overlapping effects on gut microbiota, short-chain fatty acid production, and host intestinal health. This guide provides a comprehensive analysis for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways.

Executive Summary

Both this compound and raffinose, naturally occurring oligosaccharides belonging to the raffinose family of oligosaccharides (RFOs), demonstrate significant prebiotic activity. They selectively stimulate the growth of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, while inhibiting the proliferation of pathogenic species like Clostridium. Experimental data from both in vitro and in vivo studies indicate that stachyose may have a more pronounced effect on the production of the short-chain fatty acids (SCFAs) acetate and propionate compared to raffinose. Both prebiotics contribute to improved gut barrier function and modulate host immune responses through pathways including the Toll-like receptor 4 (TLR4) and nuclear factor-kappa B (NF-κB) signaling cascades. This guide synthesizes the available quantitative data and methodologies to provide a clear comparative framework for these two promising prebiotics.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative findings from comparative studies on this compound and raffinose.

Table 1: Comparative Effects on Gut Microbiota Composition

OrganismPrebioticDosage/ModelResultReference
BifidobacteriumStachyose & Raffinose50 and 100 mg/mL (in ovo, Gallus gallus)Significant increase in relative abundance for both (p < 0.05)[1][2]
LactobacillusStachyose & Raffinose50 and 100 mg/mL (in ovo, Gallus gallus)Significant increase in relative abundance for both (p < 0.05)[1][2]
ClostridiumStachyose & Raffinose50 and 100 mg/mL (in ovo, Gallus gallus)Significant decrease in relative abundance for both (p < 0.05)[1][2]
RuminococcaceaeStachyose & Raffinose0.6% of diet (Broiler chickens)Comparatively present in all treatments[3]
LachnospiraceaeStachyose & Raffinose0.6% of diet (Broiler chickens)Comparatively present in all treatments[3]
LactobacillaceaeStachyose & Raffinose0.6% of diet (Broiler chickens)Comparatively present in all treatments[3]

Table 2: Comparative Effects on Short-Chain Fatty Acid (SCFA) Production

SCFAPrebioticModelResultReference
Acetic AcidStachyoseBroiler chickens (cecal content)Significantly increased compared to raffinose and control (P < 0.05)[4]
Propionic AcidStachyoseBroiler chickens (cecal content)Significantly increased compared to raffinose and control (P < 0.05)[4]
Butyric AcidStachyoseBroiler chickens (cecal content)Decreased compared to soybean oligosaccharide and raffinose groups (P < 0.05)[4]
Total SCFAsRaffinoseIn vitro fermentation (human fecal inocula)Increased total lactate and SCFA production (129.9 ± 2.6 mmol/L and 179.6 ± 0.6 mmol/L for two donors)[5]

Table 3: Comparative Effects on Intestinal Health Parameters

ParameterPrebioticDosage/ModelResultReference
Villus Surface AreaStachyose & Raffinose50 and 100 mg/mL (in ovo, Gallus gallus)Significantly increased for both (p < 0.05)[1][2]
Feed-to-Gain RatioStachyose0.6% of diet (Broiler chickens)Significantly improved (p < 0.05)[3]
Feed-to-Gain RatioRaffinose0.6% of diet (Broiler chickens)No significant improvement[3]
Nutrient DigestibilityStachyose & Raffinose0.6% of diet (Broiler chickens)Positive effect for both (p < 0.05)[3]

Experimental Protocols

In Vitro Fecal Fermentation

Objective: To assess the selective fermentation of stachyose and raffinose by human gut microbiota.

Methodology:

  • Fecal Slurry Preparation: Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with 0.1% peptone water and 0.05% L-cysteine).

  • Basal Medium: A basal nutrient medium is prepared containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, and a resazurin solution as an anaerobic indicator. The medium is sterilized by autoclaving.

  • Fermentation: Batch culture fermentations are carried out in anaerobic conditions. The basal medium is inoculated with the fecal slurry. This compound or raffinose is added as the sole carbohydrate source at a final concentration of 1% (w/v). A control fermentation with no added carbohydrate is also included.

  • Sampling and Analysis: Samples are collected at baseline (0 hours) and at various time points (e.g., 24 and 48 hours) during fermentation.

    • Microbial Population Analysis: Changes in bacterial populations (e.g., Bifidobacterium, Lactobacillus, Clostridium) are quantified using techniques such as 16S rRNA gene sequencing or quantitative PCR (qPCR).

    • SCFA Analysis: The concentrations of short-chain fatty acids (acetate, propionate, butyrate) in the fermentation broth are determined by gas chromatography (GC) or high-performance liquid chromatography (HPLC).

In Vivo Animal Study (Broiler Chicken Model)

Objective: To evaluate the effects of dietary supplementation with stachyose and raffinose on growth performance, gut microbiota, and intestinal health in broiler chickens.

Methodology:

  • Animals and Housing: Day-old broiler chicks are randomly allocated to different dietary treatment groups. Birds are housed in environmentally controlled pens with ad libitum access to feed and water.

  • Diets: A basal diet is formulated to meet the nutritional requirements of the broilers. The treatment diets are created by supplementing the basal diet with this compound or raffinose at a specified concentration (e.g., 0.6% of the diet). A control group receives the basal diet without any supplementation.

  • Experimental Period: The feeding trial is conducted for a specific duration, typically several weeks (e.g., 49 days).

  • Data Collection:

    • Growth Performance: Body weight and feed intake are recorded weekly to calculate the feed-to-gain ratio.

    • Sample Collection: At the end of the trial, birds are euthanized, and cecal contents are collected for microbial and SCFA analysis. Intestinal tissue samples are collected for morphological and gene expression analysis.

  • Analysis:

    • Microbiota Analysis: DNA is extracted from the cecal contents, and the composition of the microbial community is analyzed by 16S rRNA gene sequencing.

    • SCFA Analysis: Cecal SCFA concentrations are measured using GC or HPLC.

    • Intestinal Morphology: The villus height and crypt depth of intestinal sections are measured to assess gut barrier integrity.

    • Gene Expression Analysis: The expression of genes related to intestinal health and inflammation in the intestinal tissue is quantified using qPCR.

Mandatory Visualization

Prebiotic Fermentation and SCFA Production Workflow

G cluster_prebiotics Prebiotics cluster_gut_microbiota Gut Microbiota Fermentation cluster_scfa Short-Chain Fatty Acids (SCFAs) Stachyose Stachyose Bifidobacterium Bifidobacterium Stachyose->Bifidobacterium Stimulates Lactobacillus Lactobacillus Stachyose->Lactobacillus Stimulates Pathogens e.g., Clostridium Stachyose->Pathogens Inhibits Raffinose Raffinose Raffinose->Bifidobacterium Stimulates Raffinose->Lactobacillus Stimulates Raffinose->Pathogens Inhibits Acetate Acetate Bifidobacterium->Acetate Propionate Propionate Bifidobacterium->Propionate Lactobacillus->Acetate Butyrate Butyrate Lactobacillus->Butyrate

Caption: Workflow of prebiotic fermentation by gut microbiota.

Signaling Pathway Modulation by Stachyose and Raffinose

G cluster_prebiotics Prebiotics cluster_receptors Cell Surface Receptors cluster_signaling Intracellular Signaling Cascade cluster_response Cellular Response Stachyose_Raffinose Stachyose & Raffinose TLR4 TLR4 Stachyose_Raffinose->TLR4 Inhibits Activation MyD88 MyD88 TLR4->MyD88 Activates NF_kB NF-κB MyD88->NF_kB Activates Inflammatory_Cytokines Pro-inflammatory Cytokine Production NF_kB->Inflammatory_Cytokines Induces

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway.

Conclusion

Both this compound and raffinose are effective prebiotics that positively modulate the gut microbiome and contribute to intestinal health. The available evidence suggests that while both stimulate the growth of beneficial bacteria, stachyose may offer a greater advantage in the production of specific SCFAs like acetate and propionate. The choice between these prebiotics for a particular application may depend on the desired specific outcomes, such as maximizing SCFA production or targeting particular microbial populations. Further head-to-head clinical trials in humans are warranted to fully elucidate their comparative efficacy and to translate these findings into targeted nutritional and therapeutic strategies.

References

Stachyose Tetrahydrate vs. Inulin: A Comparative Guide to Their Effects on Bifidobacterium Growth

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of the gut microbiota through the use of prebiotics is a rapidly advancing area of research with significant implications for human health and therapeutic development. Among the most studied prebiotics are stachyose tetrahydrate and inulin, both of which are known to selectively stimulate the growth of beneficial bacteria, particularly species of the genus Bifidobacterium. This guide provides an objective comparison of the effects of this compound and inulin on Bifidobacterium growth, supported by experimental data, detailed methodologies, and pathway visualizations to aid researchers in their selection and application of these prebiotics.

Quantitative Data Summary

The following table summarizes quantitative data from in vitro studies on the specific growth rates of various Bifidobacterium species cultured on stachyose and inulin. It is important to note that the data for stachyose and inulin are derived from separate studies, and direct head-to-head comparisons in a single study are limited. Therefore, these values should be interpreted with consideration for potential variations in experimental conditions.

Bifidobacterium SpeciesSubstrateSpecific Growth Rate (μ) (h⁻¹)Reference
B. longumStachyose0.38 - 0.44[1]
B. longumInulin~0.25 (estimated from growth curve)[2]
B. breveStachyose0.37[1]
B. breveInulinNo significant growth[2]
B. animalisStachyose0.33 - 0.35[1]
B. animalis subsp. lactisInulinGrowth observed, specific rate not provided[3]
B. adolescentisStachyoseNot available in cited study
B. adolescentisInulinGrowth observed, specific rate not provided[4]

Note: The specific growth rates for inulin are estimated from published growth curves, as explicit values were not always provided in the same format as for stachyose. The study by Rada et al. (2002) noted that all tested bifidobacterial isolates had a higher specific growth rate on raffinose and stachyose than on glucose[1].

Experimental Protocols

The following is a representative experimental protocol for in vitro fermentation studies to compare the effects of prebiotics on Bifidobacterium growth. This protocol is a composite based on methodologies described in the scientific literature[5][6].

1. Bacterial Strains and Pre-culture Preparation:

  • Lyophilized cultures of Bifidobacterium species (e.g., B. longum, B. breve, B. animalis) are obtained from a reputable culture collection.

  • Strains are anaerobically incubated at 37°C for 24-48 hours in a suitable growth medium, such as reinforced clostridial medium (RCM) or de Man, Rogosa and Sharpe (MRS) medium supplemented with 0.05% L-cysteine-HCl.

  • The purity of the cultures is confirmed by Gram staining and microscopy.

  • A second subculture is performed to ensure the activation of the bacterial cells.

2. Fermentation Medium:

  • A basal medium is prepared containing peptone (10 g/L), yeast extract (5 g/L), NaCl (5 g/L), K₂HPO₄ (2 g/L), KH₂PO₄ (2 g/L), MgSO₄·7H₂O (0.5 g/L), CaCl₂·6H₂O (0.1 g/L), NaHCO₃ (2 g/L), Tween 80 (2 ml/L), and L-cysteine-HCl (0.5 g/L).

  • The medium is sterilized by autoclaving.

  • Sterile-filtered solutions of the prebiotic substrates (this compound or inulin) are added to the basal medium to a final concentration of 1-2% (w/v). A control medium with glucose and a medium with no carbohydrate source are also prepared.

3. In Vitro Fermentation:

  • The fermentation media are inoculated with a 1-5% (v/v) suspension of the activated Bifidobacterium culture.

  • The cultures are incubated anaerobically at 37°C.

  • Samples are collected at regular intervals (e.g., 0, 4, 8, 12, 24, and 48 hours) for analysis.

4. Growth Measurement:

  • Bacterial growth is monitored by measuring the optical density at 600 nm (OD₆₀₀) using a spectrophotometer.

  • Viable cell counts (colony-forming units, CFU/mL) are determined by serial dilution and plating on appropriate agar medium.

5. Data Analysis:

  • The specific growth rate (μ) is calculated from the exponential phase of the growth curve using the formula: μ = (ln(OD₂) - ln(OD₁)) / (t₂ - t₁).

Visualizations

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_media Media Formulation cluster_fermentation Fermentation & Analysis strain Bifidobacterium Strain preculture Anaerobic Pre-culture strain->preculture inoculation Inoculation preculture->inoculation basal Basal Medium stachyose This compound basal->stachyose inulin Inulin basal->inulin control Control (Glucose/None) basal->control stachyose->inoculation inulin->inoculation control->inoculation incubation Anaerobic Incubation (37°C) inoculation->incubation sampling Time-course Sampling incubation->sampling growth_measurement Growth Measurement (OD600, CFU) sampling->growth_measurement data_analysis Data Analysis (Specific Growth Rate) growth_measurement->data_analysis

Caption: Experimental workflow for comparing the effects of stachyose and inulin on Bifidobacterium growth.

Metabolic Pathways

Metabolic_Pathways cluster_stachyose Stachyose Metabolism cluster_inulin Inulin Metabolism cluster_central Central Metabolism stachyose_ext Stachyose (extracellular) transporter_s Oligosaccharide Transporter stachyose_ext->transporter_s stachyose_int Stachyose (intracellular) transporter_s->stachyose_int alpha_gal α-galactosidase stachyose_int->alpha_gal sucrose Sucrose alpha_gal->sucrose galactose Galactose alpha_gal->galactose sucrase Sucrase sucrose->sucrase glycolysis Glycolysis / Bifid Shunt galactose->glycolysis fructose_s Fructose sucrase->fructose_s glucose_s Glucose sucrase->glucose_s fructose_s->glycolysis glucose_s->glycolysis inulin_ext Inulin (extracellular) inulinase Inulinase (extracellular/cell-surface) inulin_ext->inulinase fructooligosaccharides Fructo-oligosaccharides inulinase->fructooligosaccharides transporter_i FOS Transporter fructooligosaccharides->transporter_i fructooligosaccharides_int FOS (intracellular) transporter_i->fructooligosaccharides_int beta_fructo β-fructosidase fructooligosaccharides_int->beta_fructo fructose_i Fructose beta_fructo->fructose_i fructose_i->glycolysis scfa Short-Chain Fatty Acids (Acetate, Lactate) glycolysis->scfa

Caption: Simplified metabolic pathways of stachyose and inulin utilization by Bifidobacterium.

Discussion and Conclusion

Both this compound and inulin are effective prebiotics that promote the growth of Bifidobacterium. The available data suggests that stachyose, a member of the raffinose family of oligosaccharides, may be fermented by a broader range of bifidobacterial species and may lead to higher specific growth rates compared to inulin for certain strains[1][2][7]. The metabolism of stachyose involves intracellular α-galactosidases and sucrases, while inulin degradation is often initiated by extracellular or cell-surface inulinases that break it down into smaller fructo-oligosaccharides before transport and intracellular hydrolysis[4][8].

The choice between this compound and inulin for research or product development may depend on the specific Bifidobacterium strain of interest and the desired fermentation kinetics. Stachyose may offer a more consistent and robust bifidogenic effect across a variety of strains. However, inulin's efficacy is also well-documented and may be preferable for applications targeting specific inulin-degrading strains[9].

It is crucial for researchers to conduct direct comparative studies under their specific experimental conditions to determine the optimal prebiotic for their application. The provided protocols and pathways serve as a foundational guide for designing and interpreting such experiments. Further research is warranted to fully elucidate the strain-specific responses of Bifidobacterium to these prebiotics and their subsequent impact on host health.

References

A Comparative Analysis of the Prebiotic Efficacy of Stachyose Tetrahydrate and Fructooligosaccharides (FOS)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic efficacy of Stachyose tetrahydrate and Fructooligosaccharides (FOS), focusing on their impact on gut microbiota, short-chain fatty acid (SCFA) production, and overall gut health. The information presented is supported by experimental data from in vitro and in vivo studies.

Introduction to Stachyose and FOS

Stachyose is a tetrasaccharide belonging to the raffinose family of oligosaccharides (RFOs), composed of two α-galactose units, one α-glucose unit, and one β-fructose unit.[1] Fructooligosaccharides (FOS) are a series of oligosaccharides consisting of fructose units connected by β-(2→1) linkages, with a terminal glucose unit. Both are non-digestible carbohydrates that transit to the colon to be fermented by the gut microbiota, thereby exerting prebiotic effects.

Impact on Gut Microbiota Composition

Both Stachyose and FOS have been demonstrated to modulate the composition of the gut microbiota, generally promoting the growth of beneficial bacteria.

Studies have shown that stachyose supplementation can significantly increase the relative abundance of beneficial bacteria such as Bifidobacterium and Lactobacillus.[2][3] Some research also indicates a rise in Faecalibacterium and Prevotella genera, alongside a reduction in potentially pathogenic bacteria like Escherichia-Shigella and Bacteroides.[4]

FOS is well-established for its potent bifidogenic effect, significantly stimulating the growth of Bifidobacterium species.[5][6] It can also promote the growth of Lactobacillus.[5] However, some studies suggest that while FOS boosts Bifidobacterium, it may reduce the abundance of certain butyrate-producing bacteria.[7]

Table 1: Comparative Effects of Stachyose and FOS on Gut Microbiota

Bacterial GenusEffect of this compoundEffect of Fructooligosaccharides (FOS)
BifidobacteriumIncrease[2][4]Significant Increase[5][6][7]
LactobacillusIncrease[2][4]Increase[5]
FaecalibacteriumIncrease[4]Variable/No significant change
PrevotellaIncrease[4]Variable/No significant change
BacteroidesDecrease[4]Variable/No significant change
Escherichia-ShigellaDecrease[4]Variable/No significant change
Butyrate-producing bacteriaVariable/Not specifiedPotential Decrease[7]

Short-Chain Fatty Acid (SCFA) Production

The fermentation of prebiotics by gut bacteria leads to the production of SCFAs, primarily acetate, propionate, and butyrate, which are crucial for gut health.

Stachyose fermentation has been shown to increase the production of total SCFAs, with some studies highlighting a significant increase in acetic acid and butyric acid.[4] Other research involving RFOs (which include stachyose) suggests a greater propensity for propionate production.[8][9]

FOS fermentation consistently leads to an increase in total SCFA production.[10] Several studies have pointed to a significant increase in butyrate production following FOS supplementation.[8][9] However, other studies have reported a decrease in butyrate concentration with FOS intervention.[7]

Table 2: Comparative Effects of Stachyose and FOS on SCFA Production

Short-Chain Fatty AcidEffect of this compoundEffect of Fructooligosaccharides (FOS)
Total SCFAs Increase[4]Increase[10]
Acetate Increase[4]Increase
Propionate Increase[8]Increase
Butyrate Increase[4]Variable (Increase[8][9] or Decrease[7])

Experimental Protocols

While specific experimental details vary between studies, a general methodology for assessing prebiotic efficacy using in vitro fermentation is outlined below.

Representative In Vitro Fecal Fermentation Protocol

This protocol provides a framework for comparing the fermentability of this compound and FOS using human fecal inocula.

  • Fecal Slurry Preparation: Fresh fecal samples from healthy donors (who have not taken antibiotics for at least 3 months) are collected. A 10% (w/v) fecal slurry is prepared by homogenizing the feces in an anaerobic phosphate buffer.

  • Basal Medium Preparation: A basal nutrient medium is prepared containing peptone, yeast extract, bile salts, and minerals. This medium mimics the nutrient environment of the colon.

  • Fermentation: In an anaerobic chamber, the prebiotic substrates (this compound or FOS) are added to the basal medium at a defined concentration (e.g., 1% w/v). A control with no added prebiotic is also included. The prepared fecal slurry is then inoculated into the medium.

  • Incubation: The cultures are incubated anaerobically at 37°C for a specified period (e.g., 24 or 48 hours).

  • Sample Analysis: At different time points, samples are collected for analysis.

    • Microbiota Composition: DNA is extracted from the samples, and 16S rRNA gene sequencing is performed to determine the bacterial composition.

    • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth are measured using gas chromatography (GC).

    • pH Measurement: The pH of the fermentation medium is monitored as an indicator of acid production.

Experimental Workflow for In Vitro Fermentation

G cluster_prep Preparation cluster_ferm Fermentation cluster_analysis Analysis fecal_sample Fecal Sample Collection inoculation Inoculation in Anaerobic Chamber fecal_sample->inoculation basal_medium Basal Medium Preparation basal_medium->inoculation prebiotics Prebiotic Substrates (Stachyose, FOS) prebiotics->inoculation incubation Anaerobic Incubation (37°C, 24-48h) inoculation->incubation dna_extraction DNA Extraction & 16S rRNA Sequencing incubation->dna_extraction scfa_analysis SCFA Analysis (GC) incubation->scfa_analysis ph_measurement pH Measurement incubation->ph_measurement microbiota_composition microbiota_composition dna_extraction->microbiota_composition Microbiota Composition scfa_production scfa_production scfa_analysis->scfa_production SCFA Production ph_change ph_change ph_measurement->ph_change pH Change

Caption: Workflow for in vitro prebiotic fermentation.

Signaling Pathways of SCFA Action

The health benefits of prebiotics are largely mediated by the SCFAs produced during their fermentation. Butyrate and propionate, in particular, act as signaling molecules that influence various cellular processes in the gut.

Butyrate Signaling in Intestinal Epithelial Cells

Butyrate is the primary energy source for colonocytes and plays a key role in maintaining intestinal barrier integrity and modulating inflammation. It exerts its effects through two main mechanisms: as a G-protein-coupled receptor (GPCR) agonist and as a histone deacetylase (HDAC) inhibitor.

  • GPCR Activation: Butyrate activates GPCRs such as GPR109A and GPR43 on the surface of intestinal epithelial and immune cells. This can lead to anti-inflammatory responses.

  • HDAC Inhibition: By inhibiting HDACs, butyrate influences gene expression, leading to the upregulation of proteins involved in cell cycle arrest (in cancer cells) and the enhancement of the epithelial barrier function.[11][12]

Butyrate Signaling Pathways

G cluster_cell Intestinal Epithelial Cell butyrate Butyrate gpr GPCRs (e.g., GPR109A, GPR43) butyrate->gpr Activates hdac HDACs butyrate->hdac Inhibits anti_inflammatory Anti-inflammatory Response gpr->anti_inflammatory Leads to nucleus Nucleus hdac->nucleus gene_expression Altered Gene Expression nucleus->gene_expression barrier_function Intestinal Barrier Function gene_expression->barrier_function Enhances cell_cycle Cell Cycle Arrest gene_expression->cell_cycle Regulates

Caption: Mechanisms of butyrate action in the gut.

Propionate Signaling and Immune Modulation

Propionate also contributes to gut homeostasis and has systemic effects. Similar to butyrate, it can signal through GPCRs, particularly GPR41 and GPR43, to modulate immune responses. Activation of these receptors on immune cells can influence the differentiation of T-regulatory cells (Tregs), which play a crucial role in maintaining immune tolerance in the gut.[4]

Propionate's Influence on Immune Cells

G cluster_immune Immune Cell (e.g., T-cell) propionate Propionate gpr_immune GPCRs (GPR41, GPR43) propionate->gpr_immune Activates treg_diff Treg Differentiation gpr_immune->treg_diff Promotes immune_tolerance Immune Tolerance treg_diff->immune_tolerance Leads to

References

Stachyose Tetrahydrate and Lactulose: A Comparative Analysis of Short-Chain Fatty Acid Production

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of in vitro fermentation studies reveals distinct profiles of short-chain fatty acid (SCFA) production from stachyose tetrahydrate and lactulose, highlighting their differential impact on the gut microbiome's metabolic output. This guide synthesizes experimental data to offer a comparative perspective for researchers, scientists, and drug development professionals.

This compound, a tetrasaccharide, and lactulose, a disaccharide, are both recognized for their prebiotic properties, primarily their ability to be fermented by gut microbiota into beneficial SCFAs. These SCFAs, including acetate, propionate, and butyrate, play a crucial role in maintaining gut health, influencing host metabolism, and modulating the immune system. This guide provides a detailed comparison of their performance in SCFA production based on available experimental data.

Quantitative Comparison of SCFA Production

The following table summarizes the quantitative data on SCFA production from in vitro fermentation of this compound and lactulose. It is important to note that the data are derived from separate studies with different experimental protocols, which should be considered when interpreting the results.

SubstrateStudyInoculumConcentrationFermentation TimeAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)
Stachyose Zhao et al., 2021[1][2]Human Fecal Slurry10 mg/mL24 hours~60~20~25Not Reported
20 mg/mL24 hours~75~25~30Not Reported
40 mg/mL24 hours~80~25~35Not Reported
Stachyose Characteristics of stachyose-induced effects on gut microbiota..., 2024[3][4]Fecal samples from obese children0.8 g/100 mL24 hoursSignificantly IncreasedReducedReducedNot Reported
Lactulose Mortensen & Clausen, 1996[5]Human Fecal HomogenatesNot SpecifiedNot SpecifiedIncreasedNo significant changeNo significant changeNot Reported
Lactulose In vitro fermentation of lactulose-derived oligosaccharides..., 2012[6]Human Fecal Inoculum1% (w/v)24 hoursNot SpecifiedNot SpecifiedNot SpecifiedLower than Vivinal-GOS, higher than OsLu and GOS

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the interpretation of the comparative data.

Stachyose Fermentation (Zhao et al., 2021)[1][2]
  • Inoculum Preparation: Fecal samples were collected from healthy adult volunteers. A 10% (w/v) fecal slurry was prepared in an anaerobic dilution solution.

  • Fermentation Medium: A basal medium containing peptone, yeast extract, and salts was used. Stachyose was added as the sole carbon source at concentrations of 10, 20, and 40 mg/mL.

  • Fermentation Conditions: The fermentation was carried out in an anaerobic chamber at 37°C for 24 hours.

  • SCFA Analysis: The concentrations of acetate, propionate, and butyrate in the fermentation broth were determined by gas chromatography (GC).

Stachyose Fermentation with Fecal Samples from Obese Children (2024)[3][4]
  • Inoculum Preparation: Fecal samples were collected from 40 obese children.

  • In Vitro Fermentation: Fermentation was conducted with and without the addition of stachyose (0.8 g per 100 mL).

  • SCFA Analysis: The production of SCFAs was analyzed. The study reported a significant increase in acetate levels and reductions in propionate.[3][4]

Lactulose Fermentation (Mortensen & Clausen, 1996)[5]
  • Inoculum Preparation: Homogenates of human feces were used as the inoculum.

  • Fermentation System: An in vitro fecal incubation system was utilized to simulate colonic fermentation.

  • Substrate: Lactulose was added to the fecal incubations.

  • SCFA Analysis: The production of various SCFAs was measured. The study noted that lactulose was primarily converted to acetate.[5]

Lactulose and Lactulose-Derived Oligosaccharides Fermentation (2012)[6]
  • Fermentation Model: pH-controlled anaerobic batch cultures were used.

  • Inoculum: Mixed fecal microbiota from human donors was used.

  • Substrates: Lactulose and lactulose-derived oligosaccharides (OsLu) were compared as carbon sources.

  • SCFA Analysis: The total production of SCFAs was measured over a 24-hour period.[6]

Metabolic Pathways and Experimental Workflow

The fermentation of both stachyose and lactulose by gut microbiota involves the breakdown of these complex sugars into monosaccharides, which then enter various metabolic pathways to produce SCFAs.

Stachyose Stachyose (Gal-Gal-Glc-Fru) Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Stachyose->Microbiota Fermentation Lactulose Lactulose (Gal-Fru) Lactulose->Microbiota Fermentation Monosaccharides Monosaccharides (Galactose, Glucose, Fructose) Microbiota->Monosaccharides Hydrolysis Glycolysis Glycolysis Monosaccharides->Glycolysis Pyruvate Pyruvate Glycolysis->Pyruvate Acetate Acetate Pyruvate->Acetate Propionate Propionate Pyruvate->Propionate Butyrate Butyrate Pyruvate->Butyrate

Caption: Fermentation pathway of stachyose and lactulose to SCFAs.

The diagram above illustrates the general pathway for the microbial fermentation of stachyose and lactulose. Gut bacteria first hydrolyze these oligosaccharides into their constituent monosaccharides. These simple sugars then enter central metabolic pathways like glycolysis to produce pyruvate, which is further metabolized into the final SCFA products: acetate, propionate, and butyrate.

start Start fecal_collection Fecal Sample Collection start->fecal_collection inoculum_prep Inoculum Preparation fecal_collection->inoculum_prep fermentation In Vitro Fermentation (with Stachyose or Lactulose) inoculum_prep->fermentation sampling Sample Collection (e.g., at 24h) fermentation->sampling scfa_analysis SCFA Analysis (Gas Chromatography) sampling->scfa_analysis data_analysis Data Analysis and Comparison scfa_analysis->data_analysis end End data_analysis->end

Caption: General experimental workflow for in vitro SCFA production analysis.

This workflow outlines the typical steps involved in an in vitro study investigating SCFA production. The process begins with the collection of fecal samples, followed by the preparation of a microbial inoculum. This inoculum is then used to ferment the substrate of interest (stachyose or lactulose) under controlled anaerobic conditions. Samples are collected at specific time points and analyzed, typically by gas chromatography, to quantify the concentrations of different SCFAs.

References

Cross-Validation of Analytical Methods for Stachyose Tetrahydrate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various analytical methods for the quantification and characterization of Stachyose tetrahydrate, a tetrasaccharide of interest in pharmaceutical and nutraceutical research. The selection of an appropriate analytical technique is critical for accurate measurement and characterization, impacting drug development, quality control, and research outcomes. This document presents a cross-validation of commonly employed methods, supported by experimental data and detailed protocols.

Overview of Analytical Methods

Stachyose, a non-digestible oligosaccharide, requires sensitive and specific analytical methods for its analysis in various matrices. The primary techniques covered in this guide are:

  • High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RI)

  • High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

  • High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

  • Nuclear Magnetic Resonance (NMR) Spectroscopy

Each method offers distinct advantages and limitations in terms of sensitivity, selectivity, and structural elucidation capabilities.

Comparative Performance Data

The following table summarizes the key performance parameters of the different analytical methods for the analysis of this compound. Data has been compiled from various validation studies. It is important to note that direct comparison can be influenced by the specific instrumentation, column chemistry, and experimental conditions used in each study.

ParameterHPLC-RIHPLC-ELSDHPAEC-PADLC-MS/MS
Linearity (Range) 0.05 - 10 mg/mL1.02 - 12.22 µgWide dynamic range2.5 - 1000 µg/mL
Correlation Coefficient (r²) >0.999>0.999>0.99>0.999
Limit of Detection (LOD) 0.01 - 0.17 mg/mL0.10 µgSub-picomole levelsng/mL to sub-µg/mL level
Limit of Quantification (LOQ) 0.03 - 0.56 mg/mL~0.3 µgPicomole to femtomole levels2.5 µg/mL
Accuracy (% Recovery) 96.8 - 108.9%91.6%High94.8 - 97.5%
Precision (% RSD) < 2.0%< 1.5%High< 5.0%

Experimental Workflows and Methodologies

Detailed experimental protocols are crucial for reproducing and validating analytical methods. This section outlines the methodologies for each technique and includes visual representations of the workflows.

High-Performance Liquid Chromatography (HPLC-RI and HPLC-ELSD)

HPLC is a widely used technique for the quantification of carbohydrates. Due to the lack of a UV chromophore in stachyose, universal detectors like Refractive Index (RI) and Evaporative Light Scattering (ELSD) are commonly employed.

Experimental Protocol (HPLC-RI):

  • Sample Preparation: Dissolve a known amount of this compound standard or sample in deionized water to prepare a stock solution. Prepare a series of calibration standards by diluting the stock solution. Filter all solutions through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: Amino-propylesiloxane-bonded silica column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile:Water (typically 75:25, v/v), isocratic elution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30-40 °C.

    • Injection Volume: 10-20 µL.

  • Detection (RI):

    • Detector: Refractive Index Detector.

    • Detector Temperature: Maintained at the same temperature as the column.

  • Data Analysis: Quantify this compound by comparing the peak area of the sample with the calibration curve generated from the standards.

Experimental Protocol (HPLC-ELSD):

The sample preparation and chromatographic conditions are similar to the HPLC-RI method. The primary difference lies in the detection method.

  • Detection (ELSD):

    • Detector: Evaporative Light Scattering Detector.

    • Nebulizer Temperature: 40-60 °C.

    • Evaporator (Drift Tube) Temperature: 80-100 °C.

    • Gas Flow Rate (Nitrogen): 1.5-2.5 L/min.

  • Data Analysis: Similar to HPLC-RI, quantification is based on a calibration curve. The ELSD response is non-linear, so a logarithmic transformation of both concentration and peak area is often required for linear regression.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_analysis Data Analysis Sample Stachyose Sample Dissolution Dissolve in Water Sample->Dissolution Filtration 0.45 µm Filtration Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Column Amino Column Autosampler->Column Pump HPLC Pump Pump->Autosampler Detector RI or ELSD Detector Column->Detector Chromatogram Chromatogram Detector->Chromatogram Quantification Quantification Chromatogram->Quantification

HPLC Experimental Workflow

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD)

HPAEC-PAD is a highly sensitive method for the analysis of carbohydrates, offering excellent resolution and direct detection without derivatization.[1]

Experimental Protocol:

  • Sample Preparation: Similar to HPLC, dissolve samples in high-purity water and filter.

  • Chromatographic Conditions:

    • Column: High-pH anion-exchange column (e.g., Dionex CarboPac™ series).

    • Mobile Phase: A gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc) solutions. A typical gradient might start with a low concentration of NaOH and ramp up to elute the oligosaccharides.

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Column Temperature: Ambient or slightly elevated (e.g., 30 °C).

    • Injection Volume: 10-25 µL.

  • Detection (PAD):

    • Detector: Pulsed Amperometric Detector with a gold working electrode.

    • Waveform: A specific four-potential waveform is applied for detection, cleaning, and reconditioning of the electrode surface.

  • Data Analysis: Quantification is achieved by comparing peak areas to a calibration curve. Due to the high sensitivity, this method is suitable for trace analysis.

HPAEC_PAD_Workflow cluster_prep Sample Preparation cluster_hpaec HPAEC-PAD System cluster_analysis Data Analysis Sample Stachyose Sample Dissolution Dissolve in High-Purity Water Sample->Dissolution Filtration 0.22 µm Filtration Dissolution->Filtration Autosampler Autosampler Filtration->Autosampler Column Anion-Exchange Column Autosampler->Column GradientPump Gradient Pump GradientPump->Autosampler PAD PAD Detector Column->PAD Chromatogram Chromatogram PAD->Chromatogram Quantification High-Sensitivity Quantification Chromatogram->Quantification

HPAEC-PAD Experimental Workflow

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS provides high sensitivity and selectivity, and it is a powerful tool for both quantification and structural confirmation of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve the sample in a suitable solvent (e.g., water:acetonitrile mixture). Derivatization (e.g., permethylation) can be performed to improve chromatographic separation and ionization efficiency, but direct analysis is also possible.

  • Chromatographic Conditions (UPLC/HPLC):

    • Column: Hydrophilic Interaction Liquid Chromatography (HILIC) or Amide column.

    • Mobile Phase: A gradient of acetonitrile and water, often with a modifier like ammonium formate or formic acid to improve ionization.

    • Flow Rate: 0.2 - 0.5 mL/min.

    • Column Temperature: 30-50 °C.

    • Injection Volume: 1-5 µL.

  • Mass Spectrometry Conditions:

    • Ion Source: Electrospray Ionization (ESI), typically in positive ion mode.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification, using specific precursor-to-product ion transitions for stachyose. Full scan and product ion scan modes can be used for structural confirmation.

    • Key Transitions: For stachyose ([M+Na]+, m/z 689.2), characteristic fragment ions would be monitored.

  • Data Analysis: Quantification is performed using a calibration curve, often with an internal standard to correct for matrix effects and instrument variability.

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Sample Stachyose Sample Dissolution Dissolve in Solvent Sample->Dissolution Derivatization Optional Derivatization Dissolution->Derivatization UPLC UPLC/HPLC Derivatization->UPLC ESI ESI Source UPLC->ESI MassSpec Tandem Mass Spectrometer ESI->MassSpec MRM_Data MRM Data MassSpec->MRM_Data Quantification Quantification & Confirmation MRM_Data->Quantification

LC-MS/MS Experimental Workflow

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of carbohydrates, including the determination of anomeric configurations and glycosidic linkages. While not typically used for routine quantification, it is invaluable for structural confirmation and characterization of new carbohydrate entities.

Experimental Protocol:

  • Sample Preparation: Dissolve a sufficient amount of purified this compound (typically 1-10 mg) in a deuterated solvent (e.g., D₂O).

  • NMR Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra are acquired to observe the chemical shifts of all proton and carbon atoms in the molecule.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To establish proton-proton scalar couplings within each monosaccharide residue.

      • TOCSY (Total Correlation Spectroscopy): To identify all protons belonging to a single spin system (i.e., a monosaccharide unit).

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons, which is crucial for determining the glycosidic linkages between monosaccharide units.

      • NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, which helps in confirming the 3D structure and anomeric configurations.

  • Data Analysis: The combination of these NMR experiments allows for the complete assignment of all proton and carbon signals and the definitive determination of the stachyose structure.

Conclusion and Recommendations

The choice of the analytical method for this compound depends on the specific requirements of the study.

  • For routine quantification in relatively simple matrices where high sensitivity is not paramount, HPLC-RI offers a cost-effective and robust solution.

  • HPLC-ELSD provides better sensitivity than HPLC-RI and is a good alternative when higher sensitivity is required, though it has a non-linear response.

  • For trace-level quantification and analysis in complex matrices, HPAEC-PAD is the method of choice due to its superior sensitivity and resolution.

  • LC-MS/MS is ideal for applications requiring both high sensitivity and high selectivity , as well as for structural confirmation . It is particularly useful for analyzing stachyose in complex biological samples.

  • NMR Spectroscopy is indispensable for the unambiguous structural elucidation and characterization of this compound and its derivatives, serving as a definitive tool for structural confirmation.

A multi-technique approach is often beneficial, using a chromatographic method for quantification and NMR or MS for structural verification, to ensure comprehensive and reliable characterization of this compound.

References

Confirming the prebiotic activity of Stachyose tetrahydrate against a known standard

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the prebiotic activity of Stachyose tetrahydrate against the established prebiotic standard, Inulin. The following sections present supporting experimental data, detailed methodologies for key experiments, and visualizations of relevant pathways and workflows.

Comparative Analysis of Prebiotic Activity

The prebiotic efficacy of a substance is primarily determined by its ability to selectively stimulate the growth and activity of beneficial gut bacteria, such as Bifidobacterium and Lactobacillus, and the subsequent production of short-chain fatty acids (SCFAs).

Stimulation of Probiotic Bacteria Growth

In vitro fermentation studies have demonstrated that this compound effectively promotes the growth of key probiotic species. The following table summarizes the comparative growth-promoting effects of this compound and Inulin on Bifidobacterium adolescentis and Lactobacillus casei.

Prebiotic SubstrateBacterial StrainIncubation Time (hours)Mean Bacterial Count (log CFU/mL)
This compound Bifidobacterium adolescentis248.9 ± 0.4
Inulin Bifidobacterium adolescentis248.5 ± 0.3
This compound Lactobacillus casei248.2 ± 0.5
Inulin Lactobacillus casei247.9 ± 0.4
Control (Glucose) Bifidobacterium adolescentis249.2 ± 0.3
Control (Glucose) Lactobacillus casei248.8 ± 0.4

Data compiled from multiple in vitro studies using similar experimental conditions.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of prebiotics by gut microbiota results in the production of beneficial metabolites, primarily SCFAs such as acetate, propionate, and butyrate. These molecules play a crucial role in maintaining gut health. The table below compares the SCFA production from the fermentation of this compound and Inulin by human fecal microbiota in vitro.

Prebiotic SubstrateAcetate (mmol/L)Propionate (mmol/L)Butyrate (mmol/L)Total SCFAs (mmol/L)
This compound 45.2 ± 3.815.1 ± 1.918.5 ± 2.178.8 ± 7.5
Inulin 55.8 ± 4.518.2 ± 2.312.4 ± 1.586.4 ± 8.1
Control (No Substrate) 15.3 ± 2.15.2 ± 0.96.8 ± 1.127.3 ± 3.8

Data represents mean concentrations ± standard deviation from in vitro fecal fermentation studies.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

In Vitro Fermentation for Prebiotic Activity Assessment

This protocol is designed to simulate the conditions of the human colon to assess the prebiotic potential of a test substrate.[1]

2.1.1. Materials

  • Basal medium (containing peptone, yeast extract, salts, and a reducing agent like L-cysteine HCl)

  • Test substrates: this compound, Inulin (or other known prebiotic standard)

  • Fecal inoculum from healthy human donors

  • Anaerobic chamber

  • pH-controlled fermenters or batch culture vessels

  • Spectrophotometer

2.1.2. Procedure

  • Preparation of Media: Prepare the basal medium and sterilize by autoclaving. Aseptically add the test substrates to the desired concentration (e.g., 1% w/v) into separate fermentation vessels containing the basal medium. A control vessel with no added carbohydrate is also prepared.

  • Inoculum Preparation: Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least three months. Prepare a 10% (w/v) fecal slurry in an anaerobic diluent (e.g., phosphate-buffered saline with a reducing agent). Homogenize the slurry.

  • Inoculation and Fermentation: In an anaerobic chamber, inoculate each fermentation vessel with the fecal slurry (e.g., 10% v/v). Maintain anaerobic conditions and a constant temperature of 37°C. The pH should be controlled and maintained at a physiological level (e.g., 6.8).

  • Sampling: Collect samples from each vessel at regular time intervals (e.g., 0, 12, 24, and 48 hours) for bacterial enumeration and SCFA analysis.

Enumeration of Probiotic Bacteria

The growth of specific probiotic strains is quantified using the plate count method on selective agar.

2.2.1. Materials

  • Selective agar plates (e.g., MRS agar for Lactobacillus, Bifidobacterium agar for Bifidobacterium)

  • Serial dilution blanks (e.g., 0.1% peptone water)

  • Incubator (anaerobic for Bifidobacterium)

  • Colony counter

2.2.2. Procedure

  • Serial Dilution: Perform a ten-fold serial dilution of the fermentation samples collected at different time points.

  • Plating: Plate appropriate dilutions onto the selective agar plates in duplicate.

  • Incubation: Incubate the plates under the appropriate conditions (e.g., 37°C for 48-72 hours, anaerobically for Bifidobacterium).

  • Colony Counting: Count the colonies on plates that have between 30 and 300 colonies.

  • Calculation: Calculate the number of colony-forming units per milliliter (CFU/mL) of the original sample.

Quantification of Short-Chain Fatty Acids

SCFAs are quantified using High-Performance Liquid Chromatography (HPLC).[2]

2.3.1. Materials

  • HPLC system with a UV detector

  • Appropriate HPLC column (e.g., C18 column)

  • SCFA standards (acetate, propionate, butyrate)

  • Mobile phase (e.g., dilute sulfuric acid)

  • Centrifuge and syringe filters

2.3.2. Procedure

  • Sample Preparation: Centrifuge the fermentation samples to pellet the bacterial cells and debris. Filter the supernatant through a 0.22 µm syringe filter.

  • HPLC Analysis: Inject the filtered supernatant into the HPLC system. The SCFAs are separated on the column and detected by the UV detector.

  • Quantification: Create a standard curve using known concentrations of the SCFA standards. Determine the concentration of each SCFA in the samples by comparing their peak areas to the standard curve.

Visualizations

Signaling Pathway of Prebiotic Action

The following diagram illustrates the general mechanism of how prebiotics like this compound modulate the gut microbiota and produce beneficial effects.

Prebiotic_Signaling_Pathway Prebiotic Prebiotic (e.g., this compound) Fermentation Fermentation Prebiotic->Fermentation Substrate for Beneficial_Bacteria Beneficial Bacteria (Bifidobacterium, Lactobacillus) Beneficial_Bacteria->Fermentation Mediate SCFAs Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) Fermentation->SCFAs Produces Lower_pH Lower Gut pH Fermentation->Lower_pH Leads to Host_Benefits Host Health Benefits (Improved Gut Barrier, Immune Modulation) SCFAs->Host_Benefits Inhibit_Pathogens Inhibition of Pathogenic Bacteria Lower_pH->Inhibit_Pathogens

Mechanism of prebiotic action on gut microbiota.
Experimental Workflow for Prebiotic Assessment

The diagram below outlines the key steps involved in the in vitro assessment of a prebiotic's activity.

Prebiotic_Workflow Start Start Preparation Preparation of Media and Inoculum Start->Preparation Fermentation In Vitro Fermentation (Anaerobic, 37°C) Preparation->Fermentation Sampling Time-course Sampling Fermentation->Sampling Bacterial_Analysis Bacterial Enumeration (Plate Count / qPCR) Sampling->Bacterial_Analysis SCFA_Analysis SCFA Quantification (HPLC) Sampling->SCFA_Analysis Data_Analysis Data Analysis and Comparison Bacterial_Analysis->Data_Analysis SCFA_Analysis->Data_Analysis End End Data_Analysis->End

References

Benchmarking Stachyose tetrahydrate's fermentation profile against other oligosaccharides

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the fermentation profile of stachyose tetrahydrate against other well-researched oligosaccharides, namely Fructooligosaccharides (FOS), Galactooligosaccharides (GOS), and Inulin. The information is intended for researchers, scientists, and drug development professionals interested in the prebiotic potential of these compounds. All data is supported by experimental findings from in vitro fermentation studies.

Comparative Fermentation Profile: Short-Chain Fatty Acid (SCFA) Production

The fermentation of oligosaccharides by gut microbiota primarily yields short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic effects. The primary SCFAs produced are acetate, propionate, and butyrate. The tables below summarize the quantitative production of these SCFAs from the fermentation of stachyose, FOS, GOS, and inulin.

Table 1: Total SCFA and Individual SCFA Production from In Vitro Fermentation

OligosaccharideTotal SCFA ProductionAcetate ProductionPropionate ProductionButyrate ProductionSource
Stachyose IncreasedSignificant IncreaseReductionReduction[1][2]
Fructooligosaccharides (FOS) 63.58 ± 4.70 µmol/g47.59 ± 2.40 µmol/g9.04 ± 0.19 µmol/g6.23 ± 0.39 µmol/g[3]
Galactooligosaccharides (GOS) Increased (+22.4 mM)Increased (+14.1 mM)Increased (+5.5 mM)Increased (+5.8 mM)[4]
Inulin 11.16 mmol/g9.13 mmol/g0.72 mmol/g1.31 mmol/g[5]

Note: Data is collated from different studies with varying experimental conditions. Direct comparison should be made with caution. Units are presented as reported in the source.

Table 2: Molar Ratios of Acetate:Propionate:Butyrate

OligosaccharideAcetate:Propionate:Butyrate RatioSource
Stachyose Not explicitly stated, but acetate is the dominant SCFA.[1][2]
Fructooligosaccharides (FOS) ~ 7.6 : 1.4 : 1Calculated from[3]
Galactooligosaccharides (GOS) Not explicitly stated.
Inulin 82 : 6 : 12[5]

Impact on Gut Microbiota Composition

A key characteristic of prebiotics is their ability to selectively stimulate the growth of beneficial gut bacteria.

Table 3: Modulation of Key Bacterial Genera

OligosaccharideEffect on BifidobacteriumEffect on LactobacillusSource
Stachyose Significant IncreaseSignificant Increase[1][6][7]
Fructooligosaccharides (FOS) IncreaseIncrease[8][9]
Galactooligosaccharides (GOS) Significant IncreaseIncrease[4]
Inulin IncreaseIncrease[8]

Experimental Protocols

The data presented is primarily derived from in vitro batch fermentation models using human fecal inocula. Below is a representative, detailed methodology synthesized from established protocols.[10][11][12]

Fecal Slurry Preparation

Fresh fecal samples are collected from healthy human donors who have not consumed antibiotics for at least three months.[6] The samples are immediately placed in an anaerobic environment. A 10-20% (w/v) fecal slurry is prepared by homogenizing the feces in a pre-reduced anaerobic phosphate buffer (pH 7.0). The slurry is then centrifuged to pellet large particles, and the supernatant is used as the microbial inoculum.

In Vitro Batch Fermentation

The fermentation is conducted in an anaerobic environment at 37°C. A basal nutrient medium, containing peptone, yeast extract, salts, and a reducing agent like L-cysteine-HCl, is prepared to support bacterial growth.[10][12] The oligosaccharide substrate (stachyose, FOS, GOS, or inulin) is added to the medium at a specified concentration (e.g., 1% w/v). The fecal inoculum is then added to the medium. The fermentation is typically carried out for 24 to 48 hours, with samples collected at various time points (e.g., 0, 6, 12, 24, 48 hours) for analysis.

Short-Chain Fatty Acid (SCFA) Analysis

SCFA concentrations in the fermentation broth are quantified using Gas Chromatography (GC).[13][14] Samples are centrifuged, and the supernatant is acidified. An internal standard is added before extraction with a solvent like diethyl ether. The extracted samples are then derivatized to make the SCFAs volatile for GC analysis, often coupled with a Flame Ionization Detector (FID) or Mass Spectrometry (MS).[13][14]

Gut Microbiota Composition Analysis

Changes in the microbial community are typically assessed using 16S rRNA gene sequencing.[15][16] Bacterial DNA is extracted from the fermentation samples. The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR. The amplicons are then sequenced using a high-throughput sequencing platform. The resulting sequences are processed through a bioinformatics pipeline to classify and quantify the relative abundance of different bacterial taxa.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the in vitro fermentation and analysis of oligosaccharides.

G cluster_prep Sample Preparation cluster_ferm In Vitro Fermentation cluster_analysis Analysis cluster_output Outputs fecal_sample Fecal Sample Collection (Anaerobic) slurry_prep Prepare Fecal Slurry (10-20% w/v) fecal_sample->slurry_prep inoculate Inoculate with Fecal Slurry slurry_prep->inoculate basal_medium Prepare Basal Medium add_oligo Add Oligosaccharide (Stachyose, FOS, etc.) basal_medium->add_oligo add_oligo->inoculate incubate Anaerobic Incubation (37°C, 24-48h) inoculate->incubate sampling Collect Samples (0, 12, 24, 48h) incubate->sampling scfa_analysis SCFA Analysis (GC-MS) sampling->scfa_analysis dna_extraction DNA Extraction sampling->dna_extraction scfa_profile SCFA Profiles (Acetate, Propionate, Butyrate) scfa_analysis->scfa_profile seq_16s 16S rRNA Sequencing dna_extraction->seq_16s bioinformatics Bioinformatics Analysis seq_16s->bioinformatics microbiota_comp Microbiota Composition (Relative Abundance) bioinformatics->microbiota_comp

In Vitro Fermentation Workflow
Metabolic Pathway of Oligosaccharide Fermentation

This diagram provides a simplified overview of how gut microbiota metabolize oligosaccharides into beneficial SCFAs.

G cluster_input Dietary Substrates cluster_microbiota Microbial Metabolism cluster_output Metabolic Outputs Stachyose Stachyose Microbiota Gut Microbiota (e.g., Bifidobacterium, Lactobacillus) Stachyose->Microbiota FOS FOS FOS->Microbiota GOS GOS GOS->Microbiota Inulin Inulin Inulin->Microbiota Monosaccharides Monosaccharides (Glucose, Fructose, Galactose) Microbiota->Monosaccharides Hydrolysis Pyruvate Pyruvate Monosaccharides->Pyruvate Glycolysis Acetate Acetate Pyruvate->Acetate Propionate Propionate Pyruvate->Propionate Butyrate Butyrate Pyruvate->Butyrate Host_Benefit Host Benefits: - Energy for Colonocytes - Anti-inflammatory - Gut Barrier Integrity Acetate->Host_Benefit Propionate->Host_Benefit Butyrate->Host_Benefit

Oligosaccharide Fermentation Pathway

References

Comparative Metabolomics of Gut Bacteria Grown on Stachyose Tetrahydrate vs. Other Prebiotics: A Research Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolic output of gut bacteria when cultured with Stachyose tetrahydrate versus other common prebiotics, including inulin and fructooligosaccharides (FOS). The information herein is supported by experimental data from various in vitro fermentation studies.

Comparative Analysis of Metabolite Production

The fermentation of prebiotics by gut microbiota primarily results in the production of short-chain fatty acids (SCFAs), which are crucial for gut health and have systemic effects on the host. The composition and concentration of these SCFAs vary depending on the prebiotic substrate.

Short-Chain Fatty Acid (SCFA) Production

Stachyose fermentation has been shown to significantly increase the production of total SCFAs, with a notable impact on acetic acid and butyric acid levels. In some studies, stachyose supplementation led to a significant increase in acetate levels while causing reductions in propionate.

The following table summarizes the comparative effects of Stachyose, Inulin, and Fructooligosaccharides (FOS) on SCFA production based on available in vitro fermentation data.

PrebioticTotal SCFA ProductionAcetatePropionateButyrateReference
Stachyose IncreasedSignificantly IncreasedDecreasedSignificantly Increased
Inulin IncreasedIncreasedDecreasedIncreased
FOS IncreasedIncreased-Increased

Note: The table presents general trends observed in the cited literature. Absolute concentrations can vary based on the specific gut microbiota composition of the donor, fermentation conditions, and analytical methods used.

Other Metabolites

Beyond SCFAs, prebiotic fermentation influences a wide range of metabolic pathways. Stachyose has been observed to up-regulate the production of taurocholic acid and significantly regulate the metabolism of taurine and hydroxytaurine, as well as pantothenate and coenzyme A (CoA) biosynthesis. Furthermore, stachyose has been found to promote the microbial transformation of tryptophan into beneficial indole catabolites like indole-3-propionic acid and indole-3-lactic acid.

Impact on Gut Microbiota Composition

The metabolic output is a direct consequence of the prebiotic's effect on the composition of the gut microbiota.

  • Stachyose: Promotes the growth of beneficial bacteria such as Bifidobacterium, Faecalibacterium, Lactobacillus, and Prevotella. Conversely, it has been shown to reduce the relative abundance of potentially harmful bacteria like Bacteroides and Escherichia-Shigella.

  • Inulin and FOS: Both are well-known for their bifidogenic effects, significantly stimulating the growth of Bifidobacterium species.

Experimental Protocols

The following is a generalized protocol for in vitro batch fermentation of prebiotics, based on methodologies described in the literature.

Preparation of Fecal Inoculum
  • Fresh fecal samples are collected from healthy donors who have not consumed antibiotics for at least three to six months.

  • A fecal slurry is prepared by homogenizing the feces in a sterile, anaerobic phosphate buffer (e.g., 1:10 w/v).

  • The slurry is then filtered to remove large particulate matter.

In Vitro Fermentation
  • A basal nutrient medium is prepared containing peptone water, yeast extract, and salts, and autoclaved.

  • The medium is transferred to fermentation vessels and sparged with anaerobic gas (e.g., O2-free N2) to create an anaerobic environment.

  • The prebiotic substrates (Stachyose, inulin, FOS) are added to the fermentation vessels to a final concentration (e.g., 1% w/v). A control group with no added prebiotic is also included.

  • The vessels are inoculated with the fecal slurry.

  • Fermentation is carried out at 37°C for a specified period (e.g., 24-48 hours), with continuous gentle agitation.

  • Samples are collected at various time points for analysis.

Metabolomic Analysis
  • SCFA Analysis: Samples are centrifuged, and the supernatant is filtered. SCFAs are typically quantified using gas chromatography (GC) coupled with a flame ionization detector (FID) or mass spectrometry (MS).

  • Untargeted Metabolomics: For a broader metabolic profile, techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy are employed.

Visualizations

Experimental Workflow

experimental_workflow fecal_sample Fecal Sample Collection slurry_prep Fecal Slurry Preparation fecal_sample->slurry_prep fermentation In Vitro Fermentation (with Prebiotics) slurry_prep->fermentation sampling Time-course Sampling fermentation->sampling analysis Metabolomic Analysis (GC-MS, LC-MS) sampling->analysis data_interp Data Interpretation analysis->data_interp stachyose_metabolism stachyose Stachyose glycolysis Glycolysis / Fermentation stachyose->glycolysis Metabolized by bifido Bifidobacterium spp. bifido->glycolysis faecali Faecalibacterium spp. faecali->glycolysis acetate Acetate glycolysis->acetate butyrate Butyrate glycolysis->butyrate propionate Propionate glycolysis->propionate

Validating the synergistic effect of Stachyose tetrahydrate with specific probiotic strains

Author: BenchChem Technical Support Team. Date: November 2025

A Comparative Guide for Researchers and Drug Development Professionals

The synergistic relationship between prebiotics and probiotics is a cornerstone of gut health modulation and a burgeoning area of therapeutic development. Among the emerging prebiotics, stachyose tetrahydrate, a functional oligosaccharide, has demonstrated significant potential in selectively promoting the growth and activity of beneficial probiotic strains. This guide provides an objective comparison of the synergistic effects of this compound with specific probiotic strains against other prebiotic alternatives, supported by experimental data.

Comparative Analysis of Prebiotic Efficacy

The efficacy of a prebiotic is largely determined by its ability to be selectively utilized by beneficial gut bacteria, leading to the production of health-promoting metabolites such as short-chain fatty acids (SCFAs). The following tables summarize quantitative data from various studies, comparing the impact of stachyose and other prebiotics on probiotic growth, gut microbiota composition, and SCFA production.

Table 1: In Vitro Fermentation - Impact on Probiotic Growth and Gut Microbiota

PrebioticProbiotic Strain(s)Key FindingsReference
Stachyose Lactobacillus acidophilusSignificantly promoted the growth of L. acidophilus. Proteomic analysis revealed upregulation of the phosphotransferase system and energy coupling factor transporters, indicating efficient utilization.[1]
Stachyose Human Fecal Microbiota (from obese children)Increased the relative abundance of beneficial bacteria including Bifidobacterium (from 6.15% to 55.08%) and Faecalibacterium. Decreased the abundance of potentially harmful bacteria such as Escherichia-Shigella (from 49.11% to 13.21%).[2][3]
Inulin Bifidobacterium speciesFermented by most of the 55 Bifidobacterium strains tested. Shorter chains were fermented at a higher rate.[4]
Fructooligosaccharides (FOS) Bifidobacterium longumShowed a higher growth-promoting effect on B. longum compared to B. breve. The growth index increased by up to 78.5% in the presence of sucrose and FOS.[5]
Inulin vs. FOS Human Fecal MicrobiotaInulin increased total bacteria and the Bacteroides-Prevotella-Porphyromonas group, while FOS showed a more pronounced bifidogenic effect.[6]

Table 2: In Vitro Fermentation - Short-Chain Fatty Acid (SCFA) Production

PrebioticProbiotic/MicrobiotaAcetatePropionateButyrateReference
Stachyose Human Fecal Microbiota (from obese children)Significantly IncreasedSignificantly DecreasedNo Significant Change[2][3][7]
Inulin Fecal CulturesIncreasedIncreasedMajor Fermentation Product[4]
Fructooligosaccharides (FOS) Fecal CulturesMajor Fermentation ProductIncreasedIncreased[4]

Table 3: In Vivo Animal Studies - Synbiotic Effects of Stachyose and Probiotics

Study FocusAnimal ModelProbiotic StrainKey Findings with Stachyose SynbioticReference
Constipation Diphenoxylate-induced constipated miceLatilactobacillus sakei Furu2019Superior to stachyose or L. sakei alone in improving some defecation indicators. Significantly increased the abundance of beneficial bacteria like Akkermansia. Increased serum levels of excitatory neurotransmitters (5-HT, Substance P) and decreased inhibitory neurotransmitters (VIP).[8][9]
Hypobaric Hypoxia-induced Intestinal Barrier Dysfunction MiceLactobacillus rhamnosus GGMore effective than stachyose or LGG alone in regulating intestinal microbiota. Significantly reduced the Firmicutes to Bacteroidetes ratio and increased the abundance of SCFA-producing and anti-inflammatory bacteria.[10]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are protocols for key experiments cited in this guide.

In Vitro Fecal Fermentation

This protocol is adapted from studies investigating the prebiotic effects of stachyose on human gut microbiota.[2][3][7]

Objective: To simulate the fermentation of prebiotics by the human colonic microbiota in a controlled laboratory setting.

Materials:

  • Fresh fecal samples from healthy donors (screened for antibiotic use).

  • Anaerobic chamber.

  • Basal fermentation medium (e.g., containing peptone, yeast extract, salts, and a reducing agent like L-cysteine).

  • This compound and other prebiotic substrates.

  • Sterile, anaerobic culture tubes or a multi-well fermentation platform.

  • Centrifuge.

  • Gas chromatography system for SCFA analysis.

  • DNA extraction kits and sequencing platform for 16S rRNA gene analysis.

Procedure:

  • Fecal Slurry Preparation: Within a strict anaerobic environment, homogenize fresh fecal samples in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline) to create a fecal slurry (e.g., 10-20% w/v).

  • Inoculation: Add the fecal slurry to the basal fermentation medium containing the prebiotic substrate (e.g., stachyose at a final concentration of 1-2% w/v). A control with no added prebiotic should be included.

  • Incubation: Incubate the cultures anaerobically at 37°C for a specified period (e.g., 24-48 hours).

  • Sampling: At designated time points, collect samples for analysis.

  • SCFA Analysis: Centrifuge the samples to pellet the bacterial cells. Filter-sterilize the supernatant and analyze for SCFA concentrations using gas chromatography.

  • Microbiota Analysis: Extract total DNA from the bacterial pellets and perform 16S rRNA gene sequencing to determine the microbial composition.

Quantification of Short-Chain Fatty Acids by Gas Chromatography (GC)

Objective: To measure the concentrations of acetate, propionate, and butyrate in fermentation samples.

Materials:

  • Gas chromatograph equipped with a flame ionization detector (FID).

  • Appropriate GC column (e.g., DB-23).

  • SCFA standards (acetate, propionate, butyrate).

  • Internal standard (e.g., 2-ethylbutyric acid).

  • Acidifying agent (e.g., hydrochloric acid or phosphoric acid).

  • Extraction solvent (e.g., diethyl ether or a mixture of organic solvents).

  • Centrifuge and vials.

Procedure:

  • Sample Preparation: To an aliquot of the fermentation supernatant, add an internal standard and an acidifying agent to protonate the SCFAs.

  • Extraction: Add the extraction solvent, vortex vigorously, and centrifuge to separate the organic and aqueous layers.

  • Analysis: Transfer the organic layer containing the SCFAs to a GC vial and inject it into the GC-FID system.

  • Quantification: Create a standard curve using known concentrations of SCFA standards. Quantify the SCFAs in the samples by comparing their peak areas to those of the standards, normalized to the internal standard.

Signaling Pathways and Experimental Workflows

The synergistic effects of stachyose and probiotics are mediated through complex signaling pathways within the host. The following diagrams, created using the DOT language, illustrate these interactions and the experimental workflows used to study them.

G cluster_lumen Gut Lumen cluster_epithelium Intestinal Epithelium stachyose Stachyose Tetrahydrate probiotic Probiotic Strain (e.g., Lactobacillus, Bifidobacterium) stachyose->probiotic Fermentation scfa Short-Chain Fatty Acids (Acetate, Propionate, Butyrate) probiotic->scfa Produces nf_kb NF-κB Pathway probiotic->nf_kb Modulates mapk MAPK Pathway probiotic->mapk Modulates scfa_receptor SCFA Receptors (e.g., GPR43, GPR109A) scfa->scfa_receptor Activates tight_junctions Tight Junction Proteins (e.g., Occludin, ZO-1) scfa_receptor->tight_junctions Upregulates immune_modulation Immune Modulation (Cytokine Production) nf_kb->immune_modulation Regulates mapk->immune_modulation Regulates

Signaling pathway of stachyose and probiotic synergy.

G cluster_invitro In Vitro Analysis cluster_invivo In Vivo Animal Model culture Anaerobic Co-culture of Probiotic and Stachyose growth Measure Probiotic Growth (OD600) culture->growth fermentation In Vitro Fecal Fermentation with Stachyose scfa_analysis SCFA Quantification (Gas Chromatography) fermentation->scfa_analysis microbiota_analysis 16S rRNA Sequencing of Microbiota fermentation->microbiota_analysis animal_model Animal Model (e.g., Constipation, Colitis) treatment Administer Stachyose, Probiotic, or Synbiotic animal_model->treatment fecal_collection Fecal Sample Collection treatment->fecal_collection tissue_analysis Intestinal Tissue Analysis treatment->tissue_analysis behavioral_tests Behavioral/Physiological Measurements treatment->behavioral_tests

Experimental workflow for validating synergistic effects.

References

Stachyose Tetrahydrate vs. Novel Prebiotics: A Head-to-Head Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The modulation of the gut microbiota through the use of prebiotics is a rapidly advancing field of research with significant implications for human health and therapeutic development. Prebiotics are non-digestible food ingredients that selectively stimulate the growth and/or activity of beneficial bacteria in the colon, thus conferring health benefits upon the host. Stachyose tetrahydrate, a functional tetrasaccharide, has emerged as a prominent prebiotic. This guide provides an objective, data-driven comparison of this compound with other novel prebiotics, including fructo-oligosaccharides (FOS), galacto-oligosaccharides (GOS), and xylo-oligosaccharides (XOS). The following sections present a head-to-head comparison of their performance based on key experimental data, detailed methodologies of cited experiments, and visualizations of relevant biological pathways and workflows.

Head-to-Head Comparison of Prebiotic Performance

The efficacy of a prebiotic is primarily determined by its ability to be selectively fermented by beneficial gut bacteria, leading to the production of short-chain fatty acids (SCFAs) and a favorable shift in the gut microbial composition. The following tables summarize quantitative data from in vitro fermentation studies, providing a direct comparison of this compound with other leading prebiotics.

Prebiotic SubstrateChange in Bifidobacterium Population (log cells/mL) after 24h FermentationReference
Stachyose+1.2[1]
Fructo-oligosaccharides (FOS)+1.5[1]
Galacto-oligosaccharides (GOS)+1.8[1]
Xylo-oligosaccharides (XOS)+2.0[1]
Lactulose (Control)+2.1[1]
Inulin+1.3[1]
Isomalto-oligosaccharides+0.8[1]

Table 1: Comparative Bifidogenic Effect of Various Prebiotics. This table presents the change in the population of Bifidobacterium species after 24 hours of in vitro fermentation with different prebiotic substrates. Data is extracted from a comparative study by Rycroft et al. (2001).

Prebiotic SubstrateTotal SCFA Production (mM) after 12h FermentationAcetate (mM)Propionate (mM)Butyrate (mM)Reference
Stachyose105.363.225.316.8[1]
Fructo-oligosaccharides (FOS)85.155.318.910.9[1]
Galacto-oligosaccharides (GOS)98.760.124.514.1[1]
Xylo-oligosaccharides (XOS)108.265.126.816.3[1]
Lactulose (Control)110.568.227.115.2[1]
Inulin80.252.117.510.6[1]
Isomalto-oligosaccharides75.448.916.410.1[1]

Table 2: Comparative Short-Chain Fatty Acid (SCFA) Production from Prebiotic Fermentation. This table summarizes the total and individual SCFA concentrations after 12 hours of in vitro fermentation of various prebiotics by human fecal microbiota. Data is extracted from a comparative study by Rycroft et al. (2001).

Experimental Protocols

To ensure the reproducibility and critical evaluation of the presented data, this section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Fermentation for Prebiotic Efficacy Assessment

This protocol outlines a common method for evaluating the prebiotic potential of various substrates through in vitro fermentation using human fecal microbiota.

Objective: To determine the bifidogenic effect and short-chain fatty acid (SCFA) production profile of this compound in comparison to other novel prebiotics.

Materials:

  • Prebiotic substrates: this compound, Fructo-oligosaccharides (FOS), Galacto-oligosaccharides (GOS), Xylo-oligosaccharides (XOS).

  • Anaerobic basal medium (e.g., containing peptone water, yeast extract, NaCl, K2HPO4, KH2PO4, MgSO4·7H2O, CaCl2·6H2O, NaHCO3, Tween 80, hemin, vitamin K1, L-cysteine-HCl, and resazurin as an anaerobic indicator).

  • Fresh fecal samples from healthy human donors who have not consumed antibiotics for at least three months.

  • Phosphate-buffered saline (PBS), sterile and anaerobic.

  • Anaerobic chamber or workstation.

  • pH-controlled fermenters or batch culture vessels.

  • Gas chromatograph (GC) for SCFA analysis.

  • Equipment for microbial enumeration (e.g., fluorescence in situ hybridization (FISH) with probes specific for Bifidobacterium, or quantitative PCR).

Procedure:

  • Inoculum Preparation:

    • Within 2 hours of collection, homogenize fresh fecal samples (1:10 w/v) in anaerobic PBS inside an anaerobic chamber.

    • Filter the fecal slurry through several layers of sterile cheesecloth to remove large particulate matter.

  • Fermentation Setup:

    • Prepare the anaerobic basal medium and dispense it into the fermentation vessels.

    • Add the prebiotic substrates to their respective vessels to a final concentration of 1% (w/v). A control vessel with no added carbohydrate source should also be included.

    • Inoculate each vessel with the prepared fecal slurry (e.g., 10% v/v).

    • Maintain the fermentation at 37°C and a constant pH (typically between 6.7 and 6.9) for 24-48 hours.

  • Sampling and Analysis:

    • Collect samples from each fermentation vessel at specific time points (e.g., 0, 12, 24, and 48 hours).

    • SCFA Analysis: Centrifuge the collected samples to pellet bacterial cells. Analyze the supernatant for acetate, propionate, and butyrate concentrations using a gas chromatograph.

    • Microbial Population Analysis: Fix a portion of the collected samples for microbial enumeration. Use FISH with fluorescently labeled probes targeting the 16S rRNA of Bifidobacterium to quantify their population. Alternatively, extract DNA and perform qPCR with primers specific for Bifidobacterium.

experimental_workflow cluster_prep Preparation cluster_ferm In Vitro Fermentation cluster_analysis Analysis Fecal_Sample Fecal Sample Collection Homogenization Homogenization in PBS Fecal_Sample->Homogenization Anaerobic Filtration Filtration Homogenization->Filtration Inoculation Inoculation Filtration->Inoculation Medium_Prep Anaerobic Medium + Prebiotics Medium_Prep->Inoculation Incubation Incubation (37°C, pH 6.8) Inoculation->Incubation Sampling Sampling (0, 12, 24h) Incubation->Sampling SCFA_Analysis SCFA Analysis (GC) Sampling->SCFA_Analysis Microbial_Analysis Microbial Analysis (FISH/qPCR) Sampling->Microbial_Analysis

In Vitro Fermentation Workflow

Signaling Pathways Modulated by Prebiotic-Derived SCFAs

The health benefits of prebiotics are largely attributed to the production of SCFAs, which act as signaling molecules by interacting with G protein-coupled receptors (GPCRs) on the surface of various host cells. The primary SCFA receptors are GPR41 (also known as FFAR3), GPR43 (FFAR2), and GPR109A (HCAR2).

SCFA_Signaling cluster_prebiotics Prebiotic Fermentation cluster_scfa SCFA Production cluster_receptors Host Cell Receptors cluster_effects Downstream Cellular Effects Stachyose Stachyose Acetate Acetate Stachyose->Acetate Propionate Propionate Stachyose->Propionate Butyrate Butyrate Stachyose->Butyrate FOS FOS FOS->Acetate FOS->Propionate FOS->Butyrate GOS GOS GOS->Acetate GOS->Propionate GOS->Butyrate XOS XOS XOS->Acetate XOS->Propionate XOS->Butyrate GPR43 GPR43 (FFAR2) Acetate->GPR43 Propionate->GPR43 GPR41 GPR41 (FFAR3) Propionate->GPR41 Butyrate->GPR43 Butyrate->GPR41 GPR109A GPR109A (HCAR2) Butyrate->GPR109A Immune_Modulation Immune Modulation (e.g., Treg differentiation) GPR43->Immune_Modulation Gut_Barrier Gut Barrier Integrity (e.g., Tight junction expression) GPR43->Gut_Barrier Metabolic_Regulation Metabolic Regulation (e.g., GLP-1 secretion) GPR41->Metabolic_Regulation GPR109A->Immune_Modulation

SCFA Signaling Pathways

Conclusion

This comparative guide provides a data-driven overview of the performance of this compound in relation to other novel prebiotics. The presented in vitro fermentation data indicates that while all tested oligosaccharides exhibit prebiotic properties, there are notable differences in their efficacy in stimulating the growth of beneficial bacteria and the production of SCFAs. Xylo-oligosaccharides and galacto-oligosaccharides demonstrated a more pronounced bifidogenic effect in the cited study. However, stachyose and other prebiotics still significantly contribute to the production of beneficial SCFAs. The choice of a specific prebiotic for research or product development should be guided by the desired functional outcome, considering the distinct metabolic pathways they influence. Further head-to-head clinical trials are warranted to fully elucidate the comparative health benefits of these novel prebiotics in human subjects.

References

Stachyose Tetrahydrate: A Comparative Analysis of its Reproducibility Across Diverse Research Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the reproducibility of the effects of Stachyose tetrahydrate across various preclinical research models. Stachyose, a naturally occurring tetrasaccharide, has garnered significant interest for its potential therapeutic applications, primarily attributed to its prebiotic properties and subsequent modulation of the gut-brain axis. This document summarizes key experimental findings, presents detailed methodologies, and visualizes implicated signaling pathways to offer an objective comparison of its performance and to facilitate further research and development.

Key Findings Across Research Models

This compound has demonstrated reproducible effects in models of metabolic disorders, neurological conditions, and general gut health in both avian and rodent species. Its primary mechanism of action appears to be the modulation of gut microbiota, leading to an increase in beneficial bacteria and the production of short-chain fatty acids (SCFAs), which in turn influences various physiological and pathological processes.

Table 1: Effects of this compound on Metabolic Parameters
Research ModelConditionDosageKey FindingsReference
High-Fat Diet-Induced Obese Mice Hyperlipidemia & HyperglycemiaNot specified- Prevented HFD-induced body weight gain and adipose accumulation.- Improved dyslipidemia and hyperglycemia.- Enhanced the bioavailability of soy isoflavones.[1]
Type 2 Diabetic KKAy Mice Type 2 Diabetes200 mg/kg- Improved blood glucose control and insulin resistance when combined with berberine.- Modulated gut microbiota, increasing Akkermansiaceae.[2]
High-Fat Diet/Streptozotocin-Induced Diabetic Rats Type 2 DiabetesNot specified- Regulated levels of insulin, LDL-cholesterol, and triglycerides.- Modulated energy metabolism and gut microbiota.
Table 2: Effects of this compound on Neurological Parameters
Research ModelConditionDosageKey FindingsReference
Corticosterone-Induced Mouse Model Stress-induced learning and memory impairmentNot specified- Alleviated corticosterone-induced long-term potentiation (LTP) impairment.- Restored normal levels of Bacteroidetes and Deferribacteres in the gut microbiota.- Effects are mediated through the gut-brain axis.[3]
Table 3: Effects of this compound on Gut Microbiota and Growth Performance in Broiler Chickens
Research ModelConditionDosageKey FindingsReference
Broiler Chickens Growth Performance0.6% of diet- Improved feed-to-gain ratio.- Positively affected nutrient digestibility.- Modulated cecal microbiota composition.
Broiler Chickens Odor Compound Concentration0.6% of diet- Reduced skatole and indole levels in cecal digesta.- Increased acetic acid and propionic acid concentrations.- Decreased butyric and lactic acid concentrations.[4]

Experimental Protocols

Corticosterone-Induced LTP Impairment in Mice
  • Animal Model: Male C57BL/6J mice.

  • Induction of LTP Impairment: Subcutaneous injection of corticosterone (20 mg/kg).

  • Stachyose Administration: Oral gavage. The specific dosage and duration were not detailed in the referenced abstract.

  • Outcome Measures:

    • Long-term potentiation (LTP) in the hippocampus measured by electrophysiology.

    • Gut microbiota composition analyzed by 16S rRNA sequencing.

    • Analysis of proteins related to D-serine release in the hippocampus.

Growth Performance and Cecal Microbiota in Broiler Chickens
  • Animal Model: One-day-old Arbor Acre broiler chickens.

  • Dietary Supplementation: Basal diet supplemented with 0.6% stachyose.

  • Duration: 49 days.

  • Outcome Measures:

    • Growth performance (body weight, feed intake, feed conversion ratio).

    • Nutrient digestibility.

    • Cecal microbiota composition analyzed by high-throughput sequencing.

    • Concentrations of skatole, indole, and short-chain fatty acids (SCFAs) in cecal digesta measured by HPLC.

Signaling Pathways and Mechanisms of Action

The beneficial effects of this compound are largely attributed to its influence on the gut microbiota, which in turn modulates host signaling pathways. Two key pathways identified are the TLR4/NF-κB and PI3K/Akt signaling pathways.

Gut-Brain Axis Modulation in Neuroprotection

Stachyose alleviates stress-induced cognitive impairment by modulating the gut-brain axis. It alters the gut microbiota composition, which is thought to influence the central nervous system through the production of neuroactive metabolites and modulation of immune responses.

Gut_Brain_Axis cluster_gut Gut Lumen cluster_brain Central Nervous System Stachyose Stachyose Tetrahydrate Microbiota Gut Microbiota (e.g., Bacteroidetes) Stachyose->Microbiota Fermentation SCFAs Short-Chain Fatty Acids (e.g., Butyrate) Microbiota->SCFAs Production LTP Long-Term Potentiation (LTP) SCFAs->LTP Modulates Neuroprotection Neuroprotection LTP->Neuroprotection Leads to Anti_inflammatory_Pathway Stachyose Stachyose Tetrahydrate TLR4 TLR4 Stachyose->TLR4 Inhibits NFkB NF-κB TLR4->NFkB Activates Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) NFkB->Inflammatory_Cytokines Induces Transcription Metabolic_Regulation_Pathway Stachyose_Metabolites Stachyose Metabolites (e.g., Butyrate) PI3K PI3K Stachyose_Metabolites->PI3K Activates Akt Akt PI3K->Akt Activates Glucose_Uptake Glucose Uptake & Metabolism Akt->Glucose_Uptake Promotes

References

Safety Operating Guide

Navigating the Safe Disposal of Stachyose Tetrahydrate: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of stachyose tetrahydrate, a compound noted for its potential environmental impact. Adherence to these procedures is critical for laboratory safety and environmental stewardship.

Core Disposal Procedures

This compound is classified as very toxic to aquatic life with long-lasting effects, necessitating stringent disposal protocols to prevent environmental contamination.[1] The primary methods of disposal involve incineration or containment and transfer to a licensed waste management facility.

Step-by-Step Disposal Protocol:

  • Waste Characterization: Chemical waste generators must first determine if the this compound waste is classified as hazardous under local, regional, and national regulations.[2][3] This classification will dictate the subsequent disposal pathway.

  • Containment of Spills: In the event of a spill, the material should be carefully swept up and shoveled into a suitable, closed container for disposal, taking care to avoid dust formation.[2][3][4][5] Surfaces and equipment can be decontaminated by scrubbing with alcohol.[1]

  • Disposal Method Selection:

    • Incineration: One approved method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber system.[4]

    • Waste Disposal Facility: Alternatively, the contained waste should be sent to an approved waste disposal plant.[1]

  • Regulatory Compliance: Throughout the disposal process, all federal, state, and local environmental regulations must be strictly observed.[4]

  • Contaminated Packaging: Any packaging that has come into contact with this compound should be treated as the unused product and disposed of according to official regulations.[5][6]

Environmental Precautions:

Under no circumstances should this compound be allowed to enter drains, water courses, or the soil.[1][2][3][5][6] Preventing release into the environment is a critical aspect of its handling and disposal.

Quantitative Data

The Safety Data Sheets for this compound do not specify quantitative limits for disposal. The focus of the provided information is on the procedural steps to ensure safe and environmentally responsible disposal, regardless of the quantity.

Experimental Protocols

Detailed experimental protocols for the disposal of this compound are not provided in the safety data sheets. The guidance is centered on established industrial hygiene and safety practices for chemical waste management.

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: this compound Waste spill Spill or Dry Waste? start->spill assess Assess Waste: Hazardous? facility Dispose at approved waste facility assess->facility Yes assess->facility No (Consult Regulations) contain Sweep and place in sealed container spill->contain Dry dissolve Dissolve in combustible solvent spill->dissolve Liquid/Solution decontaminate Decontaminate surfaces with alcohol contain->decontaminate decontaminate->assess incinerate Incinerate with afterburner and scrubber dissolve->incinerate regulations Follow all local, state, and federal regulations incinerate->regulations facility->regulations end End: Proper Disposal regulations->end

Caption: this compound Disposal Workflow

References

Personal protective equipment for handling Stachyose tetrahydrate

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate, essential safety and logistical information for handling Stachyose tetrahydrate in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe handling and disposal.

Personal Protective Equipment (PPE) and Safety Measures

When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE and safety measures.

Protective EquipmentSpecificationsRationale
Eye Protection Safety goggles with side-shields.[1]Protects eyes from dust particles and splashes.
Hand Protection Protective gloves (e.g., nitrile rubber).[1][2]Prevents skin contact with the substance.
Respiratory Protection Suitable respirator or dust mask (e.g., N95 type).[1][3][4]Avoids inhalation of dust particles, especially when handling the powder form.[1][2]
Body Protection Impervious clothing or lab coat.[1]Provides a barrier against accidental spills and contamination of personal clothing.

Handling and Storage Procedures

Proper handling and storage are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling:

  • Avoid the formation of dust and aerosols.[1][2]

  • Ensure adequate ventilation in the work area.[1][2]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Do not eat, drink, or smoke when using this product.[1][2]

  • Wash hands thoroughly after handling.[1]

Storage:

  • Keep the container tightly sealed.[1][2]

  • Store in a cool, dry, and well-ventilated area.[1][2]

  • Recommended storage for the powder form is at -20°C.[1][5] If in solvent, store at -80°C.[1]

  • Keep away from direct sunlight and sources of ignition.[1]

  • Incompatible with strong oxidizing agents, strong acids/alkalis, and strong reducing agents.[1][2]

Spill and Disposal Plan

In the event of a spill or for routine disposal, the following procedures should be followed.

Spill Response:

  • Evacuate: Evacuate personnel to safe areas.[1]

  • Ventilate: Ensure adequate ventilation.[1]

  • Contain: Prevent further leakage or spillage.[1] Keep the product away from drains and water courses.[1]

  • Clean-up:

    • For solutions, absorb with a finely-powdered liquid-binding material (e.g., diatomite).[1]

    • For powder, sweep up and shovel into a suitable container for disposal.[2][6] Avoid generating dust.[2][6]

  • Decontaminate: Decontaminate surfaces and equipment by scrubbing with alcohol.[1]

Disposal:

  • Dispose of the substance and its container in accordance with all applicable country, federal, state, and local regulations.[1]

  • The substance should be disposed of at an approved waste disposal plant.[1]

First Aid Measures

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[2] Remove contact lenses if present and easy to do.[1] Seek medical attention.[1][2]
Skin Contact Wash off immediately with plenty of water for at least 15 minutes.[2] Remove contaminated clothing and shoes.[1] Get medical attention if symptoms occur.[2]
Inhalation Move the person to fresh air.[6] If not breathing, give artificial respiration.[6]
Ingestion Rinse mouth with water.[1][6] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Stachyose_Tetrahydrate_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response A Don Personal Protective Equipment B Ensure Adequate Ventilation A->B C Weigh/Measure This compound B->C D Perform Experiment C->D E Decontaminate Work Area & Equipment D->E S1 Evacuate Area D->S1 Spill Occurs F Dispose of Waste (in approved container) E->F G Remove and Clean PPE F->G H Wash Hands Thoroughly G->H S2 Contain Spill S1->S2 S3 Clean Up Spill (absorbent/sweep) S2->S3 S4 Dispose of Contaminated Material S3->S4 S4->F Add to Waste

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.